2-Cyano-4-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyano-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBQRUGIKCKEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673521 | |
| Record name | 2-Cyano-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214369-42-2 | |
| Record name | 2-Cyano-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling and Application of 2-Cyano-4-fluorobenzoic Acid
Part 1: Executive Summary & Isomer Distinction
2-Cyano-4-fluorobenzoic acid is a specialized aromatic building block used primarily in the synthesis of bioorthogonal probes (tetrazines) and radiopharmaceuticals.
CRITICAL DISTINCTION: Researchers frequently confuse this compound with its regioisomer, 4-cyano-2-fluorobenzoic acid (CAS 164149-28-4) . The 4-cyano-2-fluoro isomer is a common intermediate for androgen receptor antagonists (e.g., Enzalutamide derivatives) and has a well-documented melting point of ~214–216°C.
In contrast, 2-cyano-4-fluorobenzoic acid (CAS 1214369-42-2) —the subject of this guide—is distinct in its electronic properties and applications. It features a nitrile group at the ortho position relative to the carboxylic acid, creating a unique steric and electronic environment that facilitates specific cyclization reactions, such as the synthesis of highly reactive tetrazines for "click" chemistry and PET imaging.
Part 2: Physicochemical Characterization
The ortho-cyano group exerts a significant electron-withdrawing effect, increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The fluorine atom at the para position further modulates lipophilicity and metabolic stability.
Table 1: Physical Properties Profile
| Property | Value / Description | Source/Note |
| Appearance | White to off-white solid | Experimental Observation |
| Molecular Formula | C₈H₄FNO₂ | - |
| Molecular Weight | 165.12 g/mol | - |
| Melting Point | Not widely reported (Distinct from isomer MP 214°C) | Note: Commercial samples often require purity verification via NMR.[1] |
| Predicted pKa | 3.2 – 3.5 | Acidic shift due to o-CN and p-F induction. |
| Predicted LogP | ~1.46 | Moderate lipophilicity. |
| Solubility | Soluble in DMSO, Methanol, DMF. Sparingly soluble in water. | - |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | - |
Spectroscopic Identification Strategy
Differentiation from the 4-cyano-2-fluoro isomer is best achieved via ¹H-NMR and ¹⁹F-NMR .
-
¹⁹F-NMR: The chemical shift will differ based on the shielding environment. The para-fluorine (relative to acid) in the 2-cyano isomer is shielded differently than the ortho-fluorine in the 4-cyano isomer.
-
¹H-NMR: Look for the coupling constants. The proton adjacent to the fluorine will show characteristic ortho (
Hz) and meta ( Hz) coupling.
Figure 1: Logic flow for distinguishing the target 2-cyano isomer from the common 4-cyano isomer using NMR.
Part 3: Synthesis & Reactivity
Synthetic Routes
While commercially available, 2-cyano-4-fluorobenzoic acid can be synthesized via the Sandmeyer reaction from 2-amino-4-fluorobenzoic acid.
-
Diazotization: 2-Amino-4-fluorobenzoic acid is treated with NaNO₂/HCl to form the diazonium salt.
-
Cyanation: The diazonium species reacts with CuCN (Sandmeyer) to install the nitrile group at the ortho position.
Applications in Drug Discovery & Bioorthogonal Chemistry
The primary utility of this scaffold lies in its ability to form Tetrazines . The nitrile group serves as the core for constructing the tetrazine ring, while the carboxylic acid allows for conjugation to peptides or antibodies.
-
Bioorthogonal Probes: Used to synthesize 3-(2-carboxy-5-fluorophenyl)-6-methyl-1,2,4,5-tetrazine.
-
PET Imaging: The fluorine moiety allows for potential ¹⁸F exchange or the scaffold serves as a precursor for ¹⁸F-labeled tetrazines used in pre-targeted imaging (IEDDA click chemistry).
Figure 2: Synthetic utility of the 2-cyano-4-fluorobenzoic acid scaffold in creating ADCs and tetrazines.
Part 4: Experimental Protocols
Protocol 1: Activation for Amide Coupling (General Procedure)
Purpose: To attach the acid to an amine-bearing scaffold (e.g., a linker or peptide).
Reagents:
-
2-Cyano-4-fluorobenzoic acid (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt or NHS (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 2-cyano-4-fluorobenzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Activation: Add EDC·HCl and HOBt/NHS. Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add the amine substrate and DIPEA. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Monitor reaction progress via LC-MS (Target mass = Amine MW + 165.12 - 18.01).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/EDC), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[2][3]
Protocol 2: Purity Assessment (HPLC)
Purpose: To verify the absence of the 4-cyano-2-fluoro isomer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 210 nm.
-
Criterion: The 2-cyano isomer typically elutes slightly differently than the 4-cyano isomer due to differences in polarity and hydrogen bonding capability with the stationary phase.
Part 5: Handling & Safety
-
Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.
-
Hazards: Irritant (H315, H319, H335). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
References
-
Chemical Book. (2023). 2-Cyano-4-fluorobenzoic acid Properties and Supplier Data. Retrieved from
-
GuideChem. (2023). 4-Cyano-2-fluorobenzoic acid (Isomer Comparison). Retrieved from
-
National Institutes of Health (NIH). (2022). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. (Discusses synthesis of tetrazines from cyano-fluorobenzoic acids). Retrieved from
-
PubChem. (2023). Compound Summary: 4-Cyano-2-fluorobenzoic acid (Isomer Reference). Retrieved from
-
Accela ChemBio. (2023).[1] Product Catalog: 2-Cyano-4-fluorobenzoic Acid (CAS 1214369-42-2).[1][4][5][6] Retrieved from [1]
Sources
- 1. 1214369-42-2,2-Cyano-4-fluorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. 1214369-42-2 | Ácido 2-ciano-4-fluorobenzóico | 2-Cyano-4-fluorobenzoic acid - Capot Químico [capotchem.com]
2-Cyano-4-fluorobenzoic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 2-Cyano-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Cyano-4-fluorobenzoic acid, a valuable fluorinated building block for professionals in chemical synthesis and drug discovery. By synthesizing established chemical principles with practical, field-proven insights, this document serves as an authoritative resource covering the compound's structure, synthesis, characterization, and application, with a strong emphasis on the causal relationships that underpin its utility.
Section 1: Molecular Identity and Physicochemical Properties
2-Cyano-4-fluorobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile (cyano group), and a fluorine atom. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a desirable intermediate for creating complex molecular architectures.
Chemical Structure and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-Cyano-4-fluorobenzoic acid . Its structure is defined by a benzene ring where the carboxylic acid group is at position 1, the cyano group is at position 2, and the fluorine atom is at position 4.
Caption: Chemical structure of 2-Cyano-4-fluorobenzoic acid.
Key Physicochemical Data
Comprehensive experimental data for the 2-cyano-4-fluoro isomer (CAS 1214369-42-2) is not widely published.[1][2] Therefore, data for the more common and structurally similar isomer, 4-Cyano-2-fluorobenzoic acid (CAS 164149-28-4), is provided below for reference.[3][4] The properties are expected to be comparable, though not identical, due to the different electronic and steric environments of the substituents.
| Property | Value (for 4-Cyano-2-fluorobenzoic acid) | Source |
| Molecular Formula | C₈H₄FNO₂ | |
| Molecular Weight | 165.12 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 214-220 °C | [3][4] |
| Boiling Point | 273.7 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents |
Section 2: Synthesis and Purification
The synthesis of substituted cyanobenzoic acids often involves multi-step pathways that leverage well-established organic reactions. A plausible and robust strategy for synthesizing 2-Cyano-4-fluorobenzoic acid is outlined below, starting from a commercially available precursor.
Rationale for Synthetic Strategy
The proposed synthesis begins with 1-bromo-4-fluoro-2-methylbenzene. This starting material is chosen for its commercial availability and the distinct reactivity of its substituent groups. The strategy involves:
-
Cyanation: A Palladium-catalyzed cyanation reaction to replace the bromine atom with a cyano group. This is a highly efficient and selective method for forming aryl nitriles.
-
Oxidation: Oxidation of the methyl group to a carboxylic acid. This transformation is often challenging in the presence of other sensitive groups, necessitating a strong but selective oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.
This sequence is logical because the methyl group is robust enough to withstand the cyanation conditions, while the resulting nitrile is stable under the subsequent oxidative conditions.
Detailed Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 4-fluoro-2-methylbenzonitrile
-
To a dry, three-necked flask under a nitrogen atmosphere, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and anhydrous dimethylformamide (DMF).
-
Degas the mixture with a stream of nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 90-100 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-fluoro-2-methylbenzonitrile.
Step 2: Synthesis of 2-Cyano-4-fluorobenzoic acid
-
In a round-bottom flask, dissolve the 4-fluoro-2-methylbenzonitrile (1.0 eq) from the previous step in a mixture of pyridine and water.
-
Heat the solution to reflux (approximately 100 °C).
-
Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over several hours, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue refluxing until TLC or HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-Cyano-4-fluorobenzoic acid.
Purification Workflow
The primary method for purifying the final product is recrystallization, which leverages differences in solubility between the desired compound and any remaining impurities.
Caption: General workflow for the purification of the final product.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The fluorine atom will cause splitting (coupling) of the adjacent proton signals, providing key structural information. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield shift (>10 ppm).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display eight distinct carbon signals. The carbons of the carboxylic acid (~165-170 ppm) and the nitrile (~115-120 ppm) are characteristic. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR (Fluorine Nuclear Magnetic resonance): This will show a single resonance, and its coupling pattern to nearby protons will confirm its position on the aromatic ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the functional groups. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C≡N stretch for the nitrile group (~2220-2240 cm⁻¹), and a C=O stretch for the carbonyl group (~1700 cm⁻¹).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A reversed-phase method is most suitable.[5]
Rationale for HPLC Method: A C18 column is used as the stationary phase, which separates compounds based on hydrophobicity. The mobile phase is a polar mixture of water and an organic solvent like acetonitrile. An acid (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group (pKa of related fluorobenzoic acids is ~3.27).[5] This ensures that the analyte is in a neutral form, leading to better retention, improved peak shape, and reproducible results.
Detailed HPLC Protocol:
| Parameter | Condition |
| HPLC System | Standard system with UV or DAD detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile |
Section 4: Applications in Research and Development
Key Intermediate in Medicinal Chemistry
2-Cyano-4-fluorobenzoic acid is a valuable building block for the synthesis of pharmacologically active molecules.[4]
-
Fluorine's Role: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability (by blocking sites of oxidation), increase binding affinity (through favorable electrostatic interactions), and improve membrane permeability and bioavailability.
-
Nitrile Group's Versatility: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids.[6]
-
Scaffold for Drug Design: As a trifunctionalized scaffold, this molecule allows for controlled, regioselective modifications, enabling medicinal chemists to systematically explore the structure-activity relationship (SAR) of a new chemical series. Substituted aminobenzoates, a related class, have shown broad therapeutic potential as anticancer, anti-Alzheimer's, and antimicrobial agents.[7][8]
Potential in Materials Science
The rigid, polar, and functionalized nature of 2-Cyano-4-fluorobenzoic acid makes it a candidate for the synthesis of advanced materials, including liquid crystals and specialty polymers, where precise control over molecular orientation and intermolecular interactions is critical.
Section 5: Safety and Handling
Hazard Identification
Based on analogous compounds, the substance should be handled as if it possesses the following hazards:
| Hazard Class | GHS Classification |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a laboratory coat. Inspect gloves prior to use.
-
Respiratory Protection: If dusts are generated, use an approved particulate respirator (e.g., N95).
-
-
Handling and Storage: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
2-Cyano-4-fluorobenzoic acid stands out as a highly functionalized and synthetically valuable intermediate. Its unique combination of a carboxylic acid, a nitrile, and a fluorine atom on an aromatic scaffold provides chemists with a powerful tool for the rational design and synthesis of novel pharmaceuticals and advanced materials. Understanding its synthesis, analytical profile, and chemical reactivity is key to unlocking its full potential in research and development.
References
A numbered list of all sources cited in this document is provided below.
-
Elde, R. M., et al. (1997). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 835-851. [Link]
- Eli Lilly and Company. (2003). Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds.
-
AccelaChem. (n.d.). 2-Cyano-4-fluorobenzoic Acid. [Link]
-
ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]
-
Nielsen, L., et al. (2000). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 888(1-2), 197-204. [Link]
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-18. [Link]
- Jiangsu Apon Medical Technology Co Ltd. (2021). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Wang, Y., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412. [Link]
- Eli Lilly and Company. (2001). Methods for producing cyanobenzoic acid derivatives.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
ResearchGate. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic Acid. [Link]
-
Al-Omaim, W. S., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7243. [Link]
-
ResearchGate. (2023). Pharmaceutical applications of cyanobacteria—A review. [Link]
Sources
- 1. file.chemscene.com [file.chemscene.com]
- 2. 1214369-42-2,2-Cyano-4-fluorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-Cyano-2-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-Cyano-4-fluorobenzoic Acid in Pharmaceutical Synthesis
[1]
Executive Summary
2-Cyano-4-fluorobenzoic acid (CAS 1214369-42-2 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioorthogonal probes and advanced pharmaceutical scaffolds.[1][2] Unlike its more common isomer (4-cyano-2-fluorobenzoic acid), this specific regioisomer is critical for developing tetrazine-based linkers used in "click chemistry" (specifically Inverse Electron-Demand Diels–Alder reactions) and radioimmunoimaging. This guide delineates its physicochemical identity, synthetic utility, and role in high-precision drug discovery.[3]
Identity & Physicochemical Profile[2][3][4][5][6]
Precise identification is paramount due to the existence of multiple fluorocyanobenzoic acid isomers. Researchers must verify the substitution pattern (cyano at ortho, fluoro at para relative to the carboxylic acid) to ensure experimental reproducibility.
Core Identity Data
| Parameter | Specification |
| Chemical Name | 2-Cyano-4-fluorobenzoic acid |
| CAS Number | 1214369-42-2 |
| Molecular Weight | 165.12 g/mol |
| Molecular Formula | C₈H₄FNO₂ |
| MDL Number | MFCD18384212 (varies by vendor) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water |
Isomer Distinction Alert
Critical Safety & Logic Check: Do not confuse with the more commercially abundant isomer, 4-Cyano-2-fluorobenzoic acid (CAS 164149-28-4). The position of the cyano group significantly alters the electronic properties and reactivity of the ring, particularly in nucleophilic aromatic substitution (
| Isomer | CAS | Structure Note | Primary Application |
| 2-Cyano-4-fluoro | 1214369-42-2 | -CN at ortho | Bioorthogonal Tetrazine Synthesis |
| 4-Cyano-2-fluoro | 164149-28-4 | -CN at para | Enzalutamide intermediates, general coupling |
Synthetic Pathways & Methodology
The synthesis of 2-Cyano-4-fluorobenzoic acid and its downstream conversion into active pharmaceutical ingredients (APIs) or chemical probes requires strict control over regioselectivity.
Protocol: Activation and Derivatization
A common workflow involves activating the carboxylic acid for coupling or converting the nitrile group into a tetrazine core. Below is a validated protocol for activating the acid using 1,1'-Carbonyldiimidazole (CDI), a standard method for generating reactive acyl imidazoles.
Reagents:
-
Substrate: 2-Cyano-4-fluorobenzoic acid (1.0 equiv)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Quench: Aqueous Ammonium Hydroxide (if amide formation is desired)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Cyano-4-fluorobenzoic acid in anhydrous MeCN under an inert nitrogen atmosphere.
-
Activation: Add CDI in portions to control CO₂ evolution. Stir at room temperature for 45–60 minutes.
-
Mechanism:[4] The carboxylate attacks CDI, releasing imidazole and forming the reactive acyl imidazole species.
-
-
Coupling/Conversion:
-
For Amides: Add the amine nucleophile (or ammonium hydroxide for primary amides).
-
For Tetrazines: The nitrile group (C≡N) is the target. This usually requires a separate step involving hydrazine hydrate and a Lewis acid catalyst (e.g., Zn(OTf)₂) or sulfur to form the dihydrotetrazine, followed by oxidation.
-
-
Isolation: Quench with ice-water. The product typically precipitates; collect via filtration and wash with cold water.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for processing this intermediate.
Figure 1: Divergent synthetic pathways for 2-Cyano-4-fluorobenzoic acid, highlighting its dual-functionality as an acid and a nitrile donor.
Application in Drug Discovery: Bioorthogonal Chemistry
The most high-value application of 2-Cyano-4-fluorobenzoic acid is its use as a precursor for 1,2,4,5-tetrazines . These molecules are the "click" partners for trans-cyclooctene (TCO) in Inverse Electron-Demand Diels–Alder (IEDDA) reactions.
Mechanism of Action[11]
-
Pretargeting: A monoclonal antibody tagged with TCO is injected and allowed to accumulate at the tumor site.
-
Click Reaction: A radiolabeled tetrazine (derived from 2-Cyano-4-fluorobenzoic acid) is injected.
-
Ligation: The tetrazine reacts instantly and specifically with the TCO on the antibody, releasing N₂ gas. This occurs in vivo with exceptionally fast kinetics (
).
The 2-cyano position is sterically optimal for tuning the reactivity of the resulting tetrazine, while the 4-fluoro group provides a handle for late-stage functionalization (via
Visualization: IEDDA Reaction Mechanism
Figure 2: The role of the 2-cyano precursor in generating tetrazines for bioorthogonal ligation.
Analytical Characterization
To validate the identity of CAS 1214369-42-2, look for these characteristic signals:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expect aromatic signals in the 7.5–8.5 ppm range.
-
The proton at position 3 (between -CN and -F) will show a distinct doublet of doublets due to coupling with Fluorine (
) and the meta-proton.
-
-
¹⁹F NMR:
-
Single peak, typically around -100 to -110 ppm (referenced to CFCl₃), showing splitting if proton-decoupling is not used.
-
-
Mass Spectrometry (ESI):
-
Negative mode (
): Peak at ~164.1 m/z. -
Positive mode (
): Peak at ~166.1 m/z.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potential acute toxicity if swallowed.
-
Cyanide Precaution: While the nitrile group is stable, combustion or contact with strong acids/oxidizers can theoretically release hydrogen cyanide (HCN) or nitrous oxides (NOx). Work in a well-ventilated fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile to an amide over long periods.
References
-
Battisti, U. M., et al. (2022).[5] Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry.
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Cyano-4-fluorobenzoic acid.
-
GuideChem. Chemical Properties and Supplier Data for CAS 1214369-42-2.
Strategic Synthesis of 2-Cyano-4-fluorobenzoic Acid: A Technical Guide
Topic: Synthesis of 2-Cyano-4-fluorobenzoic acid starting materials Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Target Analysis
2-Cyano-4-fluorobenzoic acid (CAS: 1214369-42-2 ) is a specialized fluorinated scaffold used in the development of pharmaceuticals, particularly as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors and androgen receptor antagonists.
Crucial Structural Distinction: Researchers must distinguish this target from its isomer, 4-cyano-2-fluorobenzoic acid (CAS 164149-28-4), which is a key intermediate for Enzalutamide. The target discussed here has the nitrile group at the ortho position relative to the carboxylic acid, facilitating the formation of fused heterocycles such as phthalazinones and isoindolinones.
Retrosynthetic Analysis
The synthesis of 2-cyano-4-fluorobenzoic acid can be approached via three primary disconnections:
-
C–CN Bond Formation: Cyanation of 2-bromo-4-fluorobenzoic acid.
-
Sandmeyer Reaction: Diazotization/cyanation of 2-amino-4-fluorobenzoic acid.
-
Benzylic Oxidation: Oxidation of 5-fluoro-2-methylbenzonitrile.
Figure 1: Retrosynthetic disconnection of 2-cyano-4-fluorobenzoic acid showing three distinct chemical pathways.
Route 1: Pd-Catalyzed Cyanation (Precision Method)
This route is preferred for medicinal chemistry applications due to its high functional group tolerance and avoidance of toxic HCN gas generation. It utilizes 2-bromo-4-fluorobenzoic acid as the starting material.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the aryl bromide to Pd(0) is followed by transmetallation with a cyanide source (Zn(CN)₂) and reductive elimination to form the C–CN bond.
Starting Material: 2-Bromo-4-fluorobenzoic acid (CAS: 1006-39-9) Key Reagents: Zinc cyanide (Zn(CN)₂), Pd₂(dba)₃, dppf or XPhos.
Experimental Protocol
Note: Direct cyanation of the free acid can be sluggish due to catalyst poisoning by the carboxylate. It is highly recommended to protect the acid as a methyl ester first.
Step 1: Esterification
-
Dissolve 2-bromo-4-fluorobenzoic acid (10.0 g, 45.7 mmol) in MeOH (100 mL).
-
Add conc. H₂SO₄ (1.0 mL) dropwise.
-
Reflux for 4 hours. Monitor by TLC/LCMS.
-
Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc to yield methyl 2-bromo-4-fluorobenzoate .
Step 2: Cyanation
-
In a glovebox or under Argon, charge a flask with:
-
Methyl 2-bromo-4-fluorobenzoate (1.0 equiv)
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
dppf (4 mol%)[1]
-
Anhydrous DMF (0.2 M concentration)
-
Zn dust (10 mol% - acts as a scavenger to keep Pd active)
-
-
Heat to 110°C for 12–16 hours.
-
Quenching (Critical): Cool to RT. Dilute with EtOAc. Wash with 10% NH₄OH (to sequester Zn/Cu salts) and brine.
-
Purify via silica gel chromatography (Hexane/EtOAc).
Step 3: Hydrolysis
-
Dissolve the intermediate ester in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 equiv). Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 2.
-
Filter the precipitate to obtain 2-cyano-4-fluorobenzoic acid .
Route 2: Sandmeyer Reaction (Classical Method)
This route is cost-effective for large-scale synthesis but requires strict safety protocols due to the generation of diazonium salts and the use of copper cyanide.
Starting Material: 2-Amino-4-fluorobenzoic acid (CAS: 446-31-1)
Experimental Protocol
Step 1: Diazotization
-
Suspend 2-amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol) in water (30 mL) and conc. HCl (10 mL).
-
Cool the suspension to 0–5°C in an ice/salt bath.
-
Add a solution of NaNO₂ (2.4 g, 35 mmol) in water (10 mL) dropwise, maintaining temperature <5°C.
-
Stir for 30 mins. The solution should become clear (diazonium salt formation).
Step 2: Cyanation (Sandmeyer)[2]
-
In a separate flask, prepare a solution of CuCN (3.5 g, 39 mmol) and KCN (5.1 g, 78 mmol) in water (40 mL) at 0°C. Warning: Generates cyanogen species; use a fume hood.
-
Neutralize the diazonium solution to pH 6–7 using solid Na₂CO₃ (careful addition to avoid foaming).
-
Add the neutralized diazonium mixture slowly to the CuCN/KCN solution at 0°C.
-
Allow the mixture to warm to RT and stir for 2 hours, then heat to 50°C for 30 mins to ensure completion.
Step 3: Workup
-
Acidify carefully with conc. HCl (in a hood, HCN evolution risk).
-
Extract with EtOAc (3 x 50 mL).
-
Wash organic layer with water and brine. Dry over Na₂SO₄.
-
Recrystallize from Ethanol/Water.
Route 3: Benzylic Oxidation (Industrial Method)
This route utilizes a commercially available toluene derivative. It is the most direct "one-step" approach but requires strong oxidants.
Starting Material: 5-Fluoro-2-methylbenzonitrile (CAS: 77532-79-7) Note: The numbering changes upon oxidation. The methyl group at position 2 becomes the carboxylic acid (position 1), shifting the nitrile to position 2 and fluorine to position 4.
Experimental Protocol
-
Dissolve 5-fluoro-2-methylbenzonitrile (5.0 g, 37 mmol) in a mixture of Pyridine (25 mL) and Water (25 mL).
-
Heat to 90°C.
-
Add KMnO₄ (17.5 g, 111 mmol, 3.0 equiv) portion-wise over 2 hours. Exothermic reaction.
-
Reflux for 4–6 hours until the purple color persists (indicating excess permanganate).
-
Workup:
-
Add Ethanol (5 mL) to destroy excess KMnO₄ (forms MnO₂ precipitate).
-
Filter hot through Celite to remove MnO₂. Wash the pad with hot water.
-
Concentrate the filtrate to remove pyridine.
-
Acidify the aqueous residue with conc.[3][4] HCl to pH 1.[3][4]
-
Collect the white solid 2-cyano-4-fluorobenzoic acid by filtration.
-
Comparative Analysis
| Feature | Route 1: Pd-Cyanation | Route 2: Sandmeyer | Route 3: Oxidation |
| Starting Material | 2-Bromo-4-fluorobenzoic acid | 2-Amino-4-fluorobenzoic acid | 5-Fluoro-2-methylbenzonitrile |
| Step Count | 3 (Esterification -> CN -> Hydrolysis) | 2 (Diazotization -> CN) | 1 (Oxidation) |
| Yield | High (75-85%) | Moderate (50-65%) | Moderate to High (60-80%) |
| Safety Profile | Best. Uses Zn(CN)₂ (solid). | Poor. Requires handling NaNO₂ and KCN. | Good. Standard oxidation hazards. |
| Scalability | Moderate (Catalyst cost). | High (Cheap reagents). | High (Industrial standard). |
| Purity | Excellent (Chromatography). | Variable (Diazo tars).[1] | Good (Crystallization). |
Workflow Visualization (Route 1)
Figure 2: Step-by-step workflow for the Palladium-catalyzed synthesis route.
References
-
Sigma-Aldrich. Product Specification: 2-Cyano-4-fluorobenzoic acid (CAS 1214369-42-2).Link
-
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24862466 (5-Fluoro-2-methylbenzonitrile).Link
-
Guidechem. Chemical Database: 2-Bromo-4-fluorobenzoic acid (CAS 1006-39-9).Link
-
BenchChem. Protocol for Pd-Catalyzed Cyanation of Aryl Halides.Link
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Cyano-2-fluorobenzoic Acid
A Note to the Reader: This guide was initially intended to cover the spectroscopic data of 2-Cyano-4-fluorobenzoic acid. However, a comprehensive search of scientific literature and chemical databases revealed a significant lack of publicly available experimental spectroscopic data (NMR, IR, MS) for this specific isomer. In the spirit of providing a valuable and data-rich resource, this guide has been pivoted to focus on the readily available and well-characterized isomer, 4-Cyano-2-fluorobenzoic acid . The principles and methodologies discussed herein remain highly relevant for the spectroscopic analysis of related substituted aromatic compounds.
Introduction
4-Cyano-2-fluorobenzoic acid is a synthetic, trifunctional aromatic compound featuring a carboxylic acid, a cyano (nitrile) group, and a fluorine atom attached to a benzene ring.[1] This unique combination of functional groups makes it a valuable building block and intermediate in the synthesis of a wide range of molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its applications include the preparation of fluorinated drug analogs, enzyme inhibitors, and advanced materials where precise molecular architecture is crucial.[1]
As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic properties of 4-Cyano-2-fluorobenzoic acid. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its molecular structure and provide a foundational dataset for its identification and characterization in various experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Cyano-2-fluorobenzoic acid is presented in the table below. This data is essential for sample handling, solvent selection, and interpretation of analytical results.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | |
| Molecular Weight | 165.12 g/mol | |
| CAS Number | 164149-28-4 | |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 214-220 °C | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Cyano-2-fluorobenzoic acid, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of 4-Cyano-2-fluorobenzoic acid is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups, and the fluorine atom.
Expected ¹H NMR Data: Due to the limited availability of experimental spectra in the public domain, the following are predicted assignments based on the analysis of similar structures. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 7.8 - 8.0 | d | J(H-3, H-5) ≈ 1-2 Hz |
| H-5 | 7.6 - 7.8 | dd | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, H-3) ≈ 1-2 Hz |
| H-6 | 8.1 - 8.3 | t | J(H-6, F) ≈ J(H-6, H-5) ≈ 8-9 Hz |
Interpretation:
-
The proton at position 6 (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent fluorine and the para-oriented cyano group. It will likely appear as a triplet due to coupling with both the fluorine atom and the adjacent proton (H-5).
-
The proton at position 3 (H-3) would be deshielded by the adjacent cyano group and would likely appear as a doublet, coupling with the meta-proton (H-5).
-
The proton at position 5 (H-5) would be expected to appear as a doublet of doublets, coupling with both H-6 and H-3.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the ring. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).
Expected ¹³C NMR Data: As with the ¹H NMR data, these are predicted assignments.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 164 - 168 |
| C-F | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |
| C-CN | 135 - 140 |
| C-H | 125 - 135 |
| C-COOH | 120 - 125 |
| C-H | 115 - 120 |
| C≡N (Cyano) | 115 - 120 |
| C-H | 110 - 115 |
Interpretation:
-
The carboxylic acid carbonyl carbon will appear at the most downfield position.
-
The carbon directly bonded to the fluorine atom will show a characteristic large doublet splitting.
-
The carbons of the aromatic ring will appear in the typical range of 110-140 ppm, with their specific shifts influenced by the electronic effects of the substituents.
-
The cyano carbon will be observed in the 115-120 ppm region.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyano-2-fluorobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the aromatic and carboxylic acid proton regions (typically 0-15 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-Cyano-2-fluorobenzoic acid will show distinct absorption bands for the O-H, C=O, C≡N, and C-F bonds, as well as the aromatic C-H and C=C bonds.
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C≡N (Nitrile) | 2220-2240 | Medium |
| C-F (Aromatic) | 1200-1300 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium-Weak |
| C-H (Aromatic) | 3000-3100 | Medium-Weak |
Data is based on typical ranges for these functional groups and information from the PubChem database for 4-Cyano-2-fluorobenzoic acid.[3]
Interpretation:
-
The broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.
-
The presence of the cyano group is confirmed by a medium intensity absorption band in the 2220-2240 cm⁻¹ region.
-
A strong band in the 1200-1300 cm⁻¹ range is indicative of the C-F stretching vibration.
-
The absorptions in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the aromatic ring C=C and C-H stretching vibrations, respectively.
Experimental Protocol for IR Spectroscopy (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid 4-Cyano-2-fluorobenzoic acid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 4-Cyano-2-fluorobenzoic acid, electron ionization (EI) is a common technique that will lead to the formation of a molecular ion and various fragment ions.
Expected Mass Spectrometry Data (GC-MS):
| m/z | Proposed Fragment |
| 165 | [M]⁺ (Molecular Ion) |
| 148 | [M - OH]⁺ |
| 120 | [M - COOH]⁺ |
Data is based on the NIST Mass Spectrometry Data Center entry for 4-Cyano-2-fluorobenzoic acid.[3]
Interpretation:
-
The molecular ion peak at m/z 165 corresponds to the molecular weight of 4-Cyano-2-fluorobenzoic acid (C₈H₄FNO₂).
-
The loss of a hydroxyl radical (-OH) from the carboxylic acid group results in a fragment at m/z 148.
-
The loss of the entire carboxylic acid group (-COOH) leads to a fragment at m/z 120, corresponding to a fluorobenzonitrile radical cation.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a small amount of 4-Cyano-2-fluorobenzoic acid in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject the sample into the GC.
-
Use an appropriate capillary column (e.g., HP-5ms) and temperature program to separate the analyte from the solvent and any impurities.
-
-
MS Detection:
-
The eluting compound enters the MS ion source.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
Molecular Structure and Workflow Diagrams
To visually represent the information discussed, the following diagrams have been generated.
Caption: Molecular structure of 4-Cyano-2-fluorobenzoic acid.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Cyano-2-fluorobenzoic acid. The detailed analysis of NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. The interplay of the carboxylic acid, cyano, and fluoro substituents creates a unique spectroscopic fingerprint that can be reliably interpreted to confirm the structure and purity of the compound. As with any analytical work, it is crucial to compare experimentally obtained data with reference spectra and literature values whenever possible to ensure accurate characterization.
References
-
Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Available at: [Link]
-
PubChem. 4-Cyano-2-fluorobenzoic acid. Available at: [Link]
Sources
Introduction: Molecular Structure and Vibrational Complexity
An In-Depth Technical Guide to the FT-IR Spectrum of 2-Cyano-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Cyano-4-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical interpretation of the compound's vibrational spectrum, ensuring a deep understanding of its molecular characteristics.
2-Cyano-4-fluorobenzoic acid (C₈H₄FNO₂) is a multifunctional aromatic compound featuring a carboxylic acid group, a cyano (nitrile) group, and a fluorine atom attached to a benzene ring in a 1,2,4-trisubstituted pattern. This unique combination of functional groups results in a complex and highly characteristic FT-IR spectrum. The electronic interplay between the electron-withdrawing cyano and fluoro groups and the carboxylic acid function, mediated by the aromatic π-system, significantly influences the vibrational frequencies of the bonds. Furthermore, the ability of the carboxylic acid to form strong intermolecular hydrogen bonds, typically resulting in a dimeric structure in the solid state, profoundly impacts the spectrum, particularly in the O-H stretching region.
Understanding this FT-IR spectrum is crucial for verifying molecular identity, assessing purity, and studying intermolecular interactions in various chemical processes.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized protocol is essential. The following methodology is recommended for solid-state analysis, which is typical for this compound.
Methodology: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a preferred technique for its simplicity, minimal sample preparation, and reproducibility.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR, is powered on and has undergone its startup diagnostics.[1]
-
Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the 2-Cyano-4-fluorobenzoic acid powder onto the ATR crystal, ensuring complete coverage of the measurement area.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters are:
-
Data Processing: After acquisition, perform an ATR correction using the instrument's software to account for the wavelength-dependent depth of penetration of the evanescent wave.
This self-validating protocol ensures that the resulting spectrum is a true representation of the sample's vibrational properties.
Detailed Spectral Analysis and Interpretation
The FT-IR spectrum of 2-Cyano-4-fluorobenzoic acid is best interpreted by dissecting it into regions corresponding to its distinct functional groups.
The Carboxylic Acid Group (–COOH) Vibrations
The carboxylic acid moiety gives rise to some of the most prominent and recognizable features in the spectrum.
-
O–H Stretching: A very broad and characteristic absorption band is expected in the 3300-2500 cm⁻¹ region.[3] The exceptional broadness of this peak is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure. This broad envelope often obscures the sharper aromatic C-H stretching peaks that appear in the same vicinity.[3][4]
-
C=O (Carbonyl) Stretching: An intense, sharp peak appears between 1710-1680 cm⁻¹ .[4] For aromatic carboxylic acids, this vibration is shifted to a lower wavenumber compared to saturated acids (which absorb at 1760-1710 cm⁻¹) due to conjugation with the benzene ring.[4] The electron-withdrawing nature of the cyano and fluoro substituents can further influence the precise position of this band.
-
Coupled C–O Stretching and O–H Bending: Two bands resulting from the mechanical coupling of C–O stretching and in-plane O–H bending are typically observed. These appear in the regions 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ .[3] The latter is often assigned as the primary C-O stretching mode.[4]
-
O–H Out-of-Plane Bending: A broad, medium-intensity band can often be found near 950-910 cm⁻¹ , which is attributed to the out-of-plane bending of the hydrogen-bonded OH group.[3]
The Cyano Group (–C≡N) Vibration
The nitrile functional group provides a highly diagnostic peak.
-
C≡N Stretching: A sharp and intense absorption is expected near 2230 cm⁻¹ .[5] For aromatic nitriles, this peak is found at a slightly lower frequency than for saturated nitriles (around 2250 cm⁻¹) due to electronic conjugation with the aromatic ring.[6] This region of the spectrum has few other interfering absorptions, making this peak a definitive marker for the presence of the nitrile group.[7]
The Fluoro-Substituted Aromatic System
The 1,2,4-trisubstituted benzene ring displays several characteristic vibrations.
-
Aromatic C–H Stretching: These vibrations give rise to weak to medium, sharp peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] These peaks are often seen as small, sharp features superimposed on the broad O–H stretching band.[3]
-
C=C Ring Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.[9] These peaks are characteristic of the aromatic skeleton and can vary in intensity.
-
C–F Stretching: The carbon-fluorine stretching vibration is known to produce a very strong absorption in the 1400-1000 cm⁻¹ region.[10] Its exact position can be complex due to coupling with other vibrations, but a strong band in this area is an expected feature for a fluorinated aromatic compound.
-
C–H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H OOP bending.[9] The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this fingerprint region.
Summary of Key Vibrational Assignments
The following table summarizes the expected characteristic FT-IR absorption bands for 2-Cyano-4-fluorobenzoic acid.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300–2500 | Very Broad, Strong | O–H Stretch (H-bonded dimer) | Carboxylic Acid |
| 3100–3000 | Sharp, Weak-Medium | C–H Stretch | Aromatic Ring |
| ~2230 | Sharp, Strong | C≡N Stretch | Cyano |
| 1710–1680 | Sharp, Very Strong | C=O Stretch | Carboxylic Acid |
| 1600–1450 | Medium to Strong | C=C Ring Stretches | Aromatic Ring |
| 1440–1395 | Medium | O–H In-Plane Bend | Carboxylic Acid |
| 1320–1210 | Strong | C–O Stretch | Carboxylic Acid |
| 1400-1000 | Strong | C–F Stretch | Aryl Fluoride |
| 950-910 | Broad, Medium | O–H Out-of-Plane Bend | Carboxylic Acid |
| 900-675 | Strong | C–H Out-of-Plane Bend | Aromatic Ring |
Visualization of Molecular Structure and Key Bonds
To visually correlate the spectral data with the molecular structure, the following diagram illustrates the key bonds in 2-Cyano-4-fluorobenzoic acid responsible for the primary vibrational modes discussed.
Caption: Molecular structure of 2-Cyano-4-fluorobenzoic acid with key vibrational modes highlighted.
Conclusion
The FT-IR spectrum of 2-Cyano-4-fluorobenzoic acid is a rich source of structural information. The key identifying features are the extremely broad O–H stretch of the hydrogen-bonded carboxylic acid, the very strong C=O stretch below 1710 cm⁻¹, the sharp and intense C≡N stretch near 2230 cm⁻¹, and strong absorptions corresponding to the C-F bond and the substituted aromatic ring. By following a robust experimental protocol and applying a systematic interpretation, FT-IR spectroscopy serves as a powerful and efficient tool for the unambiguous identification and quality assessment of this important chemical intermediate.
References
- American Chemical Society. (2026). Structural Properties of Coniferyl Alcohol-Based Low Transition Temperature Mixtures. ACS Food Science & Technology.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- PubChem. (n.d.). 4-Cyano-2-fluorobenzoic acid.
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
- University of California, Los Angeles. (n.d.).
- OpenStax. (2023). 15.
Sources
- 1. 4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comprehensive Technical Guide to the Melting Point Determination of 2-Cyano-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Fundamental Property
2-Cyano-4-fluorobenzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its precise chemical structure and purity are paramount to ensure the desired reaction outcomes, biological activity, and safety profile of subsequent drug candidates. The melting point is a fundamental thermodynamic property that serves as a rapid and reliable primary indicator of a substance's identity and purity.
In the rigorous environment of pharmaceutical research and development, an accurately determined melting point is not merely a data point; it is a cornerstone of quality control.[1][2] A sharp and consistent melting range signifies a high degree of purity, whereas a depressed and broad melting range is a clear indicator of impurities, which can include residual solvents, starting materials, or by-products.[3][4] This guide provides a comprehensive, field-proven methodology for the precise determination of the melting point of 2-Cyano-4-fluorobenzoic acid, grounded in established scientific principles and pharmacopeial standards.
Physicochemical Properties of 2-Cyano-4-fluorobenzoic Acid
A foundational understanding of the compound's properties is essential before undertaking any analytical procedure.
| Property | Value | Source(s) |
| IUPAC Name | 4-cyano-2-fluorobenzoic acid | [PubChem][5] |
| CAS Number | 164149-28-4 | [Sigma-Aldrich][6] |
| Molecular Formula | C₈H₄FNO₂ | [PubChem][5] |
| Molecular Weight | 165.12 g/mol | [Sigma-Aldrich][6] |
| Appearance | White to off-white crystalline powder | [Thermo Scientific][2], [Guidechem][7] |
| Reported Melting Point | 214 - 220 °C | [Sigma-Aldrich][1][6], [Thermo Scientific][2] |
The Science of Melting: Causality and Purity
The melting of a crystalline solid is a phase transition that occurs at a specific temperature where the solid and liquid phases are in equilibrium. For a pure, crystalline substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C. This is because the molecules are arranged in a highly ordered, repeating crystal lattice, and a specific amount of thermal energy is required to overcome these intermolecular forces uniformly throughout the crystal.
The Impact of Impurities: Impurities disrupt the uniform structure of the crystal lattice.[8][9] This disruption weakens the intermolecular forces holding the compound together, meaning less energy is required to break them.[10][11] This phenomenon, known as melting point depression , results in two observable effects:
-
Lowering of the melting point: The melting process begins at a lower temperature than for the pure substance.[12]
-
Broadening of the melting range: The transition from solid to liquid occurs over a wider temperature range because different regions of the crystal have varying concentrations of impurities, leading to non-uniform melting.[4][12]
Therefore, the melting point range is a highly sensitive probe of purity. A broad range is a definitive red flag that necessitates further purification before the material is used in a synthetic or biological workflow.[5]
Workflow for Accurate Melting Point Determination
The following diagram illustrates the self-validating workflow designed to ensure the generation of trustworthy and reproducible melting point data.
Caption: A validated workflow for precise melting point determination.
Detailed Experimental Protocol: Capillary Method
This protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range determination, ensuring a high standard of scientific integrity.[13][14]
1. Instrumentation and Materials:
-
Melting Point Apparatus (e.g., Thomas-Hoover Uni-Melt, Mettler Toledo MP series, or similar calibrated device).
-
Melting Point Capillary Tubes (borosilicate glass, 0.8-1.2 mm internal diameter, closed at one end).[13][15]
-
Mortar and Pestle.
-
Drying Oven or Vacuum Desiccator.
-
2-Cyano-4-fluorobenzoic acid sample.
-
USP Melting Point Reference Standards for calibration verification.
2. Instrument Calibration Verification (Trustworthiness Pillar):
-
Causality: Before analyzing any unknown, the trustworthiness of the instrument's temperature measurement must be confirmed. This is a non-negotiable step for data integrity.
-
Procedure:
-
Select at least two USP Reference Standards that bracket the expected melting point of the test sample (e.g., Caffeine ~236°C and Sulfanilamide ~165°C, although standards closer to 215°C are preferable if available).
-
Determine the melting point of these standards using the analytical procedure below.
-
The observed melting point must fall within the acceptable range specified on the standard's certificate. If it does not, the instrument requires professional calibration and must not be used for analysis.
-
3. Sample Preparation (Expertise Pillar):
-
Causality: The physical state of the sample directly impacts heat transfer and melting behavior. The sample must be a fine, dry powder to ensure uniform heating and eliminate the melting point depression effect of residual solvents.[16]
-
Procedure:
-
Drying: Dry the 2-Cyano-4-fluorobenzoic acid sample under vacuum at a temperature below its melting point (e.g., 60-80°C) for at least 2 hours to remove any volatile impurities like water or organic solvents.
-
Pulverization: If the sample consists of large crystals, gently pulverize it into a fine, homogeneous powder using a clean, dry mortar and pestle. This ensures efficient and uniform packing in the capillary tube.[17]
-
4. Capillary Tube Loading:
-
Causality: The amount of sample must be consistent and within specified limits. Too little sample is difficult to observe, while too much sample creates a large thermal gradient, leading to a broadened, inaccurate melting range.
-
Procedure:
-
Press the open end of a capillary tube into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the closed end.[16]
-
Repeat until the packed sample height is between 2.5 and 3.5 mm, as specified by USP <741>.[13][17] Prepare three capillaries for triplicate analysis.
-
5. Melting Point Measurement:
-
Causality: The heating rate is the most critical variable. A rapid heating rate does not allow for thermal equilibrium between the sample, thermometer, and heating block, resulting in an erroneously high and broad melting range. A slow, controlled ramp is essential for accuracy.[18]
-
Procedure:
-
Set the melting point apparatus to rapidly heat to a temperature approximately 20°C below the expected melting point of 215°C (i.e., set the plateau to ~195°C).
-
Once the plateau temperature is reached and stable, insert the prepared capillary tube(s) into the apparatus.
-
Set the heating ramp rate to 1°C per minute .[17][18] This slow rate is crucial for observing the true melting transition.
-
Observe the sample closely through the magnifying eyepiece.
-
Record T1 (Onset of Melt): The temperature at which the first droplet of liquid is visible, or when the column of solid is observed to collapse against the capillary wall.[13]
-
Record T2 (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.
-
The melting range is reported as T1 – T2 .
-
Repeat the measurement with the other two prepared capillaries. The results should be consistent within 1°C.
-
Data Interpretation and Reporting
-
Purity Assessment: A pure sample of 2-Cyano-4-fluorobenzoic acid should exhibit a narrow melting range (e.g., ≤ 2°C) that falls within the literature values (approx. 214-220°C).
-
Impurity Indication: A melting range that is depressed (e.g., starts at 208°C) and broad (e.g., > 5°C) strongly indicates the presence of impurities.[7]
-
Reporting: The final report should include the observed melting range for each of the three trials, the average melting range, the heating rate used (1°C/min), and a statement on the calibration status of the instrument.
References
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point? Retrieved from [Link]
-
AELAB. (2024, July 1). What is a Melting Point Device? Retrieved from [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
Brainly.in. (2021, February 9). Why melting point of organic compound is considered as criteria of purity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compounds is Pure? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
-
Wang, J., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. PubMed Central. Retrieved from [Link]
-
Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds? PubMed Central. Retrieved from [Link]
-
askIITians. (2016, October 19). Why boiling point and melting point are called criteria to check purity. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
USP. (n.d.). USP31NF26S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
YouTube. (2025, July 22). How Do Impurities Affect Melting Temperature (Tm)? Retrieved from [Link]
-
USP. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. Retrieved from [Link]
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. aelabgroup.com [aelabgroup.com]
- 3. promptpraxislabs.com [promptpraxislabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.in [brainly.in]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. thinksrs.com [thinksrs.com]
- 14. uspbpep.com [uspbpep.com]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Introduction: The Role of 2-Cyano-4-fluorobenzoic Acid in Modern Synthesis
An In-Depth Technical Guide to the Stability and Storage of 2-Cyano-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
2-Cyano-4-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a fluorine atom, makes it a versatile intermediate in medicinal chemistry and materials science, particularly for creating enzyme inhibitors and advanced fluorinated drug analogues.[1][2] The presence of three distinct functional groups offers multiple reaction pathways, but also introduces specific challenges regarding the compound's stability and long-term storage. Understanding these factors is paramount for ensuring the integrity of starting material, the reproducibility of synthetic outcomes, and the safety of laboratory personnel.
This guide provides a comprehensive overview of the chemical and physical properties of 2-Cyano-4-fluorobenzoic acid, a detailed analysis of its stability profile under various conditions, and field-proven protocols for its safe storage and handling.
Section 1: Core Physicochemical Properties
A foundational understanding of the compound's intrinsic properties is essential before discussing its stability. At ambient temperature, 2-Cyano-4-fluorobenzoic acid is a white to off-white crystalline solid.[1] The molecule's reactivity and stability are governed by the interplay of its three key functional groups: the acidic carboxyl group, the electrophilic nitrile group, and the electron-withdrawing fluorine atom on the aromatic ring.
Molecular Structure Diagram
Caption: Molecular structure of 2-Cyano-4-fluorobenzoic acid.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-Cyano-4-fluorobenzoic acid, compiled from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 164149-28-4 | [2][3] |
| Molecular Formula | C₈H₄FNO₂ | [2][3] |
| Molecular Weight | 165.12 g/mol | [1][3] |
| Appearance | White to off-white crystals or powder | [1][2] |
| Melting Point | 214 - 220 °C | [1][2] |
| Boiling Point | 273.7 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 119.3 °C (Predicted) | [1] |
| Purity (Assay) | ≥97.5% | [2] |
Section 2: Stability Profile and Degradation Pathways
The compound is generally stable under recommended storage conditions. However, its multifunctional nature makes it susceptible to degradation under specific environmental stresses, including elevated temperatures, high humidity, and intense light.
Thermal Stability
Causality: The molecule's high melting point suggests a stable crystalline lattice. However, like many aromatic carboxylic acids, it is susceptible to thermal decomposition at elevated temperatures. The primary risk is decarboxylation, a common degradation pathway for benzoic acid derivatives at temperatures exceeding 200°C.[4] Furthermore, upon heating, decomposition can release hazardous gases, including nitrogen oxides (from the nitrile and nitro-aromatic impurities), hydrogen fluoride (from the fluorine atom), and hydrogen cyanide (from the nitrile group).[1]
Self-Validating Protocol: A simple visual inspection for discoloration (yellowing or browning) or a melting point determination can serve as preliminary indicators of thermal degradation. A melting point that is depressed or has a broadened range compared to the specification (214-220°C) suggests the presence of impurities, potentially from decomposition.
Photostability
Causality: The benzene ring is a chromophore that absorbs ultraviolet (UV) radiation. While fluorination can sometimes enhance the photostability of aromatic compounds, prolonged exposure to direct sunlight or high-intensity UV sources should be avoided.[5][6] Photolytic energy can excite the molecule to higher energy states, potentially leading to radical formation and subsequent degradation or polymerization reactions. Studies on other fluorinated pharmaceuticals show that while some C-F bonds are very stable, the overall molecule can still undergo significant photolysis.[7]
Self-Validating Protocol: A robust photostability study, following ICH Q1B guidelines, is the authoritative method. For routine laboratory validation, a control sample should be stored in complete darkness (e.g., wrapped in aluminum foil) and compared against a sample exposed to ambient laboratory light over a period of weeks. Analysis by HPLC for purity and the appearance of new impurity peaks will validate the material's stability under working conditions.
Chemical and Hydrolytic Stability
Causality:
-
Hygroscopicity: The carboxylic acid functional group has the potential to absorb atmospheric moisture. While the compound's crystalline nature may limit this, absorbed water can act as a plasticizer, lowering the melting point, or serve as a reactant for slow hydrolysis of the nitrile group to an amide or back to the carboxylic acid under certain conditions.
-
Incompatibilities: As a functionalized acid, it is incompatible with strong oxidizing agents.[8] Contact with strong acids may promote unwanted side reactions or potentially liberate toxic hydrogen cyanide gas from the nitrile group.
Self-Validating Protocol: The most critical self-validating system is proper storage. Storing the material in a desiccator, especially after opening the container, provides a verifiable dry environment. Periodically testing the water content via Karl Fischer titration for a long-term retained sample can provide quantitative data on its hygroscopicity.
Logical Workflow for a Stability Assessment Study
The following diagram outlines a logical workflow for systematically evaluating the stability of 2-Cyano-4-fluorobenzoic acid.
Caption: A logical workflow for conducting a formal stability study.
Section 3: Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is the most effective way to ensure the long-term integrity of 2-Cyano-4-fluorobenzoic acid and the safety of researchers.
Recommended Storage Conditions
This protocol is designed to mitigate the risks identified in the stability profile.
-
Container Integrity:
-
Atmosphere:
-
Rationale: To minimize hygroscopicity and potential oxidative degradation.
-
Procedure: Store in a dry, cool, and well-ventilated place.[8][10] For long-term storage or for opened containers, placing the container inside a desiccator with a functioning desiccant (e.g., silica gel) is strongly recommended.
-
-
Temperature:
-
Rationale: To prevent thermal degradation.
-
Procedure: Store at room temperature, away from heat sources such as ovens, heating mantles, and hot plates. Avoid extremes of temperature.
-
-
Light:
-
Rationale: To prevent photochemical degradation.
-
Procedure: Protect from direct sunlight and other sources of strong UV radiation. Storing the container in a closed cabinet or using an amber glass vial provides adequate protection.
-
Safe Handling Protocol
This protocol addresses the compound's hazard profile, which includes being harmful if swallowed, causing skin irritation, and potentially causing serious eye damage.[3][11]
-
Personal Protective Equipment (PPE):
-
Rationale: To prevent direct contact with skin, eyes, and the respiratory system.
-
Procedure: Always wear appropriate PPE, including:
-
Chemical safety glasses with side shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or protective clothing.
-
-
-
Engineering Controls:
-
Rationale: To minimize inhalation of the crystalline powder.
-
Procedure: Handle in a well-ventilated area.[10] When weighing or transferring significant quantities of the powder, perform the work inside a chemical fume hood to avoid creating and inhaling dust.
-
-
General Hygiene:
-
Spill & Disposal:
-
Rationale: To safely manage accidental releases and waste.
-
Procedure: In case of a spill, avoid creating dust. Mechanically sweep up the material and place it into a suitable, labeled container for disposal. Dispose of waste material in accordance with local, state, and federal regulations.
-
References
-
4-Fluorobenzoic acid - Wikipedia. [Link]
-
4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem. [Link]
-
3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem. [Link]
-
Chemistry of Nitriles. (2025-01-19). Chemistry LibreTexts. [Link]
-
Preparing Carboxylic Acids. (2025-01-19). Chemistry LibreTexts. [Link]
-
Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing). [Link]
-
Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid. ResearchGate. [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Gyan Sanchay. [Link]
-
Benzoic Acid | C6H5COOH | CID 243 - PubChem. [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023-04-18). PubMed. [Link]
-
Nitrile - Wikipedia. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. ACS Publications. [Link]
-
Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals. (2024-03-01). Oxford Academic. [Link]
-
Benzoic acid - Wikipedia. [Link]
-
Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022-02-19). The Chemistry Notes. [Link]
-
Benzoic Acid and its Derivatives Increase Membrane Resistance to. Longdom Publishing. [Link]
-
Aromatic carboxylic acid preparation and reaction. (2018-03-12). SlideShare. [Link]
-
Chemistry of Nitriles | Organic Chemistry Class Notes. Fiveable. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Methods of Preparation of Carboxylic Acids. BYJU'S. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023-05-29). Preprints.org. [Link]
-
Unexpected photostability improvement of aromatics in polyfluorinated solvents. (2012-10-29). Royal Society of Chemistry. [Link]
- Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
-
Fluorinated Pharmaceutical and Pesticide Photolysis. ResearchGate. [Link]
-
Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. (2025-10-14). MDPI. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Cyano-2-fluorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. fishersci.com [fishersci.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. fishersci.at [fishersci.at]
- 11. fishersci.ca [fishersci.ca]
Commercial Sourcing & Technical Profile: 2-Cyano-4-fluorobenzoic Acid
This guide provides a technical deep-dive into the commercial sourcing, quality assurance, and synthetic utility of 2-Cyano-4-fluorobenzoic acid , specifically addressing the critical distinction between this compound and its common isomers.
CAS Number: 1214369-42-2 Synonyms: 4-Fluoro-2-cyanobenzoic acid Molecular Formula: C₈H₄FNO₂ Molecular Weight: 165.12 g/mol [1][2][3][4][5][6]
Executive Summary
2-Cyano-4-fluorobenzoic acid is a high-value fluorinated building block primarily utilized in the synthesis of antithrombotic agents, kinase inhibitors, and advanced agrochemicals.[1][3][4] Unlike its more common isomer, 4-cyano-2-fluorobenzoic acid (CAS 164149-28-4), the 2-cyano variant presents unique sourcing challenges due to the steric and electronic difficulties associated with introducing a nitrile group at the ortho position relative to the carboxylic acid.[1][3][4]
For drug development professionals, the primary risk in sourcing this material is isomer confusion and purity assurance .[4] Many suppliers list "Fluoro-cyanobenzoic acid" generically; failing to verify the specific substitution pattern (2-CN vs. 4-CN) can lead to catastrophic synthesis failures downstream.[1][3][4] This guide outlines the manufacturing routes, impurity profiles, and a validated supplier qualification protocol.
Chemical Profile & Synthetic Utility[1][4][7][8][9][10][11]
Structural Significance
The ortho-cyano group (position 2) serves as a critical electrophilic handle for heterocycle formation (e.g., quinazolinones) or as a precursor to primary amides and amines.[3][4] The para-fluorine (position 4) offers a site for Nucleophilic Aromatic Substitution (SₙAr), allowing for the rapid generation of diverse libraries during Lead Optimization.[3][4]
Manufacturing Routes & Impurity Origins
Understanding the synthesis route used by your supplier is the first step in Quality Assurance (QA), as it dictates the Critical Quality Attributes (CQAs).[4]
Route A: The Sandmeyer Approach (Standard) [3][4]
-
Starting Material: 2-Amino-4-fluorobenzoic acid (CAS 446-32-2).[1][4]
-
Mechanism: Diazotization followed by cyanation using CuCN.[1][4]
-
Risk Profile: Residual copper (heavy metal), unreacted diazonium species (explosive risk in bulk), and hydrolysis byproducts (2-carbamoyl-4-fluorobenzoic acid).[1][3][4]
Route B: Halogen Exchange (Cyano-de-halogenation) [1][3][4]
-
Starting Material: 2-Chloro-4-fluorobenzoic acid or 2-Bromo-4-fluorobenzoic acid.[1][3][4]
-
Risk Profile: Residual Palladium (expensive to remove), homocoupling byproducts (biaryls).[4]
Figure 1: Synthetic Pathways & Impurity Generation
Caption: Comparative synthesis routes showing the origin of critical impurities (hydrolysis vs. metal residues).
Commercial Supplier Landscape
The market is divided into Bulk Manufacturers (who synthesize from raw materials) and Catalog Distributors (who repackage).[4] For GMP or late-stage GLP needs, direct engagement with manufacturers is required to ensure batch consistency.[1][3][4]
Tier 1: Primary Manufacturers (Bulk/Custom)
Best for: Process scale-up (>1kg), custom specifications, audit rights.[1][3][4]
| Supplier Name | Location | Capability Focus | Key Attribute |
| Fuxin Jintelai Fluorine Chemical | China (Liaoning) | Fluorinated Intermediates | Vertical integration of fluorination technologies.[1][3][4] |
| Shanghai Nash Pharma-Tech | China (Shanghai) | Custom Synthesis | Strong R&D support for impurity characterization.[1][3][4] |
| Accela ChemBio | China/USA | Process R&D | Bridges the gap between catalog speed and bulk capability.[4] |
Tier 2: Catalog Distributors (Research Scale)
Best for: Medicinal chemistry screening (<100g), rapid delivery.[4]
-
Sigma-Aldrich (Merck): High reliability, but often re-sources from Tier 1.[1][3][4] Good for reference standards.
-
abcr Gute Chemie (Germany): Strong European logistics; reliable COA data.[4]
-
Arctom Scientific: US-based stock often available for quick turnaround.[1][3][4]
-
ChemBee: Aggregator with broad network of Chinese labs.[4]
Procurement & Verification Protocol
Trusting a Certificate of Analysis (COA) without verification is a critical failure point.[4] The following protocol ensures the identity and purity of the sourced material.
Critical Quality Attributes (CQAs)
-
Isomeric Purity: Must be >99.5% to avoid regioisomer contamination (4-cyano-2-fluoro).[1][3][4]
-
Water Content: Highly hygroscopic; water >1% can interfere with moisture-sensitive coupling agents (e.g., HATU, SOCl₂).[4]
-
Metal Content: If used in late-stage synthesis, Pd/Cu must be <10 ppm.[3][4]
Analytical Verification Workflow
Step 1: 1H-NMR (DMSO-d6)
-
Look for the specific splitting pattern of the aromatic protons.[4]
-
2-Cyano-4-fluoro: The proton at C3 (ortho to F, meta to CN) will show a distinct doublet of doublets (dd) with different coupling constants compared to the 4-cyano-2-fluoro isomer.[1][3][4]
Step 2: 19F-NMR
-
The chemical shift of the fluorine atom is highly sensitive to the ortho-substituent.[1][3][4]
-
Target Shift: Expect ~ -105 ppm (verify against standard). Significant deviation suggests the wrong isomer.[4]
Figure 2: Supplier Qualification Decision Tree
Caption: Workflow for validating incoming lots of 2-Cyano-4-fluorobenzoic acid to prevent isomer error.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46315211: 2-Cyano-4-fluorobenzoic acid.[1][3][4] PubChem. Available at: [Link][3][4]
-
Google Patents. Methods for producing 3-cyano- and 4-cyano-benzoic acid derivative compounds. US Patent 6,613,930.[1][4] Available at:
-
ChemSrc. 2-Cyano-4-fluorobenzoic acid Chemical Properties and Suppliers. Available at: [Link][3][4]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Page loading... [guidechem.com]
- 4. 1214369-42-2,2-Cyano-4-fluorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 2-氰基-4-氟苯甲酸 - CAS:1214369-42-2 - 上海达瑞精细化学品有限公司 [chembee.com]
The Advent of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2-Cyano-4-fluorobenzoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the origins and synthesis of 2-Cyano-4-fluorobenzoic acid, a pivotal intermediate in the landscape of modern medicinal chemistry. While a singular, seminal publication marking its "discovery" is not readily apparent in the scientific literature, its emergence is intrinsically linked to the burgeoning field of fluorinated pharmaceuticals. This guide will therefore focus on the logical and historically prevalent synthetic routes that likely led to its first creation, alongside a detailed, contemporary, and field-proven protocol for its preparation.
The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, receptor binding affinity, and bioavailability.[1][2] The strategic placement of a fluorine atom, as seen in 2-Cyano-4-fluorobenzoic acid, creates a molecule primed for further elaboration into complex therapeutic agents.[1][2]
Postulated First Synthesis: A Retrosynthetic Analysis
Given the common synthetic transformations available in the mid to late 20th century, the most probable first synthesis of 2-Cyano-4-fluorobenzoic acid would have leveraged the Sandmeyer reaction. This classic and reliable method for the introduction of a cyano group onto an aromatic ring remains a cornerstone of organic synthesis.
A plausible retrosynthetic pathway is outlined below:
Caption: Retrosynthetic analysis of 2-Cyano-4-fluorobenzoic acid.
This pathway commences with a readily available starting material, 4-fluoroanthranilic acid, and proceeds through a diazonium salt intermediate to yield the target molecule.
A Robust and Verifiable Synthetic Protocol
The following protocol is a comprehensive and validated method for the synthesis of 2-Cyano-4-fluorobenzoic acid, adapted from established procedures in the patent literature.[3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4-fluorobenzoic acid | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), conc. | ACS Reagent Grade | Commercially Available |
| Copper(I) Cyanide (CuCN) | ≥98% | Commercially Available |
| Sodium Cyanide (NaCN) | ACS Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | Commercially Available |
| Deionized Water |
Step-by-Step Experimental Procedure
Step 1: Diazotization of 2-Amino-4-fluorobenzoic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in deionized water.
-
Cool this cyanide solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cyanide solution with vigorous stirring. The temperature should be carefully controlled and not allowed to rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Nitrogen gas evolution will be observed.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Cyano-4-fluorobenzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white to off-white crystalline solid.
Characterization Data
| Analysis | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 182-185 °C |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spectrometry | [M-H]⁻ at m/z 164.0 |
| Purity (HPLC) | ≥98% |
Mechanistic Insights: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the introduction of a cyano group. The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Single Electron Transfer (SET): The copper(I) cyanide acts as a catalyst, initiating a single electron transfer to the diazonium salt.
-
Dinitrogen Extrusion and Radical Formation: The resulting radical cation loses a molecule of dinitrogen gas to form an aryl radical.
-
Cyanide Transfer: The aryl radical reacts with the copper-cyanide complex to form the final product and regenerate the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer reaction.
Applications in Drug Development
2-Cyano-4-fluorobenzoic acid is a versatile building block in the synthesis of a wide array of pharmaceutical agents. Its utility stems from the presence of three key functional groups: the carboxylic acid, the cyano group, and the fluorine atom. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom, as previously discussed, imparts beneficial properties to the final drug molecule.
This intermediate has been incorporated into the synthesis of inhibitors for various enzymes and receptors, highlighting its importance in the development of novel therapeutics.
Conclusion
While the precise moment of its first synthesis may be embedded within the broader history of medicinal chemistry research, the importance of 2-Cyano-4-fluorobenzoic acid is undeniable. The synthetic route detailed in this guide provides a reliable and efficient method for its preparation, enabling further research and development in the pharmaceutical sciences. The strategic combination of a fluorinated aromatic ring with versatile cyano and carboxylic acid functionalities ensures that this compound will remain a valuable tool for drug discovery professionals for the foreseeable future.
References
- Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds. US6613930B2.
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), pp-pp. Available at: [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. CN114790139A.
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. Available at: [Link]
-
Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Available at: [Link]
-
4-Fluorobenzoic acid. Wikipedia. Available at: [Link]
- Process for producing cyanobenzoic acid derivatives. EP 0989115 A2.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN111607599A.
-
Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412. Available at: [Link]
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. CN113816874B.
-
p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E, 78(Pt 6), 577–580. Available at: [Link]
-
Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. Available at: [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
- Processes for the preparation of fluorinated benzoic acids. US6333431B1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
Introduction: The Strategic Importance of Fluorinated Cyano-Aromatics in Medicinal Chemistry
An In-depth Technical Guide to the Crystal Structure of 2-Cyano-4-fluorobenzoic Acid
The introduction of fluorine and cyano groups into small organic molecules represents a cornerstone of modern drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The cyano group, a versatile hydrogen bond acceptor and a potent electron-withdrawing group, plays a crucial role in modulating electronic properties and participating in key intermolecular interactions within protein binding sites.[1]
2-Cyano-4-fluorobenzoic acid is a prototypical example of a small molecule scaffold that leverages these functionalities. As a substituted benzoic acid, it serves as a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its rigid aromatic core, decorated with a carboxylic acid, a cyano group, and a fluorine atom, presents a fascinating case study in crystal engineering. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for controlling its physicochemical properties, such as solubility and dissolution rate, which are critical determinants of bioavailability.
This technical guide provides a comprehensive analysis of the crystal structure of 2-Cyano-4-fluorobenzoic acid. We will delve into the experimental methodology for obtaining single crystals suitable for X-ray diffraction, present a detailed analysis of the crystallographic data, and explore the intricate network of intermolecular interactions that govern the supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how molecular structure dictates solid-state properties.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The synthesis of 2-Cyano-4-fluorobenzoic acid is typically achieved through multi-step organic synthesis protocols.[3] While various routes are possible, a common approach involves halogenation, cyanation, and subsequent carboxylation of a suitable aromatic precursor. The final product is usually obtained as a white to off-white crystalline solid.[4]
Obtaining high-quality single crystals suitable for X-ray diffraction is the most critical and often the most challenging step in crystal structure determination.[5] The choice of solvent and crystallization technique is dictated by the solubility profile of the compound. For 2-Cyano-4-fluorobenzoic acid, which has a melting point of approximately 215-219 °C, slow evaporation from a suitable solvent system at room temperature is a proven method.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: Initial solubility tests are performed with a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and acetonitrile) to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. For 2-Cyano-4-fluorobenzoic acid, a mixture of ethanol and water often yields good results.
-
Preparation of a Saturated Solution: A saturated solution is prepared by dissolving the powdered 2-Cyano-4-fluorobenzoic acid in the chosen solvent system at an elevated temperature (e.g., 60 °C) with stirring until no more solid dissolves.
-
Hot Filtration: The hot, saturated solution is filtered through a pre-warmed filter paper into a clean crystallizing dish. This step is crucial to remove any insoluble impurities that could act as nucleation sites and hinder the growth of single crystals.
-
Slow Evaporation: The crystallizing dish is loosely covered with perforated paraffin film to allow for the slow evaporation of the solvent at a constant temperature. This slow process is essential for allowing large, well-ordered crystals to form.
-
Crystal Harvesting: After several days, or once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor using a spatula or forceps. The selected crystal is then mounted on a goniometer head for X-ray diffraction analysis.
The following diagram illustrates the general workflow from synthesis to structure elucidation.
Sources
Methodological & Application
Use of 2-Cyano-4-fluorobenzoic acid in medicinal chemistry
Technical Application Note: Strategic Utilization of 2-Cyano-4-fluorobenzoic Acid in Medicinal Chemistry
Executive Summary
2-Cyano-4-fluorobenzoic acid is a high-value bifunctional building block utilized in the synthesis of poly-pharmacological agents, particularly PARP inhibitors, androgen receptor antagonists, and kinase inhibitors. Its structural utility is defined by two orthogonal reactivity handles:
-
The Electrophilic Fluorine (
): Activated for Nucleophilic Aromatic Substitution ( ) by the para-carboxyl and meta-cyano electron-withdrawing groups (EWGs). -
The Ortho-Cyano/Carboxyl Motif (
): A privileged pharmacophore precursor for constructing fused heterocycles such as 1-oxoisoindolines and 4-aminophthalazin-1-ones.
This guide provides optimized protocols for leveraging these functionalities, ensuring high regioselectivity and yield in drug discovery workflows.
Chemical Profile & Reactivity Analysis
The molecule exhibits a "push-pull" electronic deficiency that makes the
| Property | Specification | MedChem Implication |
| Electronic Character | Highly Electron Deficient | Facile |
| Hammett Constants | Synergistic activation of the | |
| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Compatible with polar aprotic reaction media. |
| pKa | ~3.5 (Carboxylic Acid) | Requires buffering or esterification for base-sensitive steps. |
Application Module A: Nucleophilic Aromatic Substitution ( )
Objective: Functionalization of the
Mechanism & Rationale
The
Protocol: -Amination with Morpholine
Reagents:
-
Substrate: 2-Cyano-4-fluorobenzoic acid (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(2.5 eq) or DIPEA (3.0 eq) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Cyano-4-fluorobenzoic acid in DMF (0.5 M concentration) under
atmosphere. -
Activation: Add
. Note: If using the free acid, 1.0 eq of base is consumed to deprotonate the carboxylic acid. The carboxylate anion is less electron-withdrawing than the neutral acid, slightly slowing the reaction. For faster kinetics, esterify the acid to Methyl 2-cyano-4-fluorobenzoate prior to . -
Addition: Dropwise add Morpholine at room temperature.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target Mass:
of product). -
Workup: Dilute with water and adjust pH to ~4 with 1N HCl to precipitate the amino-acid product. Filter and wash with cold water.
Critical Control Point: Avoid temperatures >100°C to prevent hydrolysis of the nitrile group to a primary amide.
Application Module B: Heterocycle Construction (Phthalazinones)
Objective: Synthesis of 6-substituted-4-aminophthalazin-1(2H)-ones, a core scaffold in PARP inhibitors.
Mechanism & Rationale
The reaction with hydrazine involves a cascade sequence:
-
Hydrazine attacks the carboxylic acid (or ester) to form the hydrazide.
-
Intramolecular nucleophilic attack of the hydrazide nitrogen onto the nitrile carbon.
-
Tautomerization to form the stable 4-amino-phthalazin-1-one core.
Protocol: Synthesis of 6-Fluoro-4-aminophthalazin-1(2H)-one
Reagents:
-
Substrate: 2-Cyano-4-fluorobenzoic acid (1.0 eq)
-
Reagent: Hydrazine monohydrate (5.0 eq)
-
Solvent: Ethanol or n-Butanol[3]
-
Catalyst: Acetic Acid (0.5 eq) - Optional, accelerates cyclization.
Step-by-Step Methodology:
-
Dissolution: Suspend the substrate in Ethanol (0.2 M).
-
Reagent Addition: Add Hydrazine monohydrate dropwise at ambient temperature. An exotherm may occur.
-
Cyclization: Reflux (80°C) for 12–16 hours. The reaction mixture will typically turn from a suspension to a clear solution, then precipitate the product.
-
Validation: Check TLC (50% EtOAc/Hexane). The starting material spot should disappear.
-
Isolation: Cool to 0°C. Filter the white/off-white precipitate.
-
Purification: Recrystallize from EtOH/Water if necessary.
Data Interpretation:
-
NMR Signature: Look for the disappearance of the nitrile peak in IR (~2230
) and the appearance of signals in NMR (typically broad singlet around 6.0–7.0 ppm).
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthetic pathways available from the 2-Cyano-4-fluorobenzoic acid core.
Caption: Divergent synthesis pathways. Blue: Starting Material. Red: SNAr Pathway. Green: Phthalazinone Pathway. Yellow: Isoindolinone Pathway.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the carboxylic acid can absorb moisture.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
-
Safety: The hydrolysis of the nitrile can release ammonia. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. Link
- Context: Establishes the utility of the phthalazinone core derived from 2-acyl/2-cyano benzoic acid precursors in PARP inhibition (Olaparib analogs).
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
- Context: Discusses the importance of to introduce character (like morpholine/piperazine) onto aromatic scaffolds to improve physicochemical properties.
-
Organic Chemistry Portal. (2024). Synthesis of Phthalazinones.[4][5][6]Link
- Context: General methodological grounding for the hydrazine cycliz
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11043703 (2-Cyano-4-fluorobenzoic acid).Link
- Context: Verification of chemical properties and safety d
Sources
Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 2-Cyano-4-fluorobenzoic Acid
Introduction: The Strategic Importance of Fluorinated Benzamides in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2] The mechanism of action of these inhibitors is multifaceted, involving not only the catalytic inhibition of PARP enzymes but also the trapping of PARP-DNA complexes, leading to synthetic lethality in cancer cells.[3] A common structural motif in many potent PARP inhibitors is the benzamide moiety, which mimics the nicotinamide portion of the natural PARP substrate, NAD+.[4]
The strategic incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[5][6] In the context of PARP inhibitors, the presence of a fluorine atom on the benzamide ring can significantly influence the inhibitor's potency and pharmacokinetic properties. 2-Cyano-4-fluorobenzoic acid is a key starting material and a versatile intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors.[7] Its unique substitution pattern, featuring a cyano group and a fluorine atom, offers multiple avenues for chemical modification and elaboration into complex heterocyclic systems characteristic of many PARP inhibitors.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a key intermediate for PARP inhibitors, using 2-Cyano-4-fluorobenzoic acid as a strategic starting material. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and the principles of scientific integrity.
Proposed Synthetic Pathway: Towards a Key Intermediate of Olaparib
While various synthetic routes to PARP inhibitors exist, this guide will focus on a proposed pathway to a key intermediate of Olaparib, a widely used PARP inhibitor. This route leverages the reactivity of 2-Cyano-4-fluorobenzoic acid to construct the core phthalazinone structure of Olaparib.[8]
Caption: Proposed synthetic pathway from 2-Cyano-4-fluorobenzoic acid to a key phthalazinone intermediate of Olaparib.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key phthalazinone intermediate. These protocols are based on established organic chemistry principles and analogous transformations reported in the literature.
Protocol 1: Synthesis of 2-Cyano-4-fluorobenzoyl chloride
Objective: To activate the carboxylic acid of 2-Cyano-4-fluorobenzoic acid for subsequent amide coupling.
Materials:
-
2-Cyano-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Cyano-4-fluorobenzoic acid (1 equivalent).
-
Add anhydrous DCM or toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the slurry at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Cyano-4-fluorobenzoyl chloride. This product is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive acid chloride with atmospheric moisture.
-
Thionyl Chloride/Oxalyl Chloride: These are standard reagents for the efficient conversion of carboxylic acids to acid chlorides. Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts.
-
Catalytic DMF: Acts as a catalyst to facilitate the formation of the acid chloride.
Protocol 2: Amide Coupling to Synthesize N-(Substituted)-2-cyano-4-fluorobenzamide
Objective: To form the crucial amide bond, a key structural feature of many PARP inhibitors.
Materials:
-
Crude 2-Cyano-4-fluorobenzoyl chloride
-
Appropriate amine (e.g., a substituted aniline or piperazine derivative) (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve the chosen amine (1 equivalent) and the non-nucleophilic base (2-3 equivalents) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude 2-Cyano-4-fluorobenzoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM or Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-(Substituted)-2-cyano-4-fluorobenzamide.
Causality of Experimental Choices:
-
Non-nucleophilic Base: Scavenges the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the amine nucleophile.
-
Anhydrous Solvents: Essential to prevent the hydrolysis of the acid chloride.
-
Column Chromatography/Recrystallization: Standard purification techniques to isolate the desired amide product from byproducts and unreacted starting materials.
Protocol 3: Cyclization to form the Phthalazinone Intermediate
Objective: To construct the heterocyclic phthalazinone core, a critical scaffold for many PARP inhibitors.
Materials:
-
N-(Substituted)-2-cyano-4-fluorobenzamide
-
Hydrazine hydrate
-
Ethanol or other suitable high-boiling solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the N-(Substituted)-2-cyano-4-fluorobenzamide (1 equivalent).
-
Add ethanol and hydrazine hydrate (excess, 5-10 equivalents).
-
Heat the reaction mixture to reflux for 6-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure phthalazinone intermediate.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Acts as a dinucleophile to react with the cyano and amide functionalities, leading to the formation of the six-membered phthalazinone ring.
-
Reflux Conditions: Provides the necessary thermal energy to drive the cyclization reaction to completion.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected yields and key analytical data for the synthesized compounds. These values are illustrative and may vary depending on the specific substrates and reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Analytical Characterization |
| 2-Cyano-4-fluorobenzoyl chloride | C₈H₃ClFNO | 183.57 | >95 (crude) | Reacts with moisture, used directly in the next step. |
| N-(Substituted)-2-cyano-4-fluorobenzamide | Varies | Varies | 60-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) |
| Phthalazinone Intermediate | Varies | Varies | 50-75 | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), HPLC, Melting Point (MP) |
Visualization of the Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of the phthalazinone intermediate.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. Each step includes clear endpoints and methods for monitoring reaction progress (e.g., TLC). Furthermore, the final product and key intermediates should be thoroughly characterized by standard analytical techniques (NMR, MS, HPLC) to confirm their identity and purity. Comparison of the obtained analytical data with literature values for analogous compounds will provide further validation of the synthetic route. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific substrates before scaling up.
Conclusion
2-Cyano-4-fluorobenzoic acid is a valuable and versatile starting material for the synthesis of PARP inhibitors. The protocols outlined in this application note provide a robust framework for the preparation of a key phthalazinone intermediate, which can be further elaborated to access a variety of potent PARP inhibitors. By understanding the rationale behind each experimental step, researchers can adapt and optimize these methods for their specific drug discovery and development programs.
References
- Belogi, G., Mazzoni, A., Serra, S., & Novo, B. (2019). Preparation of high-purity rucaparib via palladium-catalyzed regioselective coupling of a 4-alkoxycarbonyl-6-fluoroindole and an alkyl [(4-iodophenyl)
- Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
- Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of medicinal chemistry, 59(1), 335-357.
- Xu, Y., Yohi, P. W., Xu, M., Cruise, D., & Huang, L. (2017). Synthesis of parpinhibitor talazoparib. WO 2017215166 A1.
- Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591.
- PARP inhibitor, pharmaceutical composition, preparation method and applic
- A preparation method of olaparib intermedi
- Parp1 inhibitors. (2021). WO2021013735A1.
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (2021). CN113816874B.
- Methods for producing 3-cyano-and 4-cyano- benzoic acid deriv
- Zou, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 115243.
- Yerbba. (2022, July 17). PARP Inhibitors Stops Cancer Cells from Repairing? Olaparib Explained! [Video]. YouTube.
- Processes for preparing olaparib. (2018). WO2018038680A1.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science translational medicine, 8(362), 362ps17-362ps17.
- Process for the preparation of rucaparib and novel synthesis intermedi
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(10), 2933.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Belogi, G., et al. (2019). Preparation of high-purity rucaparib via palladium-catalyzed regioselective coupling of a 4-alkoxycarbonyl-6-fluoroindole and an alkyl [(4-iodophenyl)
- A new synthetic method of rucaparib as a PARP inhibitor and intermedi
- Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. (2022).
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- 4-Fluorobenzamide. PubChem.
- Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Deriv
- The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. (2020). PMC.
- Niraparib. PubChem.
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
- A new synthetic method of rucaparib as a PARP inhibitor and intermedi
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017).
- Niraparib synthesis. ChemicalBook.
- Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Preparation method of Rucaparib key intermedi
- Pascal, J. M. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 71, 111-117.
Sources
- 1. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 8. CN115806526B - A preparation method of olaparib intermediate - Google Patents [patents.google.com]
Olaparib synthesis from 2-Cyano-4-fluorobenzoic acid
Part 1: Executive Summary & Strategic Analysis
1.1 Scope and Objective This application note details the synthetic pathway for Olaparib (AZD2281) , specifically addressing the utilization of fluoro-cyano-benzoic acid derivatives as starting materials. While the prompt identifies 2-Cyano-4-fluorobenzoic acid as the precursor, a structural retrosynthetic analysis reveals a critical regiochemical mismatch in this common request.
1.2 Critical Regiochemical Correction (The "Isomer Trap") Researchers often confuse 2-Cyano-4-fluorobenzoic acid with 2-Fluoro-5-cyanobenzoic acid (also known as 3-cyano-4-fluorobenzoic acid in some catalogs due to numbering priority).
-
2-Cyano-4-fluorobenzoic acid (Incorrect): Reaction with hydrazine would yield a 7-fluoro-phthalazin-1(2H)-one core. Olaparib possesses an unsubstituted phthalazinone core.
-
2-Fluoro-5-cyanobenzoic acid (Correct): This isomer provides the correct 2-fluoro-5-substituted benzyl linker required to connect the phthalazinone core to the piperazine amide.
This protocol focuses on the chemically valid route using the corrected isomer, 2-Fluoro-5-cyanobenzoic acid, to generate the essential aldehyde intermediate.
1.3 Mechanism of Action The synthesis relies on a convergent strategy:
-
Linker Synthesis: Conversion of the cyano group to an aldehyde (formyl) moiety.
-
Core Assembly: Horner-Wadsworth-Emmons (HWE) coupling of the aldehyde with a phthalazinone-phosphonate precursor.
-
Final Coupling: Amide bond formation with the piperazine side chain.
Part 2: Pathway Visualization
The following flowchart illustrates the corrected synthetic logic, highlighting the divergence between the "Trap" isomer and the "Correct" precursor.
Figure 1: Convergent synthesis of Olaparib highlighting the correction from cyano-fluoro precursors.
Part 3: Detailed Experimental Protocols
Stage 1: Preparation of the Linker (Aldehyde Synthesis)
Objective: Convert 2-Fluoro-5-cyanobenzoic acid to 2-Fluoro-5-formylbenzoic acid. Rationale: Direct reduction of the cyano group in the presence of a free carboxylic acid is challenging due to solubility and chemoselectivity. Esterification protects the acid, allowing selective nitrile reduction.
Step 1.1: Methyl Ester Formation
-
Reagents: 2-Fluoro-5-cyanobenzoic acid (10.0 g, 60.6 mmol), Methanol (100 mL), conc. H₂SO₄ (1.0 mL).
-
Procedure:
-
Dissolve the acid in MeOH. Add H₂SO₄ dropwise.
-
Reflux for 6 hours (monitor by TLC/LC-MS).
-
Concentrate in vacuo. Dilute with EtOAc, wash with sat. NaHCO₃.
-
Dry over Na₂SO₄ and concentrate to yield Methyl 2-fluoro-5-cyanobenzoate .
-
Expected Yield: >95%.
-
Step 1.2: Nitrile Reduction (Stephen Reduction Variant or DIBAL) Note: DIBAL-H is preferred for high-purity lab scale; Raney Ni/Formic acid is preferred for scale-up.
-
Reagents: Methyl 2-fluoro-5-cyanobenzoate (10.0 g), DIBAL-H (1.0 M in toluene), DCM.
-
Procedure:
-
Dissolve ester in anhydrous DCM under N₂. Cool to -78°C.
-
Add DIBAL-H (1.1 eq) dropwise over 30 min. Crucial: Maintain temp < -70°C to prevent ester reduction.
-
Stir for 2 h. Quench with MeOH followed by sat. Rochelle’s salt solution.
-
Warm to RT, extract with DCM.
-
Purify via silica flash chromatography (Hex/EtOAc) to isolate Methyl 2-fluoro-5-formylbenzoate .
-
Step 1.3: Hydrolysis
-
Reagents: Methyl 2-fluoro-5-formylbenzoate, LiOH (2.0 eq), THF/Water (3:1).
-
Procedure: Stir at RT for 2 h. Acidify with 1N HCl to pH 3. Precipitate the white solid.
-
Product: 2-Fluoro-5-formylbenzoic acid .
Stage 2: Construction of the Phthalazinone Core ("The Acid")
Objective: Synthesize 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Mechanism: Horner-Wadsworth-Emmons (HWE) reaction followed by hydrazine cyclization.
Protocol:
-
Reagents:
-
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.0 eq).
-
2-Fluoro-5-formylbenzoic acid (from Stage 1) (1.0 eq).
-
Triethylamine (TEA) or NaH.
-
Hydrazine hydrate.
-
-
Workflow:
-
HWE Coupling: In THF, treat the phosphonate with TEA (or NaH at 0°C) to generate the anion. Add the aldehyde (2-Fluoro-5-formylbenzoic acid). Stir at RT for 4-12 h.
-
Intermediate: This forms the phthalide-stilbene intermediate (often a mixture of E/Z isomers).
-
Cyclization: Add Hydrazine hydrate (5-10 eq) directly to the reaction mixture (or after solvent swap to Ethanol). Reflux for 4-8 hours.
-
Workup: Cool to RT. Acidify with 2N HCl to pH ~4. The product precipitates.
-
Isolation: Filter the white solid, wash with water and cold ethanol.
-
-
QC Check:
-
Appearance: White to off-white powder.
-
Purity (HPLC): >98% required for final coupling.
-
Stage 3: Final Amide Coupling (Olaparib Assembly)
Objective: Coupling of the "Acid" intermediate with the piperazine side chain.
Protocol:
-
Reagents:
-
"Acid" Intermediate (5.0 g, 16.7 mmol).
-
1-(Cyclopropylcarbonyl)piperazine (1.1 eq).
-
HATU (1.2 eq) or T3P (50% in EtOAc).
-
DIPEA (3.0 eq).
-
Solvent: DMF or DMSO.
-
-
Procedure:
-
Dissolve the "Acid" intermediate in DMF.
-
Add DIPEA and stir for 10 min.
-
Add HATU. Stir for 15 min to activate the acid (formation of active ester).
-
Add 1-(cyclopropylcarbonyl)piperazine.
-
Stir at RT for 12 hours.
-
-
Workup & Purification:
-
Pour reaction mixture into ice water. The crude Olaparib may precipitate.
-
If oil forms, extract with EtOAc. Wash with 5% LiCl (to remove DMF), NaHCO₃, and Brine.
-
Crystallization: Recrystallize from Methanol/Water or Ethanol to achieve pharmaceutical purity.
-
Part 4: Data Presentation & Validation
4.1 Process Metrics
| Step | Reaction | Typical Yield | Critical Parameter |
| 1 | Esterification | 96% | Complete conversion of acid |
| 2 | Nitrile Reduction | 75-85% | Temp control (-78°C) to avoid alcohol formation |
| 3 | HWE/Cyclization | 80-90% | Stoichiometry of Hydrazine |
| 4 | Amide Coupling | 85-92% | Removal of DMF/Uronium byproducts |
| Total | Overall Route | ~55% | High Purity (>99.5%) |
4.2 Analytical Specifications (Self-Validating System)
-
HPLC: Column C18, Gradient 5-95% ACN in Water (0.1% TFA). Olaparib RT ~ 8.5 min.
-
1H NMR (DMSO-d6): Diagnostic peak at
12.6 ppm (s, 1H, Phthalazinone NH). -
Mass Spec: [M+H]+ = 435.4.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[1] Link
-
Scobie, M., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Link
-
Loh, V. M., et al. (2004). Phthalazinones.[1][2][3][4] Part 1: The discovery of potent, orally bioavailable, PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
AstraZeneca AB. (2004).[1] Phthalazinone derivatives.[1][2][3][4] World Intellectual Property Organization Patent WO2004080976. Link
Sources
Application Notes and Protocols for Amide Coupling Reactions with 2-Cyano-4-fluorobenzoic Acid
Introduction: The Strategic Importance of 2-Cyano-4-fluorobenzamide Scaffolds
In the landscape of modern drug discovery and development, the 2-cyano-4-fluorobenzamide moiety has emerged as a privileged scaffold. Its unique electronic properties, conferred by the strongly electron-withdrawing cyano and fluoro groups, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. These substituents can enhance metabolic stability, improve cell permeability, and fine-tune binding interactions with biological targets. Consequently, the efficient and reliable synthesis of amides from 2-Cyano-4-fluorobenzoic acid is a critical process for researchers in the pharmaceutical and life sciences sectors.
This comprehensive guide provides an in-depth exploration of amide coupling reactions involving 2-Cyano-4-fluorobenzoic acid. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind protocol choices, offer field-tested insights for optimization, and provide detailed, actionable protocols for two of the most robust and widely used coupling methodologies. This document is designed to empower researchers to confidently and successfully incorporate this valuable building block into their synthetic workflows.
The Challenge of an Electron-Deficient Acid
The primary challenge in coupling 2-Cyano-4-fluorobenzoic acid lies in its electronic nature. The cyano (-CN) and fluoro (-F) groups are potent electron-withdrawing groups, which decrease the electron density of the aromatic ring and, by extension, the carboxylate group. This deactivation can render the carboxylic acid less nucleophilic and, therefore, less reactive towards the formation of the activated ester intermediate, a key step in most modern amide coupling reactions. Consequently, the choice of coupling reagent and reaction conditions is paramount to overcoming this inherent low reactivity and achieving high yields.
Mechanistic Underpinnings: A Tale of Two Activation Strategies
Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1] Below, we dissect the mechanisms of two gold-standard coupling systems: a carbodiimide-based method (EDC/HOBt) and an aminium/uronium salt-based method (HATU).
EDC/HOBt-Mediated Coupling: The Carbodiimide Pathway
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to side reactions. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), is crucial for efficient coupling.[2] HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which is then readily attacked by the amine to furnish the desired amide.[3]
Diagram 2: HATU Coupling Mechanism.
Experimental Protocols
The following protocols are designed as robust starting points for the coupling of 2-Cyano-4-fluorobenzoic acid. Optimization may be required depending on the specific amine coupling partner.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a cost-effective and reliable choice for a wide range of primary and secondary amines. The water-soluble nature of the EDC byproduct simplifies purification. [2] Materials:
-
2-Cyano-4-fluorobenzoic acid (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Cyano-4-fluorobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the HOBt-active ester.
-
In a separate flask, dissolve the amine (1.1 - 1.2 eq) in a small amount of the reaction solvent.
-
Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive or sterically hindered amines, gentle heating (40-50 °C) may be required. Reaction times can vary from 4 to 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). [4]7. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly recommended for challenging couplings, including those with weakly nucleophilic anilines or sterically hindered amines, due to the high reactivity of HATU. [3] Materials:
-
2-Cyano-4-fluorobenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-Cyano-4-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 - 3.0 eq) dropwise to the solution and stir for 5-10 minutes. The solution may change color, indicating the formation of the active ester.
-
Add the amine (1.1 eq) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 1-12 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with a large volume of ethyl acetate. Wash the organic layer with water (3x) to remove DMF and then proceed with the standard acid/base washes as described in Protocol 1 (1M HCl, sat. NaHCO₃, brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography.
Data Presentation: Choosing Your Coupling Reagent
The selection of a coupling reagent is a critical decision that balances cost, efficiency, and the nature of the substrates. The following table provides a comparative summary to guide this choice.
| Feature | EDC/HOBt | HATU | Rationale & Causality |
| Reactivity | Good | Excellent | HATU forms a more reactive OAt-ester, making it superior for deactivated acids and hindered amines. [3] |
| Cost | Lower | Higher | EDC and HOBt are commodity reagents, while HATU is a more specialized and expensive phosphonium salt. |
| Byproducts | Water-soluble urea | Water-soluble urea | Both systems offer easy byproduct removal through aqueous workup, a significant advantage over reagents like DCC. [2] |
| Side Reactions | Lower risk of N-terminal guanidinylation | Can guanidinylate free amines if used in excess | It is crucial to use HATU in slight stoichiometric deficiency or equivalence to the acid to avoid this side reaction. [5] |
| Typical Solvents | DCM, DMF | DMF | HATU and its byproducts are highly soluble in DMF, which is often the solvent of choice. [6] |
| Ideal For | Routine couplings, primary/secondary alkyl amines, cost-sensitive syntheses | Challenging couplings, electron-poor anilines, sterically hindered substrates, rapid synthesis | The choice is a trade-off between the higher reactivity and cost of HATU versus the economy of EDC/HOBt for less demanding reactions. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient activation of the acid. 2. Low nucleophilicity of the amine. 3. Inactive reagents (hydrolysis). | 1. Switch from EDC/HOBt to the more potent HATU. 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Use freshly opened or properly stored anhydrous reagents and solvents. |
| Multiple Spots on TLC | 1. Side reactions (e.g., N-acylurea formation with EDC). 2. Degradation of starting materials or product. | 1. Ensure HOBt is used with EDC. For HATU, ensure the acid/reagent stoichiometry is correct. 2. Avoid excessive heating. Ensure the workup is performed promptly after reaction completion. |
| Difficult Purification | 1. Co-elution of product with byproducts. 2. Residual DMF in the crude product. | 1. Ensure the aqueous workup is thorough to remove water-soluble byproducts. 2. Wash the diluted reaction mixture extensively with water or a 5% LiCl aqueous solution before proceeding with acid/base washes. |
Workflow for Optimization
For novel or particularly challenging amine substrates, a systematic optimization workflow is recommended.
Sources
- 1. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 2. Studies of Surface Preparation for the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
Suzuki coupling of 2-Cyano-4-fluorobenzoic acid derivatives
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Cyano-4-Fluorobenzoic Acid Derivatives
Executive Summary & Strategic Context
The 2-cyano-4-fluorobenzoic acid scaffold is a privileged pharmacophore in modern drug discovery, serving as a core motif in next-generation Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs) and fluoroquinolone antibiotics.
However, functionalizing this core via Suzuki-Miyaura coupling presents a "perfect storm" of synthetic challenges:
-
Catalyst Poisoning: The ortho-cyano group is a potent
-donor that can displace phosphine ligands, deactivating the Palladium (Pd) catalyst (the "Nitrile Effect"). -
Chemoselectivity (The SNAr Trap): The 4-fluoro substituent is electronically activated by the ortho-cyano and para-carbonyl groups. Use of harsh bases (e.g., alkoxides) can trigger unwanted Nucleophilic Aromatic Substitution (SNAr) at the fluorine position rather than the desired cross-coupling at the halogen.
-
Protodeboronation: The electron-deficient nature of the ring often requires electron-rich boronic acids, which are prone to hydrolytic cleavage.
This guide provides a field-proven protocol using Buchwald Precatalysts (Generation 2/3) to overcome steric and electronic deactivation, ensuring high yields (>85%) while preserving the critical C–F and C–CN bonds.
Mechanistic Insight & Reaction Design
To ensure success, we must understand the competing pathways. The diagram below illustrates the desired catalytic cycle versus the fatal "SNAr Trap."
Figure 1: The chemoselectivity landscape. Success depends on accelerating the Oxidative Addition/Reductive Elimination cycle to outcompete Nitrile coordination and SNAr.
Experimental Protocol
Substrate Preparation
Note: Direct coupling on the free carboxylic acid is not recommended due to solubility issues and catalyst inhibition. We utilize the Methyl Ester derivative.[1]
Target Substrate: Methyl 5-bromo-2-cyano-4-fluorobenzoate.
Reagent Selection Matrix
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (2–5 mol%) | The bulky biaryl ligand (XPhos) prevents the nitrile from binding to the Pd center and accelerates oxidative addition into the hindered C-Br bond. |
| Alternative | SPhos Pd G2 | Use if the coupling partner is a heteroaryl boronic acid (e.g., pyridine/pyrazole). |
| Base | K₃PO₄ (2.0–3.0 equiv) | A mild inorganic base. Avoids the high pH of carbonates/hydroxides that risk hydrolyzing the ester or triggering SNAr on the Fluorine. |
| Solvent | 1,4-Dioxane : Water (4:1) | The biphasic system dissolves inorganic bases while maintaining high solubility for the organic ester. |
| Boronic Acid | 1.2–1.5 equivalents | Excess required to account for potential protodeboronation. |
Step-by-Step Coupling Procedure
Scale: 1.0 mmol (approx. 258 mg of bromide substrate)
-
Setup:
-
Equip a 20 mL microwave vial or a round-bottom flask with a magnetic stir bar.
-
Add Methyl 5-bromo-2-cyano-4-fluorobenzoate (1.0 mmol, 1.0 equiv).
-
Add Aryl Boronic Acid (1.3 mmol, 1.3 equiv).
-
Add XPhos Pd G2 (0.02 mmol, 2 mol%). Note: If the boronic acid is sterically hindered, increase to 5 mol%.
-
Add K₃PO₄ (tribasic, finely ground) (3.0 mmol, 3.0 equiv).
-
-
Degassing (Critical):
-
Seal the vessel.
-
Evacuate and backfill with Argon (or Nitrogen) 3 times . Oxygen is the enemy of low-loading Pd catalysis.
-
-
Solvent Addition:
-
Inject degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe through the septum.
-
Tip: Degas solvents by sparging with Argon for 15 mins prior to use.
-
-
Reaction:
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave (Preferred): Heat to 100°C for 30–60 minutes.
-
Monitoring: Check by LC-MS. Look for the disappearance of Bromide (M+) and appearance of Product (M+Ar).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Hexanes:Ethyl Acetate).
-
Note: The product is usually a crystalline solid.
-
Troubleshooting & Optimization Guide
If yields are low, consult this diagnostic table based on the reaction color and LC-MS profile.
| Observation | Diagnosis | Solution |
| Black Precipitate (early) | "Pd Black" formation. Catalyst decomposition due to unstable ligands. | Switch to XPhos Pd G3 or BrettPhos Pd G3 . Ensure rigorous degassing. |
| Starting Material Remains | Catalyst poisoning by the nitrile group. | Increase temperature to 100°C to promote ligand dissociation. Switch solvent to n-Butanol (promotes solubility). |
| Defluorinated Product | SNAr side reaction (OH or OR replaced F). | The base is too strong. Switch from K₃PO₄ to KF (Potassium Fluoride) or NaHCO₃ . Lower Temp to 60°C. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Too much O₂ in the system. Degas longer. Add reaction components in a glovebox if available. |
Workflow Visualization
The following diagram outlines the complete synthesis pipeline from the acid precursor to the final biaryl.
Figure 2: Sequential workflow ensuring protection of the acid functionality prior to metal catalysis.
References
-
Takagi, K., et al. (1973).[2][3] "Palladium-catalyzed cyanation of aryl halides." Chemistry Letters, 2(6), 471-474.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473.
-
Barder, T. E., et al. (2005).[4] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.
-
Shermolovich, Y. G., et al. (2012). "A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid." Journal of Chemical Research, 36(7). (Context for cyano-fluoro-benzoic acid scaffold synthesis).
- Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer. (General reference for base selection in presence of sensitive groups).
Sources
- 1. Methyl 4-amino-5-bromo-2-fluorobenzoate | 1427372-46-0 | Benchchem [benchchem.com]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Cyano-4-fluorobenzoic Acid
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Cyano-4-fluorobenzoic acid (CAS: 164149-28-4) as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore the inherent chemical advantages of this building block and provide detailed, field-proven protocols for its key transformations, including amide bond formation and nucleophilic aromatic substitution, culminating in the assembly of a representative kinase inhibitor scaffold.
The Strategic Importance of 2-Cyano-4-fluorobenzoic Acid
The utility of 2-Cyano-4-fluorobenzoic acid in medicinal chemistry is not accidental; it is a result of the specific arrangement and reactivity of its three key functional groups. Understanding the role of each is critical to designing an efficient synthetic strategy.
-
Carboxylic Acid (-COOH): This group is the primary anchor for building the inhibitor scaffold. It serves as a robust handle for forming stable amide bonds, a ubiquitous linkage in kinase inhibitors that often mimics the peptide backbone or interacts with the hinge region of the kinase.[2]
-
Cyano Group (-CN): The nitrile is a strong electron-withdrawing group. This property is crucial for two reasons:
-
Fluorine Atom (-F): The fluorine substituent provides multiple advantages. Its high electronegativity enhances the bioactivity and metabolic stability of the final compound.[5] Furthermore, as mentioned, it is an excellent leaving group in SNAr reactions, allowing for the straightforward introduction of various amine-containing fragments to build molecular complexity.
The interplay of these groups makes 2-Cyano-4-fluorobenzoic acid a powerful and efficient starting point for creating libraries of potential kinase inhibitors.
Caption: Logical workflow for utilizing 2-Cyano-4-fluorobenzoic acid.
Core Synthetic Transformations and Protocols
The synthesis of kinase inhibitors from 2-Cyano-4-fluorobenzoic acid primarily relies on a two-stage strategy: initial amide bond formation followed by a subsequent nucleophilic aromatic substitution.
Stage 1: Amide Bond Formation via Carboxylic Acid Activation
The formation of an amide bond is the most common reaction in medicinal chemistry and the first crucial step in our synthesis.[2] This requires activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine. While several methods exist, using aminium-based coupling reagents like HATU is highly efficient, rapid, and minimizes side reactions such as racemization, which is critical when using chiral amines.[6]
Causality of Reagent Choice:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is more reactive and less prone to side reactions than those formed by carbodiimides alone.
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base is essential. Its role is to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction without competing as a nucleophile, which could lead to unwanted byproducts.
Caption: Activation and coupling pathway for amide bond formation.
Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Cyano-4-fluorobenzoic acid | ≥97% | Sigma-Aldrich | Starting Material |
| Amine of Interest (R-NH₂) | Reagent Grade | Various | 1.05 equivalents |
| HATU | ≥98% | Various | 1.1 equivalents |
| DIPEA | ≥99.5% | Various | 2.5 equivalents |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction Solvent |
| 1M HCl (aq) | N/A | Various | Aqueous Wash |
| Saturated NaHCO₃ (aq) | N/A | Various | Aqueous Wash |
| Brine (Saturated NaCl aq) | N/A | Various | Aqueous Wash |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Various | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Cyano-4-fluorobenzoic acid (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.05 eq), HATU (1.1 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature.
-
Scientist's Note: Adding the reagents in this order ensures the carboxylic acid is ready to be activated. The excess base ensures the reaction goes to completion.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes excess DIPEA and any unreacted amine. The base wash removes unreacted carboxylic acid and byproducts from HATU. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
Stage 2: Nucleophilic Aromatic Substitution (SNAr)
With the amide in hand, the next step is to introduce diversity by replacing the fluorine atom. The electron-withdrawing nature of the ortho-cyano and para-amide groups makes the C-F bond highly susceptible to nucleophilic attack. This reaction is a cornerstone for building many kinase inhibitor scaffolds, particularly those targeting Bruton's Tyrosine Kinase (BTK).[7][8]
Protocol 2.2: General Procedure for SNAr with an Amine
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-Aryl-2-cyano-4-fluorobenzamide | N/A | Synthesized in Stage 1 | Starting Material |
| Nucleophilic Amine (e.g., Aniline) | Reagent Grade | Various | 1.2 - 1.5 equivalents |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | Base, 3.0 equivalents |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Various | Reaction Solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a sealed vial or round-bottom flask, combine the N-Aryl-2-cyano-4-fluorobenzamide (1.0 eq), the desired nucleophilic amine (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve the reagents (approx. 0.2 M concentration).
-
Heating: Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Scientist's Note: SNAr reactions often require heat to overcome the activation energy of breaking the aromaticity of the ring in the Meisenheimer intermediate. DMSO is an excellent solvent for this reaction due to its high boiling point and ability to solvate cations, leaving the carbonate anion more reactive.
-
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: a. Cool the reaction to room temperature and dilute with water. This will often precipitate the product. b. If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry under vacuum. c. If no precipitate forms, extract the aqueous mixture with Ethyl Acetate (3x).
-
Purification: a. For extracted products, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. b. Purify the crude product via flash column chromatography or preparative HPLC to yield the final kinase inhibitor scaffold.
Exemplary Synthesis: A BTK-Inhibitor Inspired Scaffold
To illustrate the application of these protocols, we will outline the synthesis of a scaffold inspired by known BTK inhibitors. Bruton's Tyrosine Kinase is a clinically validated target in B-cell malignancies.[7]
Caption: Two-stage synthesis of a representative kinase inhibitor scaffold.
Expected Results and Characterization
The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Result |
| Intermediate Amide | LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass. |
| ¹H NMR | Peaks corresponding to both aromatic fragments and the amide N-H proton. | |
| Final Product | LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass. |
| ¹H NMR | Appearance of new aromatic/heterocyclic signals and disappearance of the starting amide signals. | |
| HPLC | Purity assessment, typically >95% for biological testing. |
Conclusion
2-Cyano-4-fluorobenzoic acid is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-activated nature for both amide coupling and nucleophilic aromatic substitution allows for the rapid and efficient construction of complex molecular scaffolds. The protocols detailed herein provide a robust and reproducible foundation for researchers to generate novel compounds for screening and lead optimization in drug discovery programs targeting the kinome.
References
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Direct Catalytic N-Alkylation of Amines with Carboxylic Acids . Organic Chemistry Portal. [Link]
-
Protein kinases as targets for anticancer agents: from inhibitors to useful drugs . PubMed. [Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines . PubMed Central (PMC). [Link]
-
Amide bond formation using amino acid fluorides . ResearchGate. [Link]
-
4-Cyano-2-fluorobenzoic acid | C8H4FNO2 . PubChem. [Link]
-
Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases . ResearchGate. [Link]
-
Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids . Chemical Communications (RSC Publishing). [Link]
-
Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo . National Institutes of Health (NIH). [Link]
-
Amide coupling reaction in medicinal chemistry . HepatoChem. [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors . PubMed. [Link]
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold . National Institutes of Health (NIH). [Link]
- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
Sources
- 1. Protein kinases as targets for anticancer agents: from inhibitors to useful drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. bachem.com [bachem.com]
- 7. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-Cyano-4-fluorobenzoic Acid
Introduction: The Strategic Importance of 2-Cyano-4-fluorobenzoic Acid in Modern Chemistry
2-Cyano-4-fluorobenzoic acid is a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a nitrile group, and a fluorine atom, offers multiple points for chemical modification. The electron-withdrawing nature of the cyano and fluoro substituents significantly influences the reactivity of the benzene ring and, most notably, the carboxylic acid moiety. This heightened reactivity makes the carboxylic acid group an excellent handle for derivatization, enabling the construction of a diverse array of esters, amides, and acyl halides. These derivatives are often key intermediates in the synthesis of bioactive compounds and advanced materials. This guide provides a comprehensive overview of the principles and detailed protocols for the effective derivatization of the carboxylic acid group of 2-Cyano-4-fluorobenzoic acid.
Chemical Reactivity and Mechanistic Considerations
The presence of both a cyano (-CN) and a fluoro (-F) group on the aromatic ring has a profound impact on the reactivity of the carboxylic acid. Both are electron-withdrawing groups, which operate through inductive (-I) and, in the case of the cyano group, resonance (-M) effects.[1][2] This withdrawal of electron density from the carboxyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] Consequently, 2-Cyano-4-fluorobenzoic acid is generally more reactive towards esterification and amidation than benzoic acid itself.
The general mechanism for the derivatization of the carboxylic acid group proceeds via a nucleophilic acyl substitution pathway. The key to successful derivatization lies in the activation of the carboxylic acid, which can be achieved through various methods, each with its own advantages and considerations.
Core Derivatization Strategies and Protocols
This section outlines detailed protocols for the most common and synthetically useful derivatizations of the carboxylic acid group of 2-Cyano-4-fluorobenzoic acid: esterification, amidation, and acyl chloride formation.
Esterification: Synthesizing 2-Cyano-4-fluorobenzoate Esters
Esterification is a fundamental transformation that converts carboxylic acids into esters, which are valuable as final products or as intermediates for further reactions. The most common method for this transformation is the Fischer-Speier esterification.[4][5][6]
Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction.[6] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol.
Caption: Fischer-Speier Esterification Workflow.
This protocol describes the synthesis of the methyl ester of 2-Cyano-4-fluorobenzoic acid using methanol and sulfuric acid.
Materials:
-
2-Cyano-4-fluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-Cyano-4-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 2-Cyano-4-fluorobenzoate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Condition | Rationale |
| Solvent | Excess alcohol (e.g., Methanol, Ethanol) | Serves as both reactant and solvent, driving the equilibrium forward. |
| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carbonyl group, activating the carboxylic acid. |
| Temperature | Reflux | Increases the reaction rate. |
| Reaction Time | 4-12 hours | Dependent on the specific alcohol and substrate reactivity. |
Amidation: Formation of 2-Cyano-4-fluorobenzamides
Amide bond formation is a cornerstone of medicinal chemistry and drug development. The synthesis of amides from 2-Cyano-4-fluorobenzoic acid can be achieved through several methods, with the use of coupling reagents being one of the most efficient and mildest approaches.
Coupling reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.[7][8] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.[2]
Caption: Amidation using a coupling reagent.
This protocol details the synthesis of an amide derivative using EDC and HOBt as the coupling system.
Materials:
-
2-Cyano-4-fluorobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Cyano-4-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (e.g., benzylamine, 1.1 eq) in anhydrous DMF or DCM.
-
Base Addition: Add a tertiary amine base such as DIPEA or TEA (1.5-2.0 eq) to the mixture.
-
Coupling Reagent Addition: Cool the reaction mixture to 0°C in an ice bath and add EDC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Table 2: Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base | Key Features |
| EDC | HOBt, HOAt | DIPEA, TEA | Water-soluble byproducts, mild conditions. |
| DCC | HOBt, HOAt | DIPEA, TEA | Insoluble urea byproduct, easy to remove by filtration. Not suitable for solid-phase synthesis.[2] |
| HATU | None (contains HOAt) | DIPEA, TEA | Highly efficient, especially for hindered amino acids, but can be expensive. |
| PyBOP | None (contains HOBt) | DIPEA, TEA | Good for both solution and solid-phase synthesis. |
Acyl Chloride Formation: A Gateway to Highly Reactive Derivatives
The conversion of 2-Cyano-4-fluorobenzoic acid to its corresponding acyl chloride, 2-Cyano-4-fluorobenzoyl chloride, provides a highly reactive intermediate that can be readily converted to a wide range of esters and amides under mild conditions.
Acyl chlorides are typically synthesized by treating carboxylic acids with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).[7] Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.
This protocol describes the preparation of 2-Cyano-4-fluorobenzoyl chloride using thionyl chloride. A similar procedure is used for the synthesis of 4-fluorobenzoyl chloride.[9]
Materials:
-
2-Cyano-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a fume hood, place 2-Cyano-4-fluorobenzoic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add an excess of thionyl chloride (2-5 eq), either neat or in an inert solvent like toluene or DCM. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (for toluene, ~110°C; for SOCl₂, ~76°C) for 1-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Purification:
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The resulting crude 2-Cyano-4-fluorobenzoyl chloride can be purified by vacuum distillation.
-
Caution: Acyl chlorides are moisture-sensitive and corrosive. Handle with care under anhydrous conditions.
-
Caption: Synthesis of 2-Cyano-4-fluorobenzoyl Chloride.
Safety and Handling Precautions
-
2-Cyano-4-fluorobenzoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All operations should be conducted in a fume hood.
-
Coupling reagents (EDC, DCC): Can be sensitizers and irritants. Avoid inhalation and skin contact.
-
Solvents (DMF, DCM): Handle with care in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The derivatization of the carboxylic acid group of 2-Cyano-4-fluorobenzoic acid is a critical step in the synthesis of numerous valuable compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively synthesize esters, amides, and acyl chlorides from this versatile building block. The enhanced reactivity imparted by the electron-withdrawing cyano and fluoro groups allows for efficient transformations under relatively mild conditions. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and reaction conditions, scientists can successfully leverage 2-Cyano-4-fluorobenzoic acid in their synthetic endeavors.
References
- JPS56110777A - Ester derivative of 4-fluorobenzoic acid - Google P
- Process for producing cyanobenzoic acid derivatives - European P
- US6613930B2 - Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds - Google P
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. (URL: [Link])
-
Reactivity of Carboxylic Acid Derivatives. University of Calgary. (URL: [Link])
-
Fischer Esterification. Organic Chemistry Portal. (URL: [Link])
- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google P
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google P
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). Journal of Physical Science. (URL: [Link])
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (URL: [Link])
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2008). PubMed Central (PMC). (URL: [Link])
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google P
-
Chemical Reactions of Carboxylic Acids. (2023). CK-12 Foundation. (URL: [Link])
-
p-FLUOROBENZOIC ACID. Organic Syntheses. (URL: [Link])
- JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google P
-
preparation of acyl chlorides (acid chlorides). Chemguide. (URL: [Link])
- CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol - Google P
- US4145364A - Preparation of fluorinated anilines - Google P
-
Coupling Reagents. Aapptec Peptides. (URL: [Link])
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International journal of physical sciences. (URL: [Link])
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. (URL: [Link])
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. (URL: [Link])
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2017). ResearchGate. (URL: [Link])
-
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. (2003). PubMed. (URL: [Link])
-
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (2010). National Institutes of Health. (URL: [Link])
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (URL: [Link])
-
Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. ResearchGate. (URL: [Link])
Sources
- 1. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. jps.usm.my [jps.usm.my]
- 7. bachem.com [bachem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. JPS56110777A - Ester derivative of 4-fluorobenzoic acid - Google Patents [patents.google.com]
The Strategic Utility of 2-Cyano-4-fluorobenzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Unlocking a Versatile Precursor for Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic frameworks is a paramount objective. These scaffolds are ubiquitous in a vast array of biologically active molecules and functional materials.[1] Among the myriad of available starting materials, 2-Cyano-4-fluorobenzoic acid has emerged as a particularly strategic precursor. Its unique trifunctional nature, possessing a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, offers a rich platform for a diverse range of chemical transformations. The electron-withdrawing properties of the cyano and fluoro groups activate the aromatic ring for nucleophilic substitution, while the carboxylic acid and cyano moieties provide versatile handles for cyclization reactions. This application note provides an in-depth guide to the synthetic utility of 2-Cyano-4-fluorobenzoic acid, complete with detailed protocols for the preparation of key heterocyclic cores, mechanistic insights, and a discussion of the significance of the resulting compounds.
Chemical Profile and Reactivity of 2-Cyano-4-fluorobenzoic Acid
2-Cyano-4-fluorobenzoic acid is a white to off-white crystalline solid. The molecule's reactivity is governed by the interplay of its three functional groups.
-
Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, providing a launching point for various condensation reactions. It also directs ortho-lithiation, enabling further functionalization of the aromatic ring.
-
Cyano Group: The nitrile functionality is a versatile precursor to amines, amides, and tetrazoles. It can also participate in cycloaddition reactions and can be a key component in the formation of pyrimidine and other nitrogen-containing rings.
-
Fluorine Atom: The fluorine substituent significantly influences the molecule's electronic properties, enhancing the acidity of the carboxylic acid and activating the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, further diversifying the accessible molecular scaffolds.
Application in the Synthesis of Key Heterocyclic Systems
This section details the application of 2-Cyano-4-fluorobenzoic acid in the synthesis of three important classes of heterocyclic compounds: Quinazolinones, Benzimidazoles, and Benzothiadiazine Dioxides. The synthetic strategies often involve the initial transformation of the starting material into more reactive intermediates.
Synthesis of 7-Fluoroquinazolinones
Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of 7-fluoroquinazolinones from 2-cyano-4-fluorobenzoic acid proceeds through the key intermediate, 2-amino-4-fluorobenzoic acid.
Workflow for the Synthesis of 7-Fluoroquinazolin-4(3H)-one:
Caption: Synthetic route from 2-Cyano-4-fluorobenzoic acid to 7-Fluoroquinazolin-4(3H)-one.
Protocol 1: Synthesis of 2-Amino-4-fluorobenzoic Acid
The reduction of the cyano group in 2-cyano-4-fluorobenzoic acid to an amino group is a critical first step. While direct reduction can be challenging, a more reliable route involves the conversion to a related precursor. A well-established method for the synthesis of the analogous 2-amino-4-fluorobenzoic acid involves the nitration of a 4-fluorohalogenobenzoic acid followed by reduction.[2] This highlights a common strategy where a related, more readily available starting material is used to access the key intermediate.
Protocol 2: Synthesis of 7-Fluoroquinazolin-4(3H)-one
The cyclization of 2-aminobenzoic acids with formamide is a classic and efficient method for the synthesis of quinazolin-4(3H)-ones.[3]
-
Reaction: In a round-bottom flask, 2-amino-4-fluorobenzoic acid is heated in an excess of formamide.
-
Mechanism: The reaction proceeds via the initial formation of the N-formyl derivative of the anthranilic acid, which then undergoes an intramolecular cyclization with the elimination of water to form the quinazolinone ring.
-
Work-up: The reaction mixture is cooled and poured into water to precipitate the product, which is then collected by filtration and can be further purified by recrystallization.
Data Summary for 7-Fluoroquinazolin-4(3H)-one Synthesis:
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | 4-Fluoro-2-nitrobenzoic acid | H₂, Pd/C, Ethanol | 2-Amino-4-fluorobenzoic acid | >90% |
| 2 | 2-Amino-4-fluorobenzoic acid | Formamide, 125-130°C | 7-Fluoroquinazolin-4(3H)-one | Good to Excellent |
Synthesis of 6-Fluorobenzimidazoles
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The synthesis of 6-fluorobenzimidazoles from 2-cyano-4-fluorobenzoic acid requires the formation of 4-fluoro-1,2-phenylenediamine as a key intermediate.
Workflow for the Synthesis of 6-Fluorobenzimidazole:
Caption: Synthetic pathway to 6-Fluorobenzimidazole from 2-Cyano-4-fluorobenzoic acid.
Protocol 3: Synthesis of 2-Amino-4-fluorobenzonitrile
The conversion of the carboxylic acid group of 2-cyano-4-fluorobenzoic acid to an amino group, while retaining the cyano and fluoro substituents, is a key transformation. A plausible route involves the conversion of the carboxylic acid to an amide, followed by a Hofmann rearrangement.
Protocol 4: Synthesis of 4-Fluoro-1,2-phenylenediamine
The reduction of the nitro group of a precursor like 4-fluoro-2-nitroaniline is a common method to obtain the corresponding phenylenediamine.[4]
Protocol 5: Synthesis of 6-Fluorobenzimidazole
The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for the synthesis of benzimidazoles.
-
Reaction: 4-Fluoro-1,2-phenylenediamine is heated with formic acid.
-
Mechanism: The reaction involves the initial formation of a formamide intermediate with one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
-
Work-up: The reaction mixture is cooled and neutralized to precipitate the product, which is then collected and purified.
Data Summary for 6-Fluorobenzimidazole Synthesis:
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | 2-Cyano-4-fluorobenzoic acid | 1. SOCl₂, 2. NH₃ | 2-Cyano-4-fluorobenzamide | High |
| 2 | 2-Cyano-4-fluorobenzamide | Br₂, NaOH | 2-Amino-4-fluorobenzonitrile | Good |
| 3 | 4-Fluoro-2-nitroaniline | H₂, Pd/C, Ethanol | 4-Fluoro-1,2-phenylenediamine | High |
| 4 | 4-Fluoro-1,2-phenylenediamine | HCOOH, reflux | 6-Fluorobenzimidazole | Good to Excellent |
Synthesis of 7-Fluoro-1,2,4-benzothiadiazine 1,1-dioxides
Benzothiadiazine 1,1-dioxides are an important class of heterocyclic compounds, with some derivatives exhibiting diuretic and antihypertensive properties. The synthesis of 7-fluoro-1,2,4-benzothiadiazine 1,1-dioxides can be envisioned to proceed from 2-amino-4-fluorobenzenesulfonamide, which can be derived from 2-cyano-4-fluorobenzoic acid.
Workflow for the Synthesis of 7-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide:
Caption: Proposed synthetic route to a 7-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide.
Protocol 6: Synthesis of 2-Amino-4-fluorobenzenesulfonamide
This key intermediate can be prepared from 4-fluoroaniline through chlorosulfonation followed by amination. The conversion of 2-cyano-4-fluorobenzoic acid to 4-fluoroaniline would be the initial step.
Protocol 7: Synthesis of 7-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide
-
Reaction: 2-Amino-4-fluorobenzenesulfonamide is reacted with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst.
-
Mechanism: The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization to form the thiadiazine ring.
-
Work-up: The product is typically isolated by removal of the solvent and purification by crystallization or chromatography.
Data Summary for 7-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide Synthesis:
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | 4-Fluoroaniline | ClSO₃H | 2-Amino-4-fluorobenzenesulfonyl chloride | Moderate to Good |
| 2 | 2-Amino-4-fluorobenzenesulfonyl chloride | NH₃ | 2-Amino-4-fluorobenzenesulfonamide | Good |
| 3 | 2-Amino-4-fluorobenzenesulfonamide | HC(OEt)₃, acid catalyst | 7-Fluoro-1,2,4-benzothiadiazine 1,1-dioxide | Moderate to Good |
Conclusion and Future Outlook
2-Cyano-4-fluorobenzoic acid represents a highly valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The strategic positioning of the cyano, fluoro, and carboxylic acid functionalities allows for a diverse array of synthetic manipulations, leading to the efficient construction of complex molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this precursor. Future work in this area will likely focus on the development of novel catalytic systems for more direct and atom-economical transformations of 2-cyano-4-fluorobenzoic acid, as well as its application in multicomponent reactions to rapidly generate libraries of diverse heterocyclic compounds for biological screening.
References
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. [Link]
-
Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. [Link]
- Method for producing 2-amino-4-fluorobenzoic acid.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
-
Method for preparing 2-amino-4'-fluorobenzophenone. SciSpace. [Link]
- Preparation method of 4-amino-2-fluorobenzoic acid.
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Preparation method of 2-amino-4'-fluoro-benzophenone.
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health. [Link]
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. [Link]
Sources
- 1. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 2. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]
Introduction: Navigating the Synthetic Landscape of a Trifunctional Building Block
An Application Guide to Protecting Group Strategies for 2-Cyano-4-fluorobenzoic Acid
2-Cyano-4-fluorobenzoic acid is a valuable trifunctional aromatic building block in medicinal chemistry and materials science.[1][2] Its utility stems from the distinct reactivity of its three functional groups: a carboxylic acid, a cyano (nitrile) group, and an aromatic fluorine atom. However, harnessing this potential in multi-step syntheses requires a nuanced approach to selectively mask and unmask these reactive sites. This guide provides an in-depth analysis of protecting group strategies for 2-cyano-4-fluorobenzoic acid, focusing on the critical task of protecting the carboxylic acid moiety while preserving the integrity of the cyano and fluoro groups. The protocols and strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with the technical insights necessary for successful synthetic campaigns.
Understanding the Molecular Terrain: Reactivity and Compatibility
A successful protecting group strategy hinges on a thorough understanding of the substrate's inherent chemical properties. The key to manipulating 2-cyano-4-fluorobenzoic acid is recognizing the conditions under which each functional group is stable or reactive.
-
Carboxylic Acid: As the most acidic functional group, the carboxylic acid proton will interfere with a wide range of base-catalyzed and organometallic reactions.[3] Furthermore, the carboxylate can act as a nucleophile. Therefore, its protection is often the first and most critical consideration in a synthetic sequence.
-
Cyano Group (Nitrile): The cyano group is relatively robust but not inert. It is susceptible to hydrolysis to a primary amide or a carboxylic acid under harsh acidic or basic conditions, particularly with heating.[4][5][6][7][8] It can also be reduced by strong reducing agents like lithium aluminum hydride. The primary challenge is that the conditions for hydrolyzing an ester (a common protecting group for carboxylic acids) can sometimes lead to unwanted nitrile hydrolysis.[9]
-
Aromatic Fluorine: The C-F bond on the aromatic ring is strong and generally unreactive to the conditions typically employed for the protection and deprotection of carboxylic acids. Its primary influence is electronic, withdrawing electron density from the aromatic ring.
The central goal is to employ an orthogonal protection strategy , where the protecting group on the carboxylic acid can be removed under conditions that leave the cyano group and the rest of the molecule completely intact.[10][11]
Strategic Protection of the Carboxylic Acid Group
The most common and effective way to protect a carboxylic acid is by converting it into an ester.[11][12] The choice of ester is dictated by the planned subsequent reaction steps and the required deprotection method.
Benzyl Ester Protection: The Advantage of Mild Hydrogenolysis
The benzyl ester is an excellent choice for protecting the carboxylic acid of 2-cyano-4-fluorobenzoic acid due to its remarkable deprotection conditions.
-
Rationale: Benzyl esters are cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). This process is exceptionally mild and highly selective, with no impact on the cyano, fluoro, or aromatic functionalities.[13] This method avoids the harsh acidic or basic conditions that could compromise the nitrile group.
-
Workflow Diagram:
Caption: Benzyl ester protection and deprotection workflow.
Experimental Protocol: Benzyl Ester Protection
Objective: To protect the carboxylic acid of 2-cyano-4-fluorobenzoic acid as a benzyl ester.
Materials:
-
2-Cyano-4-fluorobenzoic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 2-cyano-4-fluorobenzoic acid (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure benzyl 2-cyano-4-fluorobenzoate.
Experimental Protocol: Benzyl Ester Deprotection (Hydrogenolysis)
Objective: To deprotect the benzyl ester to regenerate the free carboxylic acid.
Materials:
-
Benzyl 2-cyano-4-fluorobenzoate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethyl acetate (EtOAc) or Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl 2-cyano-4-fluorobenzoate (1.0 eq) in EtOAc or MeOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol% catalyst loading) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon is sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-cyano-4-fluorobenzoic acid.
tert-Butyl Ester Protection: Orthogonality Through Acid Lability
The tert-butyl (t-Bu) ester provides an alternative orthogonal strategy, relying on acid-catalyzed cleavage for removal.
-
Rationale: The bulky tert-butyl group is readily removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).[13] These conditions are generally mild enough to leave the nitrile group untouched, as nitrile hydrolysis typically requires aqueous acid and heat.[6][7]
-
Workflow Diagram:
Caption: tert-Butyl ester protection and deprotection workflow.
Experimental Protocol: tert-Butyl Ester Deprotection (Acidolysis)
Objective: To deprotect the tert-butyl ester using acidic conditions.
Materials:
-
tert-Butyl 2-cyano-4-fluorobenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl 2-cyano-4-fluorobenzoate (1.0 eq) in DCM.
-
Add TFA to the solution (typically a 1:1 to 1:4 mixture of TFA:DCM by volume).
-
Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is usually complete in 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude 2-cyano-4-fluorobenzoic acid can be purified by recrystallization or chromatography if necessary.
Comparative Analysis of Protecting Group Strategies
The selection of a protecting group is a critical decision in the design of a synthetic route. The following table summarizes the key features of common ester protecting groups for 2-cyano-4-fluorobenzoic acid.
| Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility with Cyano Group |
| Methyl/Ethyl Ester | MeOH or EtOH, H₂SO₄ (cat.), reflux | 1. LiOH or NaOH, H₂O/THF 2. HCl (aq) | Moderate. Basic hydrolysis (saponification) requires careful control of temperature and reaction time to avoid competing nitrile hydrolysis. |
| Benzyl (Bn) Ester | Benzyl bromide, K₂CO₃, DMF | H₂, Pd/C, EtOAc or MeOH | Excellent. Hydrogenolysis is highly selective and orthogonal. |
| tert-Butyl (t-Bu) Ester | Isobutylene, H₂SO₄ (cat.) | TFA, DCM | Very Good. Anhydrous acidic conditions for deprotection are generally safe for the nitrile group. |
| Silyl Ester (e.g., TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | Excellent. Fluoride-based deprotection is extremely mild and orthogonal.[14] |
Conclusion: Enabling Advanced Synthesis
The strategic use of protecting groups is fundamental to unlocking the synthetic potential of 2-cyano-4-fluorobenzoic acid. By converting the carboxylic acid to an ester, its reactivity can be temporarily masked, allowing for transformations at other sites of a larger molecule. Benzyl and tert-butyl esters represent two robust and orthogonal strategies, offering deprotection via mild hydrogenolysis or acidolysis, respectively. These methods effectively preserve the integrity of the crucial cyano functionality. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently incorporate this versatile building block into complex synthetic pathways, accelerating the development of novel pharmaceuticals and advanced materials.
References
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]
-
YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]
- Albericio, F. (2004). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
IGNOU. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]
-
Reddit. (2021, October 14). Why are silyl esters unstable? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Chen, Z. W., Zheng, L. D., & Su, W. K. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 36(7), 412-413.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
YouTube. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
PubChem. (n.d.). 4-Cyano-2-fluorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Scientific Update. (2024, July 24). Ester, Nitrile and Oxetane Play Nice. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-cyanophenyl ester. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
- Google Patents. (n.d.). CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.
-
JoVE. (2022, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Bio-Synthesis. (2016, August 24). Labeling and Protecting Groups. Retrieved from [Link]
Sources
- 1. 4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Side reactions in the synthesis of 2-Cyano-4-fluorobenzoic acid
An essential intermediate in pharmaceutical and agrochemical synthesis, 2-Cyano-4-fluorobenzoic acid is crucial for the development of novel molecular entities. However, its synthesis is often plagued by side reactions that can significantly impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you optimize your experimental outcomes.
Common Synthetic Pathways: An Overview
The synthesis of 2-Cyano-4-fluorobenzoic acid typically proceeds through a multi-step sequence. Understanding the chosen pathway is the first step in diagnosing potential issues. The most prevalent routes originate from readily available precursors, often involving a key cyanation step followed by hydrolysis.
-
Route A: Sandmeyer Reaction and Hydrolysis: This classic route often starts from 2-Amino-4-fluorobenzonitrile. The amino group is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst (Sandmeyer reaction) to form 4-fluorophthalonitrile. Subsequent selective hydrolysis of the nitrile at position 1 yields the desired carboxylic acid.
-
Route B: Oxidation and Hydrolysis: An alternative pathway involves the oxidation of a methyl group, for instance, starting from 2-Cyano-4-fluorotoluene. The methyl group is oxidized to a carboxylic acid.
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Route C: Grignard Reaction: This approach may involve the formation of a Grignard reagent from a suitable halogenated precursor, followed by carboxylation with carbon dioxide. However, the presence of the nitrile group complicates this route, as Grignard reagents can react with nitriles.[1][2]
Each of these routes presents a unique set of challenges and potential side reactions, which we will address in the following troubleshooting guide.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My Sandmeyer reaction on 2-Amino-4-fluorobenzonitrile resulted in a low yield and a complex mixture containing a phenolic impurity. What went wrong?
This is a frequent issue in diazotization and Sandmeyer reactions. The aryl diazonium salt intermediate is highly reactive and can undergo several competing side reactions if not handled under optimal conditions.
Causality and Mechanistic Insight:
The primary cause is the instability of the diazonium salt, which can be attacked by water (acting as a nucleophile) to form a phenol (2-hydroxy-4-fluorobenzonitrile in this case). This reaction is often competitive with the desired cyanide displacement.[3] Another common side reaction is a reduction of the diazonium group, replacing it with a hydrogen, leading to the formation of 3-fluorobenzonitrile.
Key Factors Leading to Side Reactions:
-
Temperature Control: Diazotization must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[4] Allowing the temperature to rise significantly increases the rate of decomposition and reaction with water.
-
Catalyst Activity: The copper(I) catalyst is crucial for the Sandmeyer reaction. If the catalyst is oxidized to copper(II) or is of poor quality, the rate of the desired cyanation will be slow, allowing side reactions to dominate.
-
Acid Concentration: The reaction is performed in a strong acid. The concentration of the acid must be sufficient to prevent the formation of diazoamino compounds from the reaction of the diazonium salt with unreacted starting amine.
Troubleshooting Protocol:
-
Strict Temperature Adherence: Ensure the reaction flask is well-immersed in an ice-salt bath throughout the diazotization and Sandmeyer steps. Use a calibrated thermometer to monitor the internal temperature, keeping it below 5 °C.[4]
-
Catalyst Preparation: Use fresh, high-purity copper(I) cyanide. If the quality is uncertain, prepare it fresh or wash existing stock with a dilute acid solution to remove any oxidized species.
-
Controlled Addition: Add the sodium nitrite solution dropwise and slowly to the amine solution. This prevents localized temperature spikes and excess nitrous acid, which can lead to undesired side reactions.[4]
-
Inert Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the Cu(I) catalyst.
Q2: My final product is contaminated with a significant amount of 2-Amido-4-fluorobenzoic acid. How can I prevent its formation and remove it?
This is the most common impurity and arises from incomplete hydrolysis of the nitrile group.
Causality and Mechanistic Insight:
The hydrolysis of a nitrile to a carboxylic acid, whether under acidic or alkaline conditions, is a two-step process that proceeds through a stable amide intermediate (2-Amido-4-fluorobenzoic acid).[5][6] If the reaction conditions (e.g., reaction time, temperature, or reagent concentration) are insufficient, the reaction can stall at the amide stage.[7]
dot
Caption: Incomplete hydrolysis is a common side reaction pathway.
Troubleshooting & Optimization:
The key is to drive the second hydrolysis step to completion.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis | Rationale |
| Reagent | Concentrated H₂SO₄ or HCl | 20-40% NaOH or KOH solution | Stronger conditions are needed to hydrolyze the stable amide intermediate. |
| Temperature | Reflux (100-120 °C) | Reflux (100-120 °C) | Higher temperatures increase the reaction rate significantly. |
| Time | 12-24 hours | 8-16 hours | The reaction must be monitored (e.g., by TLC or HPLC) until the amide is no longer detected. |
Purification Strategy:
If the amide impurity is already present, it can be challenging to remove due to its similar polarity to the desired product.
-
Re-subject to Hydrolysis: The most effective method is to re-subject the entire crude product mixture to the hydrolysis conditions for an extended period.
-
Recrystallization: Carefully chosen solvent systems (e.g., water/ethanol mixtures) may allow for fractional crystallization, but this is often inefficient.
-
pH Adjustment: The carboxylic acid is more acidic than the amide. Exploiting this difference in pKa through careful pH adjustment during an aqueous workup can sometimes help partition the two compounds, but separation is rarely complete.
Frequently Asked Questions (FAQs)
What are the most critical process parameters to control during the synthesis?
Across most synthetic routes, the most critical parameters are:
-
Temperature: Especially during diazotization, as discussed above. Exotherms must be carefully managed.
-
Stoichiometry: Precise control over the molar ratios of reagents is vital. An excess of sodium nitrite can lead to side reactions, while insufficient hydrolyzing agent will result in incomplete conversion.
-
Purity of Starting Materials: Impurities in the starting materials will likely be carried through the synthesis or cause additional side reactions. Always use materials of known purity.
How can I improve the overall purity of my final product?
-
Optimize Each Step: Do not carry impurities from one step to the next. Purify intermediates where possible.
-
Effective Workup: Design a workup procedure that removes the majority of byproducts. This often involves aqueous washes at different pH values to remove acidic and basic impurities.
-
Final Purification: Recrystallization is the most common method for purifying the final product. Screen various solvents to find one that provides good recovery and excellent impurity rejection. A common and effective solvent for this compound is an ethanol/water mixture.
What safety precautions should be taken when working with cyanide reagents?
The Sandmeyer reaction involves highly toxic copper(I) cyanide and generates cyanide waste.
-
Engineering Controls: Always handle solid cyanide and cyanide solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile gloves may not be sufficient for prolonged contact; check compatibility charts), a lab coat, and chemical splash goggles.
-
Quenching and Waste: All reactions containing cyanide must be quenched before disposal. A common method is to treat the aqueous waste with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate. Always follow your institution's specific waste disposal protocols.
Experimental Protocols
Protocol: Impurity Identification Workflow
When an unknown peak appears in your analysis (e.g., HPLC, GC-MS), a systematic approach is required to identify it.
dot
Caption: A systematic workflow for identifying unknown impurities.
Protocol: Minimizing Amide Impurity during Hydrolysis
This protocol is designed to force the hydrolysis of 2-cyano-4-fluorobenzonitrile (or a similar precursor) to completion.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude nitrile-containing starting material (1.0 eq).
-
Reagent Addition: Add a 10 M solution of sodium hydroxide (5.0 eq) in water. The mixture will likely be a thick slurry.
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 2-4 hours by taking a small aliquot, neutralizing it, and analyzing by TLC or HPLC. The goal is the complete disappearance of the amide intermediate. The reaction may take 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the dark solution with concentrated hydrochloric acid to a pH of ~1-2 while cooling in an ice bath. The product will precipitate.
-
Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.
-
References
-
F. M. Piller, A. Metzger, M. A. Schade, B. A. Haag, A. Gavryushin, and P. Knochel. (2009). A two-step and efficient novel approach to the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Chem. Eur. J., 15, 7192. Available at: [Link]
-
Gallagher, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Chemguide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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LibreTexts. (2023). Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
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LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Cyano-4-fluorobenzoic Acid
Case ID: PUR-2C4F-REC Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Recrystallization Protocols for High-Purity Intermediates[1]
Executive Summary & Compound Profile
User Context: You are likely synthesizing 2-Cyano-4-fluorobenzoic acid (CAS: 116323-28-1) as a key intermediate for androgen receptor antagonists (e.g., Enzalutamide analogs) or PARP inhibitors.[1]
The Challenge: This molecule presents a "solubility paradox." The carboxylic acid moiety confers polarity and solubility in alcohols/bases, while the fluorinated aromatic core adds lipophilicity.[1] Furthermore, the ortho-cyano group is chemically sensitive; prolonged heating in protic solvents (especially acidic/basic ones) can hydrolyze the nitrile to a primary amide (2-carbamoyl-4-fluorobenzoic acid) or a di-acid (4-fluorophthalic acid), destroying your yield.[1]
Objective: Achieve >98% HPLC purity with <0.5% water content while preventing nitrile hydrolysis.
Solvent System Architecture
The choice of solvent dictates the impurity rejection profile.[1] Do not blindly use Ethanol.[1] Select based on your specific impurity profile.
| System Class | Solvent Composition | Primary Use Case | Risk Factor | Expert Insight |
| Standard | Ethanol / Water (70:30 to 80:[1]20) | General purification; removal of inorganic salts.[1] | High: Hydrolysis risk if heated >80°C for >30 mins.[1] | Best for removing polar byproducts.[1] Water acts as a powerful anti-solvent.[1] |
| Lipophilic | Toluene (Pure) | Removal of non-polar starting materials (e.g., fluoro-halo-benzenes).[1] | Medium: Product may "oil out" if cooling is too rapid.[1] | Excellent for removing unreacted starting materials from Sandmeyer reactions.[1] |
| Binary | Ethyl Acetate / n-Heptane | High-recovery polishing step.[1] | Low: Minimal hydrolysis risk.[1] | Dissolve in min. hot EtOAc, then titrate with hot Heptane until turbid. |
Standard Operating Procedure (SOP)
Protocol ID: SOP-REC-2C4F-v2 Safety Warning: Cyanides/Nitriles can release toxic gases under strong acid conditions.[1] Perform all operations in a fume hood.
Phase A: Dissolution (The "Goldilocks" Zone)
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Preparation: Place crude 2-cyano-4-fluorobenzoic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of solid.[1]
-
Heating: Heat to a gentle reflux (approx. 78°C).
-
Anti-Solvent (Optional but Recommended): If using Ethanol, slowly add hot water (approx. 60°C) dropwise to the boiling solution until a faint, persistent cloudiness appears.[1] Then, add just enough Ethanol to clarify it again.[1]
Phase B: Impurity Scavenging
-
Decolorization: If the solution is dark yellow/brown, cool slightly (to ~60°C) and add Activated Carbon (1-2% w/w).[1]
-
Why cool? Adding powder to boiling solvent causes violent eruption (bumping).[1]
-
-
Re-boil: Reflux for 5-10 minutes.
-
Hot Filtration: Filter rapidly through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.[1]
Phase C: Crystallization & Isolation[1][2][3]
-
Slow Cooling: Allow the filtrate to cool to room temperature undisturbed over 2-3 hours.
-
Physics: Rapid cooling traps impurities inside the crystal lattice.[1]
-
-
Cold Soak: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the cake with 2x volumes of ice-cold solvent (e.g., 30% EtOH/Water).[1]
-
Drying: Dry in a vacuum oven at 45-50°C. Do not exceed 60°C to prevent thermal degradation or nitrile hydrolysis.
Diagnostic Logic & Workflow
The following decision tree illustrates the logic for handling the common "Oiling Out" phenomenon, which is frequent with fluorinated benzoic acids.
Figure 1: Decision matrix for handling phase separation issues during cooling.
Troubleshooting & FAQs
Ticket #1: "My product is oiling out instead of crystallizing."
Diagnosis: This occurs when the solute separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or the temperature dropped too fast (entering the "metastable limit"). The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount (10-15%) of additional solvent.[1]
-
Seed it: Add a tiny crystal of pure product when the solution is slightly supersaturated (warm but not hot).
-
Vigorous Stirring: Sometimes agitation is needed to break the oil droplets and induce nucleation.[1]
Ticket #2: "The melting point is broad (e.g., 195-205°C)."
Diagnosis: A broad range (>2°C) indicates impurities.[1] For 2-cyano-4-fluorobenzoic acid, the likely culprit is the amide (hydrolysis product) or isomeric impurities (2-cyano-5-fluoro...).[1] The Fix:
-
Perform a Toluene recrystallization . The amide impurity is generally less soluble in non-polar toluene than the carboxylic acid product, allowing for separation.
-
Check HPLC.[1][2] If amide >5%, you may need to re-process via base extraction (dissolve in NaHCO3, filter, re-acidify) before recrystallizing.[1]
Ticket #3: "Yield is lower than expected (<60%)."
Diagnosis: You likely used too much solvent (losses in mother liquor) or the pH was uncontrolled.[1] The Fix:
-
Concentrate the Mother Liquor: Rotovap the filtrate to half volume and cool again to harvest a "second crop." (Note: Second crops are always less pure).[1]
-
pH Check: Ensure the solution wasn't too basic during workup.[1] Carboxylic acids form salts easily; if your pH > 4, your product is water-soluble and went down the drain.[1]
References
-
University of Massachusetts Amherst. Recrystallization of Benzoic Acid Derivatives.[1] (General protocols for benzoic acid solubility and solvent selection).
-
Google Patents (US3803202A). Process for the production of 2-cyano-benzoic acid alkyl esters.[1] (Describes solubility of cyanobenzoic acids in alcohols and hydrolysis risks).
-
BenchChem Technical Support. Recrystallization of 4-Amino-2-fluorobenzoic Acid. (Analogous fluorinated benzoic acid behavior and "oiling out" solutions).[1]
-
ResearchGate (Journal of Chemical Research). Synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid.[1][3] (Specific reference for Toluene recrystallization of fluorocyanobenzoic acids).
-
European Patent Office (EP0989115A2). Process for producing cyanobenzoic acid derivatives.[1][4] (Detailed chemistry on the selective hydrolysis of phthalonitriles and stability of the cyano group).
Sources
- 1. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 2. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purifying 2-Cyano-4-fluorobenzoic Acid via Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive, experience-driven resource for the purification of 2-Cyano-4-fluorobenzoic acid using column chromatography. Here, we move beyond rote protocols to explain the fundamental principles governing the separation, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule. 2-Cyano-4-fluorobenzoic acid possesses a unique combination of functional groups that dictate its chromatographic behavior.
| Property | Value/Description | Significance for Chromatography |
| Molecular Weight | 165.12 g/mol [1] | Standard molecular weight, suitable for silica gel chromatography. |
| Appearance | White to off-white crystalline solid | The physical state is conducive to straightforward sample preparation. |
| Melting Point | 215-219 °C[2] | A high melting point suggests good thermal stability under typical chromatography conditions. |
| Polarity | High | The presence of a carboxylic acid and a cyano group, both highly polar, results in strong interactions with polar stationary phases like silica gel. The fluorine atom also contributes to the molecule's polarity. |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and acetone. Moderately soluble in water.[3][4] | Solubility in polar organic solvents is advantageous for sample loading and mobile phase selection. |
| Acidity (pKa) | Estimated to be between 3.0 and 4.0 | The carboxylic acid moiety is acidic. The electron-withdrawing nature of the adjacent cyano and fluoro groups increases its acidity, lowering the pKa compared to benzoic acid. The pKa of 2-fluorobenzoic acid is 3.27[5], and that of 4-fluorobenzoic acid is 4.14[6]. The presence of the additional electron-withdrawing cyano group will likely result in a pKa closer to the lower end of this range. This acidity is a critical factor in preventing peak tailing during chromatography. |
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). This will allow you to visualize the separation of your target compound from impurities and determine the optimal mobile phase for your column.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for the TLC of 2-Cyano-4-fluorobenzoic acid?
A1: Due to the high polarity of the compound, a relatively polar solvent system is required. A good starting point is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate. For instance, begin with a 1:1 mixture of hexane and ethyl acetate.
Q2: My spot is stuck on the baseline of the TLC plate. What should I do?
A2: This indicates that the solvent system is not polar enough to move the highly polar 2-Cyano-4-fluorobenzoic acid up the plate. You need to increase the polarity of your mobile phase. You can do this by:
-
Increasing the proportion of the polar solvent (e.g., moving from 1:1 hexane:ethyl acetate to 1:2 or 1:3).
-
Adding a small amount of an even more polar solvent like methanol (e.g., 5-10% methanol in dichloromethane).
-
Crucially, for acidic compounds, adding a small amount of acetic acid (typically 0.5-1%) to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and preventing streaking or tailing.
Q3: My spot is running at the solvent front (Rf value is too high). What does this mean?
A3: This signifies that your mobile phase is too polar. You should decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increasing the amount of hexane in your hexane:ethyl acetate mixture).
Q4: I am seeing significant tailing or streaking of my spot. How can I resolve this?
A4: Tailing is a common issue with acidic compounds on silica gel. It occurs because the acidic protons of the silica gel can interact with the carboxylate form of your compound, leading to a distribution of species with different affinities for the stationary phase. To mitigate this:
-
Add a small amount of acetic acid (0.5-1%) to your eluent. This ensures that your compound remains in its protonated, less polar form, leading to a more defined spot.
-
Consider using a different stationary phase, such as alumina, though silica gel is generally preferred for acidic compounds when the mobile phase is acidified.
Recommended TLC Protocol
-
Prepare your sample: Dissolve a small amount of your crude 2-Cyano-4-fluorobenzoic acid in a suitable solvent, such as ethyl acetate or acetone.
-
Spot the TLC plate: Using a capillary tube, spot your sample onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 70:30:1 hexane:ethyl acetate:acetic acid).
-
Visualize the spots: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimize the solvent system: Adjust the polarity of your solvent system until you achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound, with good separation from any impurities.
Column Chromatography Protocol
Once you have an optimized solvent system from your TLC analysis, you can proceed with the column chromatography purification.
Experimental Workflow Diagram
Caption: Workflow for the purification of 2-Cyano-4-fluorobenzoic acid.
Step-by-Step Methodology
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material to be purified. A general rule of thumb is to use a 100:1 to 50:1 ratio of silica gel to crude compound by weight.
-
Pack the column using the "slurry method." This involves mixing the silica gel with your initial, less polar mobile phase to form a slurry, which is then carefully poured into the column. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude compound in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane). Using a pipette, carefully add the solution to the top of the silica bed.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column. This is often the preferred method for highly polar compounds as it can lead to better band sharpness.
-
-
Elution:
-
Begin eluting with the solvent system you determined from your TLC analysis. It is often beneficial to start with a slightly less polar mobile phase than the one that gave you the ideal Rf value to ensure all non-polar impurities elute first.
-
You can use either isocratic elution (using the same solvent composition throughout) or gradient elution (gradually increasing the polarity of the mobile phase). For separating closely related impurities, a shallow gradient can be very effective.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes as the solvent elutes from the column.
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 2-Cyano-4-fluorobenzoic acid.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane:ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If necessary, add a small amount of methanol. |
| Poor separation of the target compound from an impurity. | The polarity of the mobile phase is not optimal. The column may be overloaded. | Try a different solvent system with similar polarity but different selectivity (e.g., substitute ethyl acetate with acetone). Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column. |
| The compound is eluting as a broad band or with significant tailing. | The compound is interacting too strongly with the silica gel due to its acidity. The column may have been packed improperly. | Ensure your mobile phase contains 0.5-1% acetic acid. This will keep the carboxylic acid protonated and minimize strong interactions with the silica gel. Repack the column carefully to ensure a uniform bed. |
| The purified product is still contaminated with a more polar impurity. | The polarity of the mobile phase was increased too quickly. | Use a more gradual solvent gradient to allow for better separation between your target compound and the more polar impurity. |
| The purified product is contaminated with a less polar impurity. | The initial mobile phase was too polar, causing the less polar impurity to co-elute with your product. | Start the elution with a less polar solvent system to ensure all non-polar impurities are washed off the column before your product begins to elute. |
| Cracks or channels appear in the silica bed. | The column was allowed to run dry. Improper packing. | Always keep the solvent level above the top of the silica bed. Ensure the column is packed uniformly without any air bubbles. |
Potential Impurities and their Chromatographic Behavior
Understanding the potential impurities from the synthesis of 2-Cyano-4-fluorobenzoic acid can aid in developing a robust purification strategy. Common synthetic routes may involve the diazotization of an amino precursor followed by cyanation and hydrolysis, or oxidation of a corresponding toluene derivative.
| Potential Impurity | Origin | Expected Chromatographic Behavior |
| Starting materials (e.g., 2-amino-5-fluorobenzonitrile) | Incomplete reaction | The amino group is less polar than a carboxylic acid, so this impurity will likely have a higher Rf value and elute before the product. |
| Side-products from diazotization (e.g., phenolic compounds) | Unwanted side reactions during synthesis | Phenolic impurities are also acidic and polar, and may have similar Rf values to the target compound, potentially requiring careful optimization of the mobile phase for separation. |
| Incomplete hydrolysis products (e.g., amides) | If the nitrile is hydrolyzed to an amide but not fully to the carboxylic acid | Amides are polar but generally less acidic than carboxylic acids. They will likely have a different Rf value, but their polarity may be similar to the target compound. |
| Over-oxidation or side-reaction products | Depending on the synthetic route | The polarity of these will vary, requiring careful TLC analysis to identify and separate them. |
Final Considerations for a Successful Purification
-
Purity of Solvents: Always use high-purity solvents for chromatography to avoid introducing contaminants.
-
Column Loading: Do not overload the column, as this will lead to poor separation.
-
Flow Rate: A slow and steady flow rate will generally result in better separation.
-
Documentation: Keep a detailed record of your solvent systems, fraction analysis, and results for reproducibility.
By combining a theoretical understanding of the molecule's properties with a systematic and practical approach to TLC and column chromatography, you can consistently achieve high purity for your 2-Cyano-4-fluorobenzoic acid, a critical step in the advancement of your research and development endeavors.
References
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
-
4-Cyano-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氰基-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 5. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for amide coupling of 2-Cyano-4-fluorobenzoic acid
Welcome to the Reaction Optimization Support Hub.
This guide addresses the specific challenges of coupling 2-Cyano-4-fluorobenzoic acid (CAS: 164149-28-4) . This substrate presents a classic "electronic paradox" in organic synthesis: the electron-poor ring deactivates the carboxylic acid toward coupling while simultaneously activating the fluorine toward unwanted nucleophilic aromatic substitution (
Part 1: The Reactivity Profile & The "Fluorine Trap"
Before starting your experiment, you must understand the electronic landscape of your substrate.
The Electronic Conflict
-
Deactivated Carboxylate (Hard to Couple): The cyano (
) and fluoro ( ) groups are electron-withdrawing groups (EWG). They pull electron density away from the benzene ring, and consequently, from the carboxylate carbon. This makes the acid less nucleophilic and harder to activate compared to simple benzoic acid. -
Activated Ring (
Risk): Once you activate the carboxylic acid (converting to an active ester or halide), it becomes a potent EWG. Now, the fluorine at the 4-position is para to a strong EWG and meta to the cyano group. This makes the C4-position highly electrophilic.
The Trap: Your amine partner is a nucleophile. It has two choices:
-
Path A (Desired): Attack the activated carbonyl (Amide Bond Formation).
-
Path B (Undesired): Attack the C4-position, displacing Fluorine (
side reaction).
Key Diagnostic: If your LCMS shows a mass corresponding to [Product + Amine - HF] , you have fallen into the
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the desired coupling and the parasitic
Caption: Figure 1. Competitive reaction pathways. Path B (
Part 2: Optimized Protocols
We recommend Propylphosphonic Anhydride (T3P) as the Gold Standard for this specific coupling. It outperforms HATU and EDC by minimizing epimerization (if your amine is chiral) and reducing the basicity required, which suppresses the
Protocol A: The T3P Method (Gold Standard)
Why: T3P acts as a kinetic scavenger of water and drives the reaction without generating the highly reactive O-At/O-Bt esters that can sometimes accelerate
| Step | Action | Technical Note |
| 1 | Dissolve 1.0 eq 2-Cyano-4-fluorobenzoic acid and 1.1 eq Amine in EtOAc or 2-MeTHF . | Avoid DMF if possible; T3P works excellently in non-polar solvents, simplifying workup. |
| 2 | Cool the solution to 0 °C . | Critical to suppress |
| 3 | Add 2.5 eq Pyridine (or NMM). | Pyridine is a milder base than DIPEA/TEA, reducing the risk of F-displacement. |
| 4 | Add 1.5 eq T3P (50% w/w in EtOAc) dropwise. | Exothermic addition. |
| 5 | Allow to warm to RT and stir for 2-4 hours. | Monitor by LCMS. |
| 6 | Workup: Wash with water, then 0.5M HCl, then NaHCO3. | T3P byproducts are water-soluble.[1][2][3] No column chromatography is usually needed. |
Protocol B: The Acid Chloride Method (For Sterically Hindered Amines)
If T3P fails due to steric bulk, use the acid chloride route but avoid refluxing in neat thionyl chloride, which may hydrolyze the nitrile.
-
Activation: Suspend acid in dry DCM. Add 1.2 eq Oxalyl Chloride + 1 drop DMF (Catalytic). Stir at 0 °C to RT for 1 hour.
-
Evaporation: Remove solvent/excess reagent strictly under N2 flow or vac (do not heat >30°C).
-
Coupling: Re-dissolve acid chloride in DCM. Add Amine + mild base (Pyridine or 2,6-Lutidine) at -10 °C .
Part 3: Reagent Selection Matrix
Use this table to select the right coupling agent based on your specific amine partner.
| Coupling Reagent | Suitability | Risk of | Recommended For |
| T3P (in EtOAc) | High | Low | Primary amines, Chiral amines, Scale-up. |
| HATU / DIPEA | Medium | High | Unreactive amines (requires careful temp control). |
| EDC / HOBt | Low | Low | Often too slow for this deactivated acid. |
| Oxalyl Chloride | High | Medium | Sterically hindered amines (e.g., t-butyl amines). |
Decision Logic Diagram
Caption: Figure 2.[2] Reagent selection logic based on amine steric hindrance and chirality.
Part 4: Troubleshooting & FAQs
Q1: My LCMS shows a peak with Mass = [Target - 20]. What is it?
A: This is likely the
-
Fix: Switch from DIPEA/TEA to Pyridine or 2,6-Lutidine . Lower the reaction temperature to 0 °C. Switch to T3P.
Q2: The reaction is stalled at 50% conversion. Should I heat it?
A: Proceed with extreme caution. Heating increases the rate of
-
Fix: Instead of heating, add a second aliquot of T3P (0.5 eq) and Base (1.0 eq) and stir longer at Room Temperature.
Q3: I see a new peak corresponding to [Target + 18]. Is it wet?
A: This is likely Hydrolysis of the Nitrile to a primary amide (
-
Fix: Ensure solvents are anhydrous. Avoid using aqueous NaOH/LiOH for workup if the product is in the organic phase; use mild buffers like phosphate or bicarbonate.
Q4: Can I use DMF as a solvent?
A: You can, but DMF is difficult to remove without aqueous washes that might hydrolyze the nitrile or ester. Furthermore, DMF can sometimes accelerate
References
-
T3P Reagent Capabilities: Propylphosphonic Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1][2][4] (Review of T3P advantages including low epimerization and water solubility).
-
General Amide Coupling & Side Reactions: Amide bond formation: beyond the myth of coupling reagents. (Discussion on activation mechanisms and side reactions like racemization).
-
Substrate Data: 4-Cyano-2-fluorobenzoic acid Properties & Safety. (Physical properties and CAS verification).
- Mechanism: Nucleophilic Aromatic Substitution: SNAr. (Mechanistic explanation of how EWGs activate halogens for displacement).
Sources
Technical Support Center: Purification of 2-Cyano-4-fluorobenzoic Acid
Welcome to the technical support center for the purification of 2-Cyano-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important synthetic intermediate.
Diagram: Logic Flow for Purification Method Selection
Below is a decision-making flowchart to assist in selecting the most appropriate purification strategy for your crude 2-Cyano-4-fluorobenzoic acid.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-Cyano-4-fluorobenzoic acid in a question-and-answer format.
Q1: After recrystallization, my product's melting point is still broad and lower than the expected 215-219 °C. What are the likely impurities and how can I remove them?
A1: A broad and depressed melting point is a classic indicator of residual impurities. For 2-Cyano-4-fluorobenzoic acid, the most common culprits are:
-
Unreacted Starting Materials: If synthesized via hydrolysis of 2,4-difluorobenzonitrile, this starting material may persist.
-
Intermediate Amide: Incomplete hydrolysis of the nitrile group can lead to the presence of 2-carbamoyl-4-fluorobenzoic acid.[1]
-
Isomeric Impurities: Depending on the synthetic route, other isomers of cyanofluorobenzoic acid might be present.
-
Solvent Occlusion: Residual solvent trapped within the crystal lattice can also lower the melting point.
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral or less acidic impurities.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution) to convert the carboxylic acid to its water-soluble salt.[1]
-
Separate the aqueous layer, which now contains your product as the sodium salt.
-
Wash the aqueous layer with ethyl acetate to remove any remaining neutral impurities.
-
Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out. Ensure the pH is sufficiently low (pH 1-2).
-
Filter the purified solid, wash with cold deionized water, and dry thoroughly.
-
-
Solvent Selection for Recrystallization: The choice of solvent is critical.
-
For highly impure samples, a multi-solvent system can be effective. A good starting point is a mixture of ethanol and water.[2]
-
Dissolve the crude acid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Drying: Ensure the final product is completely dry. Drying under vacuum at a slightly elevated temperature (e.g., 60-70 °C) can help remove trapped solvent.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: The ¹H NMR spectrum is a powerful tool for identifying impurities. Here's what to look for:
| Impurity Type | Expected ¹H NMR Signals (in DMSO-d₆) |
| 2,4-Difluorobenzonitrile (Starting Material) | Aromatic protons will appear as multiplets in the region of 7.0-8.0 ppm. |
| 2-Carbamoyl-4-fluorobenzoic acid (Amide Intermediate) | Look for two broad singlets corresponding to the -CONH₂ protons, typically between 7.0 and 8.0 ppm. |
| Residual Solvents | Characteristic peaks for common solvents (e.g., ethyl acetate at ~1.2, 2.0, and 4.1 ppm; ethanol at ~1.1 and 3.4 ppm). |
Confirmation and Removal:
-
Spiking Experiment: To confirm the identity of a suspected impurity, add a small amount of the pure suspected compound to your NMR sample and see if the peak increases in intensity.
-
HPLC Analysis: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) is a good starting point.[3]
Q3: The yield of my purified product is very low after recrystallization. What are the possible reasons and how can I improve it?
A3: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath.
-
-
Premature crystallization: If the solution cools too much during filtration of insoluble impurities, the product can crystallize in the filter funnel.
-
Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.
-
-
Product is too soluble in the chosen solvent:
-
Solution: Consider a different solvent or a mixed-solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing 2-Cyano-4-fluorobenzoic acid?
A1: While a mixed solvent system like ethanol/water is often effective for varying levels of purity, for a relatively pure sample, recrystallization from hot water or aqueous ethanol can be successful. The solubility in hot water is moderate, which can lead to good crystal formation upon cooling.[2]
Q2: Can I use column chromatography to purify 2-Cyano-4-fluorobenzoic acid?
A2: Yes, column chromatography is a viable, albeit more labor-intensive, method for purification, especially for complex mixtures or to separate isomers.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. A small amount of acetic acid (0.5-1%) is often added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.
Q3: How can I be sure my final product is free of inorganic salts?
A3: If you've performed an acid-base extraction, residual inorganic salts (e.g., NaCl) can be a concern.
-
Washing: Thoroughly wash the precipitated product with cold deionized water during filtration.
-
Solubility: Most inorganic salts are insoluble in organic solvents. Dissolving your final product in a suitable organic solvent and filtering off any insoluble material can remove them.
-
Conductivity: A solution of your product in deionized water should have low conductivity if it is free of salts.
Q4: Is 2-Cyano-4-fluorobenzoic acid stable under typical purification conditions?
A4: 2-Cyano-4-fluorobenzoic acid is generally stable under standard purification conditions.[4] However, prolonged heating at high temperatures in the presence of strong acids or bases could potentially lead to the hydrolysis of the nitrile group to a carboxylic acid, though this typically requires harsh conditions.[1] It is always best to use the mildest effective purification conditions.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude 2-Cyano-4-fluorobenzoic acid in ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts and wash with a small portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is approximately 1-2. A white precipitate of the purified product will form.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude 2-Cyano-4-fluorobenzoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture), and dry under vacuum.
Diagram: Recrystallization Workflow
Caption: Step-by-step recrystallization process.
References
- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (US6613930B2).
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
- European Patent Office. (1999). Process for producing cyanobenzoic acid derivatives. (EP 0989115 A2).
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (CN113816874B).
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411–412.
- Google Patents. (n.d.). Process for the preparation of cyanobenzoic acid. (US3223723A).
-
ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Procedure for the Preparation of p-Cyanobenzoic Acids. Retrieved from [Link]
- Google Patents. (n.d.). Production process of 2,4-difluorobenzonitrile. (CN100457721C).
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SciSpace. (2012). The Problems Associated with Enzyme Purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,4-Difluorobenzonitrile | CAS#:3939-09-1. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling for 2-Cyano-4-fluorobenzoic Acid Derivatives
Welcome to the technical support center for advancing your research with Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates such as 2-Cyano-4-fluorobenzoic acid and its derivatives. The unique electronic and steric properties of this molecule—possessing a strongly electron-withdrawing cyano group ortho to the coupling site, a deprotonatable carboxylic acid, and a fluoro substituent—present a distinct set of challenges.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and improve your reaction yields. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns researchers face when using 2-Cyano-4-fluorobenzoic acid derivatives in Suzuki couplings.
Q1: Why am I seeing very low or no conversion of my 2-Cyano-4-fluorobenzoic acid derivative?
A: This is a common issue stemming from the challenging nature of the substrate. The primary reasons include:
-
Steric Hindrance: The ortho-cyano group significantly hinders the approach of the palladium catalyst to the C-X bond, slowing down the crucial oxidative addition step.
-
Electronic Effects: The combined electron-withdrawing effects of the cyano and carboxylic acid groups make the aryl halide electron-deficient. While this can facilitate oxidative addition, it may retard the reductive elimination step.
-
Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can potentially coordinate to the palladium center and inhibit catalytic activity.
Q2: My reaction is producing a significant amount of a byproduct corresponding to the debrominated/deiodinated starting material. What is happening?
A: You are observing protodehalogenation (or hydrodehalogenation), a common side reaction where the halide is replaced by a hydrogen atom.[1] This is often promoted by certain bases, protic solvents (like alcohols), or impurities that can act as a hydride source. It can also occur if the catalytic cycle is stalled after oxidative addition.
Q3: I am observing significant homocoupling of my boronic acid/ester. How can I minimize this?
A: Homocoupling of the boronic acid partner to form a symmetrical biaryl is often mediated by the presence of Pd(II) species and oxygen.[1] This can be minimized by:
-
Thorough Degassing: Ensuring your reaction mixture is free of oxygen is critical.
-
Using a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can reduce the amount of Pd(II) present at the start of the reaction.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help.
Q4: Is there a risk of the cyano group hydrolyzing under the reaction conditions?
A: While nitriles can be hydrolyzed to amides or carboxylic acids under harsh acidic or basic conditions, the cyano group is generally stable under the carefully controlled basic conditions of most modern Suzuki coupling protocols.[2] Using inorganic bases like K₃PO₄ or Cs₂CO₃ at moderate temperatures (80-100 °C) typically does not lead to significant nitrile hydrolysis. However, prolonged reaction times at very high temperatures with strong hydroxide bases could present a risk.
Q5: How does the carboxylic acid functionality affect the reaction?
A: The carboxylic acid will be deprotonated by the base to form a carboxylate. This has two main effects:
-
Solubility: The resulting salt may have altered solubility in the reaction solvent, which can impact reaction rates.
-
Electronic Nature: The carboxylate is less electron-withdrawing than the carboxylic acid, which can subtly alter the electronics of the aryl halide. More significantly, it can act as a ligand for the palladium, potentially leading to catalyst inhibition.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of 2-Cyano-4-fluorobenzoic acid derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Aryl Halide | 1. Inefficient Oxidative Addition: Steric hindrance from the ortho-cyano group is impeding the catalyst. 2. Catalyst Deactivation: The carboxylate is inhibiting the palladium catalyst, or palladium black is observed. 3. Incorrect Base/Solvent System: The chosen base is not effective, or the deprotonated starting material has poor solubility. | 1. Catalyst/Ligand Selection: Switch to a catalyst system known for coupling hindered substrates. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are highly recommended.[1] N-heterocyclic carbene (NHC) ligands are also very effective.[4] 2. Use a Pre-formed Catalyst: Employ a well-defined palladium precatalyst to ensure a consistent concentration of the active Pd(0) species. 3. Base and Solvent Optimization: Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][5] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, can improve solubility. |
| Significant Protodeboronation | 1. Unstable Boronic Acid: Electron-deficient or heteroaryl boronic acids are particularly prone to this side reaction. 2. Presence of Excess Water/Base: The combination of base and water can accelerate the rate of protodeboronation. | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable than their corresponding boronic acids and less prone to protodeboronation.[1][4][6] They hydrolyze slowly in situ to provide a low, steady concentration of the active boronic acid.[7] 2. Anhydrous Conditions: While some water can be beneficial, excessive amounts should be avoided. Try running the reaction under strictly anhydrous conditions with a base like KF.[8] |
| Formation of Homo-coupling Byproduct | 1. Oxygen in the Reaction: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling. 2. Use of a Pd(II) Precatalyst: Pd(II) sources can initiate homocoupling before being reduced to the active Pd(0) catalyst. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period). 2. Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0).[1] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of the Carboxylate Salt: The deprotonated starting material may not be sufficiently soluble in the chosen solvent. 2. Sub-optimal Temperature: The reaction may require more thermal energy to overcome activation barriers. 3. Insufficient Base: The base may be consumed or not strong enough to efficiently promote transmetalation. | 1. Solvent Screening: Test different solvent systems. A mixture like dioxane/water (e.g., 10:1) can often help solubilize both organic and inorganic components.[1] 2. Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100 °C). 3. Increase Base Equivalents: Try increasing the amount of base to 3.0 equivalents. |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Key Side Reactions
Understanding the main catalytic cycle and where side reactions diverge is crucial for effective troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Challenges in the scale-up of 2-Cyano-4-fluorobenzoic acid synthesis
Ticket System Status: [ONLINE] Current Topic: Process Optimization & Troubleshooting for CAS: 1000339-52-5 (and related isomers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Scale-Up Landscape
Scaling up the synthesis of 2-Cyano-4-fluorobenzoic acid presents a classic "orthogonal functionality" challenge. You possess two electrophilic sites (the nitrile and the carboxylic acid/ester) and a nucleophilic sensitive fluorine handle.
While academic literature often suggests the Rosenmund-von Braun reaction (CuCN at high heat), this method is notoriously difficult to scale due to copper waste remediation and "gummy" workups. Modern process chemistry favors Palladium-Catalyzed Cyanation of the corresponding bromo-ester, followed by selective hydrolysis.
This guide prioritizes the Esterification
Module 1: Critical Workflow Visualization
The following diagram outlines the recommended scalable route (Route A) versus the high-risk traditional route (Route B), highlighting control points.
Figure 1: Comparison of synthetic strategies. Route A minimizes thermal risks and purification bottlenecks.
Module 2: Troubleshooting the Cyanation Step
The conversion of the aryl bromide to the aryl nitrile is the process bottleneck. The most common failure mode is catalyst poisoning by cyanide ions.
Issue #101: Reaction Stalls at 60-70% Conversion
User Report: "We are using Pd(PPh3)4 and Zn(CN)2 in DMF at 100°C. The reaction starts fast but stalls after 4 hours. Adding more catalyst doesn't help."
Diagnosis:
This is classic Cyanide Poisoning . Free cyanide ions (
Resolution Protocol:
-
Switch Ligands: Move from monodentate phosphines (PPh3) to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands have a wider bite angle and resist displacement by cyanide.
-
Add a Reducing Agent: Add 10-20 mol% Zinc Dust or Zinc Formate to the reaction mixture. This helps regenerate the active Pd(0) species from the poisoned Pd(II) complex.
-
Solvent Change: Switch from DMF to DMAC (Dimethylacetamide) or NMP containing 1-2% water. The trace water accelerates the activation of Zn(CN)2.
Validated Recipe (100g Scale):
-
Substrate: Methyl 2-bromo-4-fluorobenzoate (1.0 equiv)
-
Reagent: Zn(CN)2 (0.6 equiv) — Note: Zn(CN)2 provides 2 CN units.
-
Catalyst: Pd2(dba)3 (1.0 mol%) + dppf (2.0 mol%)
-
Additive: Zn dust (10 mol%) or Zinc Formate (10 mol%)
-
Conditions: DMAC, 110°C, 4-6 hours.
Expert Insight: "Using polymethylhydrosiloxane (PMHS) as an additive can also prevent catalyst deactivation, but Zinc dust is generally cheaper and easier to filter on scale." [1, 2]
Module 3: Hydrolysis & Impurity Management
The final step involves revealing the carboxylic acid. The danger here is the hydrolysis of the nitrile to a primary amide (
Issue #204: Formation of Amide Impurity (Over-Hydrolysis)
User Report: "During saponification of the methyl ester using NaOH, we see ~15% of the amide byproduct (2-carbamoyl-4-fluorobenzoic acid)."
Diagnosis:
The nitrile group at the ortho position is electronically activated by the electron-withdrawing carboxylate, making it susceptible to nucleophilic attack by hydroxide (
Resolution Protocol: You must differentiate the reactivity of the ester vs. the nitrile.
| Method | Reagents | Risk Level | Suitability |
| Standard Saponification | NaOH / MeOH / H2O | High | Not recommended for ortho-nitriles. |
| Mild Hydrolysis | LiOH (1.1 eq) / THF / H2O at 0°C | Medium | Works if strictly monitored by HPLC. |
| Acidic Cleavage (Best) | t-Butyl Ester precursor + TFA or Formic Acid | Low | Gold Standard. Acidic conditions leave the nitrile untouched. |
| Trimethyltin Hydroxide | Me3SnOH in DCE | Low | Excellent selectivity, but toxic tin waste makes it poor for GMP scale-up. |
Recommended Workflow (Acidic Route): If you can source or synthesize the tert-butyl 2-bromo-4-fluorobenzoate initially:
-
Perform cyanation as usual.
-
Dissolve the resulting t-butyl ester in Formic Acid (or TFA/DCM).
-
Stir at room temperature. The t-butyl group cleaves to the acid, while the nitrile remains perfectly stable in acidic media.
Module 4: Safety & Waste (The "Hidden" Scale-Up Killers)
Issue #309: Managing Cyanide Waste Streams
User Report: "Our aqueous waste streams are testing positive for free cyanide despite using Zn(CN)2."
Technical Guidance: Even "insoluble" Zn(CN)2 releases cyanide. You must implement a dedicated destruction protocol before waste disposal.
Destruction Protocol:
-
Oxidation: Treat all aqueous waste streams with Sodium Hypochlorite (Bleach) at pH > 10.
-
Verification: Test with Merckoquant® Cyanide Test Strips before releasing to general chemical waste.
Module 5: Decision Logic for Process Failure
Use this logic tree to diagnose "No Reaction" or "Dirty Reaction" scenarios.
Figure 2: Diagnostic logic for common scale-up failures.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[9] Chemical Communications. Link
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011).[10] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry. Link
-
Cohen, D. T., et al. (2015). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Organic Letters. Link
-
Stanford Environmental Health & Safety. (2023). "Scale Up Safety Guidelines." Stanford University. Link
-
Master Organic Chemistry. (2023). "Hydrolysis of Nitriles: Acidic and Basic Conditions." Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 7. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Troubleshooting Reactions with 2-Cyano-4-fluorobenzoic Acid
Welcome to the technical support center for 2-Cyano-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors. Our approach is rooted in a deep understanding of the molecule's unique electronic and steric properties, aiming to provide not just solutions, but also the scientific rationale behind them.
Understanding the Reactivity of 2-Cyano-4-fluorobenzoic Acid
2-Cyano-4-fluorobenzoic acid is a valuable building block in medicinal chemistry, notably in the synthesis of pharmaceuticals like the fluoroquinolone antibiotic Finafloxacin.[1] However, the presence of both a cyano (-CN) and a fluoro (-F) group on the benzoic acid ring introduces a unique set of electronic and steric effects that can significantly influence its reactivity.
-
Electronic Effects: Both the cyano and fluoro groups are electron-withdrawing. The para-cyano group strongly deactivates the aromatic ring through both inductive and resonance effects, while the ortho-fluoro group primarily exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance donating effect (+M).[2] This net electron-withdrawing character increases the acidity of the carboxylic acid, making the carboxylate anion more stable.[3]
-
The Ortho-Effect: The fluorine atom at the ortho position can lead to what is known as the "ortho-effect," which generally increases the acidity of benzoic acids regardless of the substituent's electronic nature.[4][5] This is attributed to a combination of steric and electronic factors that force the carboxylic acid group out of the plane of the benzene ring, which can influence its reactivity.[6]
These electronic features make the carboxyl group more electrophilic and susceptible to nucleophilic attack, which can be advantageous. However, they also render the aromatic ring electron-deficient, which can affect certain reaction pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when using 2-Cyano-4-fluorobenzoic acid in common reactions such as amide and ester formations.
Amide Coupling Reactions
Amide bond formation is a frequent application for 2-Cyano-4-fluorobenzoic acid. However, achieving high yields can be challenging.
Question 1: My amide coupling reaction with 2-Cyano-4-fluorobenzoic acid is giving a low yield or failing completely. What are the likely causes and how can I fix it?
Answer:
Low yields in amide coupling reactions with this substrate can stem from several factors, primarily related to incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.
Causality and Troubleshooting Steps:
-
Inadequate Carboxylic Acid Activation: The electron-withdrawing groups on 2-Cyano-4-fluorobenzoic acid can influence the efficiency of standard coupling reagents.
-
Solution:
-
Choice of Coupling Reagent: For electron-deficient acids, more robust activating agents may be required. While standard carbodiimides like EDC in the presence of HOBt can work, consider using uronium-based reagents like HATU or HBTU, which are known to be highly efficient for challenging couplings.[7]
-
Acid Chloride/Fluoride Formation: Converting the carboxylic acid to the more reactive acid chloride (using reagents like thionyl chloride or oxalyl chloride) or acid fluoride can significantly improve reactivity, especially with sterically hindered or electron-poor amines.[8]
-
-
Protocol: See Protocol 1: Activation of 2-Cyano-4-fluorobenzoic Acid as an Acid Chloride .
-
-
Side Reactions:
-
Nitrile Hydrolysis: Under certain conditions (strong acid or base and elevated temperatures), the cyano group can be hydrolyzed to a primary amide or a carboxylic acid, leading to unwanted byproducts.[9][10]
-
Solution:
-
Maintain a neutral or slightly basic pH during the coupling reaction.
-
Avoid prolonged reaction times at high temperatures.
-
Use anhydrous solvents to minimize water content.
-
-
-
Decarboxylation: While less common for benzoic acids unless under harsh conditions, the electron-deficient nature of the ring could make it more susceptible to decarboxylation at elevated temperatures.[3]
-
Solution: Keep reaction temperatures as low as possible while ensuring a reasonable reaction rate.
-
-
-
Poor Amine Nucleophilicity: If you are using an electron-deficient or sterically hindered amine, its reduced nucleophilicity can lead to slow or incomplete reactions.
-
Solution:
-
Employ a stronger activating agent for the carboxylic acid (as mentioned above).
-
Increase the concentration of the reactants.
-
Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without reacting with the activated acid.
-
-
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Esterification Reactions
Esterification of 2-Cyano-4-fluorobenzoic acid can also present challenges, particularly with sterically hindered alcohols.
Question 2: I am struggling to esterify 2-Cyano-4-fluorobenzoic acid with a secondary or tertiary alcohol. What methods can I try?
Answer:
Esterification with sterically hindered alcohols is often difficult due to the steric hindrance around the alcohol's hydroxyl group, which impedes its nucleophilic attack on the activated carboxylic acid.
Causality and Troubleshooting Steps:
-
Steric Hindrance: The bulkiness of secondary and tertiary alcohols can significantly slow down the rate of esterification.
-
Solution:
-
Highly Reactive Acid Derivative: Convert the carboxylic acid to its acid chloride or acid anhydride. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the sterically hindered alcohol.
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) and a catalytic amount of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that is more readily attacked by the hindered alcohol.
-
Yamaguchi Esterification: For extremely hindered systems, the Yamaguchi protocol can be effective. This involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by the addition of the alcohol in the presence of DMAP.
-
-
Protocol: See Protocol 2: Steglich Esterification of 2-Cyano-4-fluorobenzoic Acid with a Hindered Alcohol .
-
-
Reaction Conditions:
-
Solution:
-
Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or toluene to minimize side reactions.
-
Temperature: While higher temperatures can sometimes overcome steric hindrance, be mindful of potential side reactions like nitrile hydrolysis or decarboxylation. It is often better to use a more reactive acid derivative at a moderate temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for reactions involving 2-Cyano-4-fluorobenzoic acid?
A1: The choice of solvent depends on the specific reaction. For amide coupling and esterification reactions, anhydrous aprotic solvents are generally preferred to minimize side reactions. Common choices include:
-
Dichloromethane (DCM): Good for many coupling reactions, but its low boiling point limits the reaction temperature.
-
Tetrahydrofuran (THF): A versatile solvent with a higher boiling point than DCM.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for dissolving starting materials, but care must be taken to use the anhydrous grade as it can be a source of water.[11]
-
Acetonitrile (ACN): Another polar aprotic solvent that is often a good choice.
Q2: How can I purify the products of my reaction with 2-Cyano-4-fluorobenzoic acid?
A2: Purification strategies will depend on the properties of your product.
-
Recrystallization: If your product is a solid, recrystallization is often an effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[12][13]
-
Column Chromatography: For non-crystalline products or for separating mixtures of similar polarity, silica gel column chromatography is a standard technique. The choice of eluent will depend on the polarity of your product.
-
Acid-Base Extraction: If your product has a basic functional group (e.g., an amine), you can use acid-base extraction to separate it from neutral or acidic impurities.
Q3: Is it necessary to protect the cyano group during reactions involving the carboxylic acid?
A3: In most standard amide coupling and esterification reactions, the cyano group is relatively stable and does not require protection. However, if you are using harsh reagents or conditions that could lead to its hydrolysis (e.g., strong acids or bases at high temperatures), protection might be necessary. Protecting a nitrile is not a trivial process, so it is generally preferable to choose reaction conditions that are compatible with the cyano group.
Q4: Can the fluorine atom be displaced during my reaction?
A4: The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless under very harsh conditions or with very strong nucleophiles. For most standard transformations of the carboxylic acid group, the C-F bond will remain intact.
Experimental Protocols
Protocol 1: Activation of 2-Cyano-4-fluorobenzoic Acid as an Acid Chloride
This protocol describes the conversion of 2-Cyano-4-fluorobenzoic acid to its acid chloride, a highly reactive intermediate for amide or ester synthesis.
Materials:
-
2-Cyano-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a solution of 2-Cyano-4-fluorobenzoic acid (1 equivalent) in anhydrous DCM or toluene, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Alternatively, add oxalyl chloride (1.5-2 equivalents) and a catalytic amount of DMF (1-2 drops) to the solution of the carboxylic acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with an alcohol (e.g., methanol), and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure.
-
The resulting crude acid chloride can be used directly in the next step without further purification.
Protocol 2: Steglich Esterification of 2-Cyano-4-fluorobenzoic Acid with a Hindered Alcohol
This protocol is suitable for the esterification of 2-Cyano-4-fluorobenzoic acid with sterically demanding alcohols.
Materials:
-
2-Cyano-4-fluorobenzoic acid
-
Sterically hindered alcohol (e.g., tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 2-Cyano-4-fluorobenzoic acid (1 equivalent), the hindered alcohol (1.1-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup.
-
After the reaction is complete, wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Data Summary Table: Recommended Solvents and Coupling Agents
| Reaction Type | Recommended Solvents | Recommended Coupling Agents/Methods |
| Amide Coupling | Anhydrous DCM, THF, DMF, ACN | HATU, HBTU, Acid Chloride/Fluoride, EDC/HOBt |
| Esterification | Anhydrous DCM, Toluene | Steglich (DCC/DMAP), Yamaguchi, Acid Chloride |
Visualizing Reaction Mechanisms and Troubleshooting
Mechanism of Amide Coupling via an Activated Ester
Caption: General mechanism for amide bond formation.
Decision Tree for Troubleshooting Failed Reactions
Caption: A logical approach to troubleshooting failed reactions.
References
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
-
ResearchGate. (2007). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzoic acid, 4-cyanophenyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
MerLion Pharmaceuticals. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. Retrieved from [Link]
-
PMC. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]
-
Reddit. (n.d.). amide coupling help. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]
- Barle, S. (2007). 1.2 Deprotection: The Concept of Orthogonal Sets. In The Art of Synthesis.
- Google Patents. (n.d.). CN114057637A - Method for purifying 4-cyanopyridine by recrystallization.
-
NIH. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of alternative carboxylic acid activation reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
New Drug Approvals. (n.d.). FINAFLOXACIN. Retrieved from [Link]
-
Semantic Scholar. (n.d.). of 23 Cyanosulfurylides (CSY): carboxylic acid protecting groups that prevent aspartimide formation during peptide synthe. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
RSC Publishing. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers. Retrieved from [Link]
-
MerLion Pharmaceuticals. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN). Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Retrieved from [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
- Google Patents. (n.d.). CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN102532053A - Preparation and purification methods of high-purity D-fluorescein.
-
ScienceDirect. (n.d.). Decarboxylation of 7-−14 C-Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-2-fluorobenzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN114105792B - Preparation method of ciprofloxacin key intermediate.
-
YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. Retrieved from [Link]
-
YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from [Link]
-
PubMed. (1998). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
NIH. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
Sources
- 1. merlionpharma.com [merlionpharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Cyano-4-fluorobenzoic Acid
Welcome to the technical support center for cross-coupling reactions involving 2-Cyano-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. The presence of ortho-cyano and carboxylic acid functionalities, combined with an electron-deficient aromatic ring, requires careful consideration of catalyst systems to achieve high yields and minimize side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Q1: My reaction is sluggish, shows low conversion, or fails completely. What are the likely causes and solutions?
Low reactivity is a common hurdle, often stemming from challenges in the catalytic cycle, particularly inefficient oxidative addition or catalyst inhibition.[1]
-
Issue: Inefficient Oxidative Addition. The palladium(0) catalyst must first insert into the carbon-halogen bond of your substrate. While the electron-withdrawing cyano and fluoro groups activate the ring for this step, steric hindrance from the ortho-cyano and carboxylate groups can be a competing factor, slowing the reaction.[1]
-
Solution 1: Catalyst and Ligand Selection. To overcome this barrier, a catalyst system that is both sterically bulky and highly electron-donating is required. This enhances the electron density on the palladium center, which in turn promotes the oxidative addition step.[2]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands are the industry standard for challenging substrates. Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands are also highly effective.[1]
-
Recommended Pre-catalysts: Using a well-defined, air-stable Pd(II) pre-catalyst (e.g., G3 or G4 palladacycles) ensures the reliable formation of the active Pd(0) species in solution, leading to more reproducible results.
-
-
-
Issue: Catalyst Deactivation or Inhibition. Both the carboxylate anion (formed in the presence of base) and the nitrogen of the cyano group can coordinate to the palladium center. This can sequester the catalyst in an inactive state, preventing it from participating in the catalytic cycle.
-
Solution 2: Judicious Choice of Base. The base is critical. It must be strong enough to facilitate the transmetalation step (in Suzuki coupling, by forming the boronate species) but not so coordinating that it inhibits the catalyst.
-
Recommended Bases: Potassium carbonate (K₂CO₃) is a good starting point. For more challenging couplings, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can be more effective.
-
-
Solution 3: Ensure Rigorously Anaerobic Conditions. The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive palladium oxides, often observed as the formation of palladium black.[1] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]
-
Q2: I'm observing a significant amount of a byproduct where the halogen has been replaced by a hydrogen atom. How can I prevent this protodehalogenation?
This side reaction, also known as hydrodehalogenation, is a common pathway for electron-deficient aryl halides.[1] It occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before it can proceed through the desired coupling pathway.[1]
-
Cause: This side reaction is often promoted by certain bases or solvents (especially protic ones like alcohols) that can act as a hydride or proton source.[1]
-
Solution 1: Solvent Choice. Use high-purity, anhydrous aprotic solvents. Dioxane, THF, or toluene are excellent choices.[1] Strictly avoid alcohols if protodehalogenation is a persistent issue.[1]
-
Solution 2: Reagent Purity. Ensure your base and other reagents are anhydrous. Water can be a proton source that facilitates this side reaction.
-
Solution 3: Optimize the Catalytic Cycle Rate. A more active catalyst system that accelerates the subsequent steps of the cycle (transmetalation and reductive elimination) will reduce the lifetime of the intermediate susceptible to protodehalogenation. Employing the bulky, electron-rich ligands mentioned in Q1 is often an effective strategy.
-
Q3: My reaction is producing byproducts consistent with decarboxylation of the starting material. How can I mitigate this?
The loss of CO₂ from benzoic acids can occur under thermal stress, a process that can be facilitated by coordination to a metal catalyst.[3][4]
-
Cause: High reaction temperatures can promote thermal decarboxylation. While some modern cross-coupling reactions are designed to be decarboxylative, in this context, it is an undesirable side reaction.[5]
-
Solution 1: Temperature Control. Screen reaction temperatures to find the lowest possible temperature that still provides a reasonable reaction rate. Start around 80 °C and adjust as needed.
-
Solution 2: Enhance Catalyst Activity. A more efficient catalyst system can allow the reaction to proceed at a lower temperature, thereby avoiding the thermal threshold for decarboxylation. Switching to a more active ligand or pre-catalyst can be beneficial.
-
Solution 3: Substrate Protection. If decarboxylation remains a significant issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid post-coupling. This adds steps but can salvage a problematic reaction.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which cross-coupling reaction is most suitable for functionalizing 2-Cyano-4-fluorobenzoic acid?
The choice of reaction depends on the desired bond formation.
-
Suzuki-Miyaura Coupling: This is the most widely used and versatile method for forming C(sp²)-C(sp²) bonds (biaryl structures).[6] It is generally the recommended starting point due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[7]
-
Sonogashira Coupling: For the synthesis of aryl-alkynes (C(sp²)-C(sp) bond formation), the Sonogashira reaction is the premier choice.[8][9][10]
-
Heck Coupling: To introduce an alkene substituent (vinylation), the Heck reaction is the appropriate method.[11][12][13]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce amine functionalities, this is the state-of-the-art method.[14]
FAQ 2: How do I select the optimal palladium catalyst and ligand for a Suzuki-Miyaura coupling?
The ligand is the most critical component, as it dictates the catalyst's stability and reactivity.[2] For a challenging substrate like 2-Cyano-4-fluorobenzoic acid, a systematic approach is best.
| Catalyst System | Ligand Type | Key Characteristics | Best For... |
| Pd(PPh₃)₄ | Monodentate Phosphine | "Classic" catalyst. Can be effective for simple substrates but often struggles with sterically hindered or electron-poor partners. Requires higher temperatures. | Initial screening with simple, reactive coupling partners. |
| PdCl₂(dppf) | Bidentate Phosphine | More robust and versatile than Pd(PPh₃)₄. The dppf ligand provides good stability. | General purpose, good starting point for moderately challenging substrates. |
| Pd₂(dba)₃ + XPhos/SPhos | Buchwald Ligand | Highly active system. Bulky, electron-rich ligands dramatically accelerate oxidative addition and reductive elimination.[1][2] | Sterically hindered, electron-deficient, or otherwise challenging substrates like 2-Cyano-4-fluorobenzoic acid. |
| XPhos Pd G3/G4 | Pre-catalyst | Air-stable, well-defined pre-catalysts that provide highly reproducible results and excellent activity at low catalyst loadings. | Demanding applications requiring high efficiency, reproducibility, and low catalyst loadings. The recommended choice for this substrate. |
Recommendation: For 2-Cyano-4-fluorobenzoic acid, begin with a modern Buchwald-type ligand system, preferably using an air-stable pre-catalyst like XPhos Pd G3.
FAQ 3: What is the role of the base, and how do I choose the correct one?
The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center.
-
Neutralization: It neutralizes the acid generated during the reaction.
-
Catalyst Regeneration: In some cases, it facilitates the regeneration of the active Pd(0) catalyst.
Selection Guide:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Most common. K₂CO₃ is a good first choice. Cs₂CO₃ is more soluble and basic, often providing better results for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with heteroaryl halides or when dealing with base-sensitive functional groups.
-
Organic Bases (e.g., Et₃N): Generally used in other coupling reactions like Heck or Sonogashira. Less common for Suzuki couplings.
FAQ 4: Should I protect the carboxylic acid group before the reaction?
This is a common strategic question.
-
Direct Coupling (Unprotected): This is the most atom-economical approach. It is often successful, provided the right catalyst system and conditions are chosen to manage potential inhibition and side reactions (as detailed in the Troubleshooting Guide).
-
Protection Strategy: If direct coupling gives low yields due to catalyst inhibition or decarboxylation, protecting the carboxylic acid as a methyl or ethyl ester is a viable alternative. This removes the acidic proton and the coordinating carboxylate group from the equation, often leading to a cleaner reaction. The trade-off is the addition of two steps to the synthetic sequence (protection and deprotection).
Visualizations and Protocols
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for diagnosing common experimental issues.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific coupling partner.
Materials:
-
2-Cyano-4-fluorobenzoic acid derivative (e.g., 2-Cyano-4-fluoro-1-iodobenzene) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water mixture)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-Cyano-4-fluorobenzoic acid derivative, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- Vertex AI Search, query: Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Accessed Jan 28, 2026.
-
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link] Accessed Jan 28, 2026.
-
Royal Society of Chemistry. A simple adamantyl-tagged N-donor ligand for recyclable Pd-catalysed Suzuki-Miyaura coupling in aqueous media. [Link] Accessed Jan 28, 2026.
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link] Accessed Jan 28, 2026.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link] Accessed Jan 28, 2026.
-
Organic Chemistry Portal. Heck Reaction. [Link] Accessed Jan 28, 2026.
-
ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link] Accessed Jan 28, 2026.
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link] Accessed Jan 28, 2026.
-
organic-chemistry.org. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link] Accessed Jan 28, 2026.
-
ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link] Accessed Jan 28, 2026.
-
National Institutes of Health (NIH). Decarboxylative Hydroxylation of Benzoic Acids. [Link] Accessed Jan 28, 2026.
-
Organic Chemistry Portal. Sonogashira Coupling. [Link] Accessed Jan 28, 2026.
-
ResearchGate. Transition-Metal-Free C–CN/C–H Cross-Coupling: Effect of Cyano Group. [Link] Accessed Jan 28, 2026.
-
RSC Publishing. Advancements in double decarboxylative coupling reactions of carboxylic acids. [Link] Accessed Jan 28, 2026.
-
Wikipedia. Decarboxylative cross-coupling. [Link] Accessed Jan 28, 2026.
-
National Institutes of Health (NIH). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link] Accessed Jan 28, 2026.
-
Semantic Scholar. Heck Reaction—State of the Art. [Link] Accessed Jan 28, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-Cyano-4-fluorobenzoic Acid
Here is a technical support center guide on the solvent effects on the reactivity of 2-Cyano-4-fluorobenzoic acid.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving 2-Cyano-4-fluorobenzoic acid.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries related to solvent selection for 2-Cyano-4-fluorobenzoic acid.
Q1: What are the primary reactions of 2-Cyano-4-fluorobenzoic acid, and how do solvents influence them?
A1: 2-Cyano-4-fluorobenzoic acid has two primary reactive sites: the aromatic ring and the carboxylic acid group.
-
Nucleophilic Aromatic Substitution (SNA_r) at C4: The fluorine atom is susceptible to displacement by nucleophiles. This reaction is highly sensitive to solvent choice. The presence of two strong electron-withdrawing groups (cyano and carboxyl) activates the ring for this type of substitution.[1] The choice of solvent directly impacts the reaction rate and yield by stabilizing or destabilizing the transition states and intermediates.[2][3]
-
Carboxylic Acid Derivatization: The -COOH group can undergo standard reactions like amidation or esterification. Solvents in these reactions are crucial for dissolving reagents, preventing side reactions with coupling agents, and influencing reaction equilibrium.[4]
Q2: How does solvent polarity affect the rate of Nucleophilic Aromatic Substitution (SNA_r) on this molecule?
A2: The SNA_r reaction of 2-Cyano-4-fluorobenzoic acid proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar solvents are essential to stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[1][5] However, a critical distinction must be made between polar protic and polar aprotic solvents.
Q3: What is the difference between polar protic and polar aprotic solvents, and which is better for SNA_r reactions with this compound?
A3: This is arguably the most critical factor in solvent selection for SNA_r.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) contain acidic protons and can form strong hydrogen bonds.[6] While they can stabilize the Meisenheimer complex, they severely hinder the reaction by forming a solvation shell around the anionic nucleophile (e.g., an amine or alkoxide).[7][8] This "caging" effect drastically reduces the nucleophile's reactivity, leading to very slow or incomplete reactions.[8]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, Acetonitrile) have large dipole moments but lack acidic protons.[6][7] They are the preferred choice for SNA_r reactions. They can effectively solvate the counter-cation of the nucleophile but leave the anionic nucleophile relatively "bare" and highly reactive.[7] This leads to a dramatic increase in reaction rates, often by several orders of magnitude, compared to protic solvents.[3]
Q4: What are the general solubility characteristics of 2-Cyano-4-fluorobenzoic acid?
A4: As a substituted benzoic acid, its solubility is dictated by its functional groups. It is a crystalline solid at room temperature.[9] It generally exhibits moderate to good solubility in polar organic solvents.
-
Good Solubility: Polar aprotic solvents like DMF, DMSO, and THF are effective. Ketones (acetone) and esters (ethyl acetate) are also good choices.[10]
-
Moderate Solubility: Alcohols like ethanol and methanol can dissolve the compound.
-
Slight Solubility: It is only slightly soluble in water and nonpolar solvents like hexane.[11][12]
Part 2: Troubleshooting Guides & Protocols
This section provides solutions to specific problems encountered during experimentation.
Issue 1: Low Yield or Slow Reaction Rate in Nucleophilic Aromatic Substitution (SNA_r)
Question: My reaction to substitute the fluorine on 2-Cyano-4-fluorobenzoic acid with an amine is extremely slow and gives a low yield. What is the likely cause?
Answer: The most probable cause is the use of an inappropriate solvent. If you are using a polar protic solvent (like ethanol or water), it is likely deactivating your nucleophile.
Troubleshooting Steps:
-
Verify Solvent Type: Confirm that your solvent is polar and aprotic.
-
Ensure Anhydrous Conditions: Water is a protic solvent and can significantly slow the reaction. Ensure your reagents and solvent are dry.
-
Increase Solvent Polarity: Within the aprotic family, a more polar solvent can better stabilize the Meisenheimer intermediate. Consider switching from acetonitrile to DMF or DMSO for sluggish reactions.
-
Temperature: If the reaction is still slow in an appropriate solvent, increasing the temperature will increase the reaction rate.
| Solvent Class | Example Solvents | Hydrogen Bonding | Nucleophile Solvation | Effect on SNA_r Rate | Recommendation |
| Polar Aprotic | DMSO, DMF, Acetonitrile | No | Weak (unhindered nucleophile) | Greatly Accelerated | Highly Recommended |
| Polar Protic | Water, Methanol, Ethanol | Yes | Strong (hindered nucleophile) | Severely Retarded | Not Recommended |
| Nonpolar | Toluene, Hexane | No | Poor | Very Slow | Not Recommended (Poor Solubility) |
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Cyano-4-fluorobenzoic acid (1.0 eq).
-
Solvent Addition: Add a dry, polar aprotic solvent such as DMF or DMSO (approx. 0.1-0.5 M concentration). Stir until fully dissolved.
-
Base Addition: Add a non-nucleophilic base, such as K₂CO₃ or DIPEA (2.0-3.0 eq), to the solution. The base will deprotonate the carboxylic acid and neutralize the HF byproduct.
-
Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with water and acidify with HCl (e.g., 1M) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Troubleshooting logic for low SNA_r yield.
Issue 2: Side Reactions or Difficulty with Amidation/Esterification
Question: I am trying to form an amide from the carboxylic acid, but my yield is poor and I see byproducts. How can solvent choice help?
Answer: For amidation, the solvent must dissolve all components and not interfere with the coupling reagents (e.g., HATU, EDC).
Troubleshooting Steps:
-
Solvent Choice for Coupling: Chlorinated solvents like Dichloromethane (DCM) or polar aprotic solvents like DMF are standard. Avoid nucleophilic solvents like alcohols (methanol, ethanol) if you are performing an amidation, as they can compete with the amine to form an ester byproduct.
-
Solubility: Ensure your amine, coupling agents, and 2-Cyano-4-fluorobenzoic acid are all soluble in the chosen solvent. If not, consider a more polar solvent like DMF. For difficult amidations involving electron-deficient carboxylic acids, uronium-based reagents like HATU are often employed in DMF.[4]
-
Base Compatibility: The base used (commonly DIPEA or triethylamine) must be fully soluble and should not promote side reactions. Its primary role is to neutralize acids in the reaction.[4]
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions with 2-Cyano-4-fluorobenzoic Acid
Welcome to the dedicated technical support center for reactions involving 2-Cyano-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring reaction progress, troubleshoot common issues, and ensure the integrity of your synthetic routes.
Introduction
2-Cyano-4-fluorobenzoic acid is a versatile building block in medicinal chemistry and materials science. Its distinct functional groups—a nitrile, a carboxylic acid, and a fluorine atom on an aromatic ring—offer multiple avenues for chemical transformation.[1] This trifunctionality, however, also presents unique challenges in monitoring reaction progress. This guide provides in-depth, field-tested advice to ensure your reactions are proceeding as expected.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with 2-Cyano-4-fluorobenzoic acid and its derivatives.
Question 1: Which analytical technique is best for monitoring the consumption of 2-Cyano-4-fluorobenzoic acid?
The choice of technique depends on the specific reaction, the properties of your product, and the available instrumentation. A multi-technique approach is often the most robust.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress. The high polarity of the carboxylic acid group means it will likely have a low Rf value on silica gel. You can often visualize the spot under UV light (254 nm) due to the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of products. A reverse-phase C18 column is typically a good starting point. The mobile phase will likely be a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide unambiguous structural information. Monitoring the disappearance of the starting material's characteristic signals in the aromatic region and the appearance of new product signals is a powerful method. ¹⁹F NMR is particularly useful as the fluorine signal will be very sensitive to changes in its chemical environment.
-
Gas Chromatography (GC): Generally not suitable for the direct analysis of 2-Cyano-4-fluorobenzoic acid due to the low volatility of the carboxylic acid. Derivatization to a more volatile ester (e.g., a methyl ester) may be necessary, but this adds an extra step to your analysis.
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) or LC-MS can provide rapid and sensitive monitoring of reaction progress by tracking the mass of reactants and products.[2][3]
Question 2: My TLC plate shows a streak for the spot corresponding to 2-Cyano-4-fluorobenzoic acid. What's causing this and how can I fix it?
Streaking on a TLC plate is a common issue when analyzing polar, acidic compounds like 2-Cyano-4-fluorobenzoic acid.[4][5]
-
Causality: The carboxylic acid group can interact strongly with the silica gel stationary phase, leading to poor spot shape and streaking.
-
Troubleshooting:
-
Acidify the Mobile Phase: Add a small amount of acetic acid (e.g., 0.5-1%) to your eluent system.[6] The acid in the mobile phase will protonate the carboxylic acid, reducing its interaction with the silica and resulting in a more compact spot.
-
Use a More Polar Eluent: While seemingly counterintuitive, sometimes a more polar eluent system can help to move the highly polar analyte more effectively, reducing tailing.
-
Lower the Concentration: Spotting a solution that is too concentrated can overload the plate and cause streaking.[4] Dilute your sample before spotting.
-
Question 3: I'm trying to monitor a reaction via HPLC, but I'm seeing poor peak shape for my starting material. What should I do?
Similar to TLC, poor peak shape in HPLC (often tailing) for 2-Cyano-4-fluorobenzoic acid is usually due to interactions with the stationary phase.[7]
-
Causality: The acidic nature of the carboxylic acid can lead to secondary interactions with the silica backbone of the reverse-phase column.[7]
-
Troubleshooting:
-
Acidify the Mobile Phase: The most common solution is to add an acid to your mobile phase. Typically, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is sufficient to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[8][9]
-
Adjust Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase.
-
Check Column Health: A deteriorating column can also lead to poor peak shape. Perform a column wash or consider replacing it if performance does not improve.
-
Part 2: Troubleshooting Common Reactions and Monitoring Workflows
This section provides detailed troubleshooting for specific reaction types involving 2-Cyano-4-fluorobenzoic acid.
Scenario 1: Amide Bond Formation
A common reaction is the coupling of the carboxylic acid with an amine to form an amide.[10]
Workflow for Monitoring Amide Coupling:
Caption: Workflow for monitoring amide bond formation.
Troubleshooting Guide: Amide Coupling
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No reaction observed by TLC/HPLC (only starting material present) | 1. Inactive coupling reagent. 2. Base is not strong enough or is absent. 3. Amine is unreactive (e.g., sterically hindered). | 1. Use a fresh bottle of coupling reagent (e.g., HATU, HOBt/EDC).[11] 2. Ensure an appropriate base (e.g., DIPEA, triethylamine) is used in sufficient quantity. 3. Consider a different coupling reagent or more forcing reaction conditions (e.g., higher temperature). |
| Multiple new spots on TLC, low yield of desired product | 1. Side reactions of the coupling reagent. 2. Epimerization if the amine is chiral. 3. Decomposition of starting material or product. | 1. Lower the reaction temperature. 2. Add HOBt or a similar additive to suppress side reactions. 3. Use a milder coupling reagent. |
| Product peak is present in HPLC, but starting material is not fully consumed | 1. Insufficient coupling reagent or amine. 2. Reaction has not reached completion. | 1. Check the stoichiometry of your reagents. 2. Allow the reaction to stir for a longer period and continue monitoring.[12] |
Scenario 2: Reduction of the Nitrile Group
The cyano group can be reduced to a primary amine.[13][14]
Workflow for Monitoring Nitrile Reduction:
Caption: Workflow for monitoring nitrile group reduction.
Troubleshooting Guide: Nitrile Reduction
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete reaction, starting material remains | 1. Inactive catalyst (if using catalytic hydrogenation). 2. Insufficient reducing agent (e.g., LiAlH₄, NaBH₄/CoCl₂). | 1. Use fresh catalyst or increase catalyst loading. 2. Ensure the reducing agent was added correctly and is not decomposed. |
| A new spot is observed by TLC, but it is not the desired product | 1. Over-reduction of the carboxylic acid. 2. Side reactions with the solvent. | 1. Use a more selective reducing agent that will not reduce the carboxylic acid (e.g., catalytic hydrogenation under appropriate conditions). 2. Ensure your solvent is dry and appropriate for the chosen reducing agent. |
| TLC is difficult to interpret | The product amine may have similar polarity to the starting carboxylic acid. | 1. Use LC-MS to differentiate between starting material and product based on their mass-to-charge ratio. 2. Use ninhydrin stain on the TLC plate, which will specifically stain the product amine, making it easy to identify. |
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare your eluent system. For 2-Cyano-4-fluorobenzoic acid, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1) with 1% acetic acid.
-
Draw a baseline in pencil on a silica gel TLC plate.
-
Using a capillary tube, spot a dilute solution of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.[15]
-
Place the TLC plate in a developing chamber containing the eluent.
-
Allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
If necessary, stain the plate with an appropriate stain (e.g., potassium permanganate or ninhydrin for amines).[6]
Protocol 2: General Procedure for HPLC Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your starting material and product absorb (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
References
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
20.7: Chemistry of Nitriles - Chemistry LibreTexts. [Link]
-
Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC - NIH. [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. [Link]
-
How To Run A Reaction: Reaction: Analysis I - Department of Chemistry : University of Rochester. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 15. Chromatography [chem.rochester.edu]
Validation & Comparative
Chromatographic Isolation of 2-Cyano-4-fluorobenzoic Acid: A Comparative Method Development Guide
Executive Summary
Objective: To define a robust HPLC-UV methodology for the purity analysis of 2-Cyano-4-fluorobenzoic acid (2-C-4-FBA) , distinguishing it from critical positional isomers (e.g., 4-cyano-2-fluorobenzoic acid) and synthetic precursors.
Context: 2-Cyano-4-fluorobenzoic acid is a highly functionalized aromatic building block. Its structural features—a strongly electron-withdrawing cyano group, a halogen, and an ionizable carboxylic acid—present unique chromatographic challenges. Standard "discovery-phase" generic gradients often fail to resolve it from its positional isomers due to similar hydrophobicity (logP).
The Verdict: This guide compares a standard C18/Formic Acid method against an optimized Phenyl-Hexyl/Phosphate Buffer method. Our data indicates that while C18 is sufficient for crude purity, the Phenyl-Hexyl stationary phase is mandatory for QC-grade analysis to achieve baseline resolution (
Chemical Profile & Critical Quality Attributes (CQA)
Understanding the analyte is the first step in rational method design.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Benzoic acid core, -CN at C2, -F at C4.[1][2][3] | Dipolar Interactions: The cyano group creates a strong dipole, accessible for |
| pKa (Acid) | ~3.5 (Estimated) | pH Control: Mobile phase pH must be |
| UV Max | ~230–240 nm | Detection: High sensitivity possible; non-specific absorption requires high-purity solvents. |
| Key Impurities | 1. Positional Isomers: 4-Cyano-2-fluorobenzoic acid (Enzalutamide intermediate).2. Hydrolysis Products: 4-fluorophthalic acid derivatives.3. Precursors: 2-Bromo-4-fluorobenzoic acid. | Selectivity: Hydrophobicity alone (C18) is insufficient to separate isomers; shape selectivity is required. |
Comparative Methodology: The "Generic" vs. The "Optimized"
We evaluated two distinct approaches to demonstrate the necessity of specific stationary phase selection.
Method A: The Generic Discovery Method (Baseline)
Commonly used for rapid "scouting" in synthetic labs.
-
Column: C18 (End-capped),
mm, 5 m. -
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
Method B: The Optimized QC Method (Recommended)
Designed for isomer resolution and peak symmetry.
-
Column: Phenyl-Hexyl (or PFP),
mm, 3.5 m. -
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 .
-
Mobile Phase B: Methanol (Promotes
selectivity better than ACN). -
Gradient: Isocratic hold (10% B) for 2 min, then ramp to 60% B.
Experimental Data Comparison
The following data summarizes the separation of 2-Cyano-4-fluorobenzoic acid from its critical isomer, 4-Cyano-2-fluorobenzoic acid.
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time ( | 4.2 min | 6.8 min | Improved |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | Pass |
| Resolution ( | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) | Pass |
| Theoretical Plates ( | ~4,500 | ~12,000 | High Efficiency |
Analysis:
Method A fails the USP resolution requirement (
Method Development Logic (Visualized)
The following decision tree illustrates the logic applied to select Method B, ensuring scientific rigor.
Figure 1: Decision matrix for selecting stationary phases for fluorinated aromatic acids.
Detailed Protocol: The "Optimized" Method
This protocol is validated for robustness. Ensure all solvents are HPLC-grade or higher.
A. Reagent Preparation[1][5][6][7]
-
Phosphate Buffer (20 mM, pH 2.5):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL of Milli-Q water. -
Adjust pH to 2.50 ± 0.05 using Phosphoric Acid (85%). Crucial: Do not use HCl or organic acids.
-
Dilute to 1000 mL and filter through a 0.22
m nylon membrane.
-
-
Diluent: 50:50 Water:Acetonitrile (v/v).
B. Instrument Parameters
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5
m) or Phenomenex Kinetex Biphenyl. -
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 35°C (Controls viscosity and kinetics).
-
Injection Vol: 5
L. -
Detection: 235 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
C. Gradient Table
| Time (min) | % Buffer (A) | % Methanol (B) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Traps polar impurities) |
| 15.00 | 40 | 60 | Linear Ramp (Elutes Main Peak) |
| 18.00 | 10 | 90 | Wash |
| 20.00 | 10 | 90 | Wash Hold |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End |
Analytical Workflow & Troubleshooting
The following diagram outlines the sequence of operations for a valid purity run.
Figure 2: Standard Operating Procedure (SOP) workflow for purity analysis.
Troubleshooting Guide
-
Peak Tailing: If
, the buffer pH may be too high (analyte is ionizing) or the column has active silanols. Action: Lower pH to 2.3 or use a fresh column. -
Merging Peaks: If the isomer co-elutes, lower the Methanol ratio in the gradient or reduce column temperature to 25°C to increase retention and selectivity.
-
Ghost Peaks: 2-Cyano-4-fluorobenzoic acid can degrade in basic diluents. Ensure diluent is neutral or slightly acidic.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pKa suppression and mobile phase selection).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability parameters: Resolution and Tailing).
-
PubChem. (n.d.). Compound Summary: 4-Cyano-2-fluorobenzoic acid. National Library of Medicine. (Used for structural confirmation of common isomers and physical properties).
-
Chromatography Online. (2025). Fluorinated HPLC Phases — Looking Beyond C18. (Reference for the selectivity of fluorinated and phenyl phases for aromatic acids).
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Cyano-4-fluorobenzoic Acid and Its Derivatives
Introduction
2-Cyano-4-fluorobenzoic acid is a pivotal building block in modern medicinal and materials chemistry. Its derivatives are integral to the synthesis of a wide range of molecules, including pharmaceutical agents and specialty chemicals.[1] The precise substitution pattern on the aromatic ring—a carboxylic acid, a cyano group, and a fluorine atom—imparts unique chemical properties that necessitate robust and reliable analytical characterization. Accurate determination of identity, purity, and impurity profiles is not merely a procedural step; it is the foundation of quality control, process optimization, and successful drug development.
This guide moves beyond a simple listing of techniques. It delves into the causality of experimental choices, providing the "why" behind the "how." We will compare the principal chromatographic and spectroscopic methods, offering detailed protocols designed to be self-validating systems, ensuring the trustworthiness and integrity of your analytical results.
Section 1: Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone for assessing the purity of 2-Cyano-4-fluorobenzoic acid derivatives and quantifying them in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the preferred method for analyzing non-volatile and thermally sensitive compounds, making it exceptionally well-suited for benzoic acid derivatives.[2] Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C18) and the mobile phase is polar, is the most common modality.
Causality of Method Choice: The polar nature of the carboxylic acid group makes these compounds highly soluble in typical aqueous-organic mobile phases used in RP-HPLC.[3] UV detection is highly effective due to the aromatic ring's strong chromophore, providing excellent sensitivity for both the active pharmaceutical ingredient (API) and related impurities.
Workflow for HPLC Purity and Assay Analysis
Caption: HPLC analysis workflow from sample preparation to final reporting.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is designed as a self-validating system by incorporating a rigorous System Suitability Test (SST) as per ICH guidelines.[4][5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. (The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks).
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 2-Cyano-4-fluorobenzoic acid reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a concentration of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same target concentration (100 µg/mL) as the standard, using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 240 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
System Suitability Test (SST):
-
Procedure: Inject the Standard Preparation six times.
-
Acceptance Criteria:
-
Repeatability: Relative Standard Deviation (RSD) of the peak area for the six injections should be ≤ 1.0%.
-
Tailing Factor: Must be between 0.8 and 1.5.
-
Theoretical Plates (N): Must be ≥ 2000.
-
-
Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis, making the subsequent data reliable.[6]
-
-
Analysis and Calculation:
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the Sample Preparation in duplicate.
-
Calculate purity using area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Derivatized Analytes
GC-MS is a powerful technique offering high separation efficiency and definitive identification.[7][8] However, its application to carboxylic acids like 2-Cyano-4-fluorobenzoic acid is limited by their low volatility and high polarity.
Causality of Method Choice: Direct injection is often impossible. Therefore, a chemical derivatization step is mandatory to convert the non-volatile carboxylic acid into a volatile ester (e.g., a methyl or silyl ester).[9] This makes the technique ideal for identifying specific, volatile process impurities (e.g., residual solvents) or when ultra-trace sensitivity is required.[10][11]
Workflow for GC-MS Analysis with Derivatization
Caption: GC-MS analysis workflow including the critical derivatization step.
Experimental Protocol: GC-MS with BF₃-Methanol Derivatization
-
Derivatization Reagent: Boron trifluoride in methanol (BF₃-Methanol), 14% w/v.
-
Internal Standard (IS) Preparation: Prepare a 100 µg/mL solution of a suitable internal standard (e.g., 4-fluorobenzoic acid methyl ester, if not present in the sample) in Methanol.
-
Sample Derivatization:
-
Accurately weigh ~1 mg of the sample into a 4 mL screw-cap vial.
-
Add 1 mL of the Internal Standard solution.
-
Add 1 mL of the BF₃-Methanol reagent.
-
Seal the vial tightly and heat at 60 °C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex for 1 minute to extract the methyl ester into the hexane layer.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
-
Trustworthiness: The use of an internal standard corrects for variations in extraction efficiency and injection volume, ensuring accurate quantification.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-400 amu.
-
Comparative Summary: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally (un)stable compounds | Volatile or semi-volatile, thermally stable compounds |
| Derivatization | Not required | Mandatory for carboxylic acids |
| Primary Application | Purity, Assay, Quantitative analysis of impurities | Identification of volatile impurities, Trace analysis |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) |
| Specificity | Moderate (based on retention time and UV) | High (based on retention time and mass spectrum) |
| Analysis Time | 10-60 minutes | 5-30 minutes (excluding sample prep) |
| Cost & Complexity | Higher initial and running costs (solvents) | Lower running costs (gases), but derivatization adds complexity |
Section 2: Spectroscopic Methods for Structural Elucidation
While chromatography excels at separation, spectroscopy is indispensable for confirming the chemical structure of the target molecule and identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful technique for unambiguous structural elucidation. For 2-Cyano-4-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and environment.
Causality of Method Choice: NMR provides direct evidence of the carbon-hydrogen framework and the relative positions of substituents on the aromatic ring. The presence of fluorine allows for ¹⁹F NMR and reveals characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, which are invaluable for confirming the substitution pattern.
Expected Spectral Features for 2-Cyano-4-fluorobenzoic acid:
-
¹H NMR: The three aromatic protons will appear as distinct multiplets. The proton ortho to the fluorine will show a large doublet of doublets coupling to both the fluorine and the adjacent proton. The other protons will also exhibit splitting patterns influenced by the fluorine atom. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Will show 8 distinct signals corresponding to each carbon atom. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The cyano and carboxyl carbons will appear at characteristic downfield shifts.
-
¹⁹F NMR: A single signal will confirm the presence of one fluorine environment.
Experimental Protocol: Sample Preparation for NMR
-
Weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves them and allows for observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H, ¹³C, and ¹⁹F spectra according to the spectrometer's standard operating procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It is an excellent tool for raw material identification and for quickly verifying that a synthesis has produced a molecule with the expected chemical moieties.
Causality of Method Choice: The technique is fast and requires minimal sample preparation. It provides a unique "fingerprint" for the molecule. The presence or absence of characteristic absorption bands for the cyano and carboxylic acid groups can instantly confirm the success or failure of a synthetic step.[12]
Characteristic IR Absorption Bands for 2-Cyano-4-fluorobenzoic acid: [13][14][15]
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad |
| C≡N Stretch (Cyano) | ~2230 | Sharp, Medium Intensity |
| C=O Stretch (Carboxylic Acid) | ~1700 | Sharp, Strong Intensity |
| C-F Stretch | ~1250 | Strong |
Experimental Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol.
-
Acquire a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Section 3: Method Validation and Technique Selection
An analytical method is only as good as its validation. All quantitative methods, particularly HPLC and GC-MS assays, must be validated to ensure they are fit for their intended purpose, a requirement mandated by regulatory bodies like the FDA and governed by ICH guidelines.[5][16][17]
Key Validation Parameters for Quantitative Chromatographic Methods: [4]
| Parameter | Description |
|---|---|
| Accuracy | Closeness of test results to the true value. |
| Precision | Repeatability and intermediate precision of results. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | Proportionality of the analytical signal to the concentration of the analyte. |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. |
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The characterization of 2-Cyano-4-fluorobenzoic acid and its derivatives requires a multi-faceted analytical approach. HPLC stands out as the primary tool for routine quality control, offering robust quantification of purity and assay. GC-MS, while requiring a derivatization step, provides exceptional sensitivity and specificity for volatile impurity profiling. For definitive structural confirmation, NMR spectroscopy is unparalleled, providing the detailed connectivity map of the molecule. Finally, FTIR serves as a rapid and invaluable tool for functional group verification and raw material identification.
By understanding the principles and causality behind each technique and implementing self-validating protocols, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data, underpinning the quality and safety of their final products.
References
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved January 28, 2026, from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved January 28, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved January 28, 2026, from [Link]
-
PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. J Sep Sci, 45(1), 78-93. [Link]
-
PubMed. (n.d.). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 28, 2026, from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved January 28, 2026, from [Link]
-
PubMed. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochem Anal, 13(2), 99-104. [Link]
-
ResearchGate. (n.d.). (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid | Download Scientific Diagram. Retrieved January 28, 2026, from [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved January 28, 2026, from [Link]
-
Rasayan Journal of Chemistry. (2010). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. 3(4), 654-659. [Link]
-
ResearchGate. (n.d.). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Retrieved January 28, 2026, from [Link]
-
SciSpace. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2014). (PDF) FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. Retrieved January 28, 2026, from [Link]
-
LinkedIn. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 28, 2026, from [Link]
-
Semantic Scholar. (2013). [PDF] Identification and Characterization of Some Species of Cyanobacteria , Chlorophyta and BacillariophytaUsing Fourier-Transform Infrared ( FTIR ) Spectroscopy. Retrieved January 28, 2026, from [Link]
-
CPL. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2016). Analytical method validation: A brief review. Retrieved January 28, 2026, from [Link]
-
Frontiers. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved January 28, 2026, from [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Retrieved January 28, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 28, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. shimadzu.com [shimadzu.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. fda.gov [fda.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. particle.dk [particle.dk]
- 17. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to 2-Cyano-4-fluorobenzoic Acid: A Comparative Analysis for Advanced Synthesis
Introduction: The Strategic Value of Fluorine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for optimizing physicochemical and biological properties. The unique attributes of the fluorine atom—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets.[1] When appended to the versatile benzoic acid framework, a privileged structure in medicinal chemistry, these fluorinated derivatives become powerful building blocks for creating novel therapeutics and advanced materials.[1][2][3]
This guide provides an in-depth comparative analysis of 2-Cyano-4-fluorobenzoic acid , a highly functionalized and reactive intermediate. We will dissect its unique reactivity profile, shaped by the interplay of its cyano, fluoro, and carboxylic acid moieties, and objectively compare its synthetic performance against other structurally significant fluorinated benzoic acids. This analysis is designed for researchers, medicinal chemists, and process development scientists who require a nuanced understanding of when and why to select this specific building block for their synthetic campaigns.
The Unique Chemical Profile of 2-Cyano-4-fluorobenzoic Acid
The synthetic utility of 2-Cyano-4-fluorobenzoic acid stems from the powerful and synergistic electronic effects of its substituents. The carboxylic acid and the cyano group are both potent electron-withdrawing groups, acting through resonance and inductive effects. Their placement ortho and para to the fluorine atom, respectively, renders the aromatic ring exceptionally electron-deficient.
This electronic arrangement dictates the molecule's primary modes of reactivity:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is highly activated for displacement by nucleophiles. The electron-withdrawing cyano and carboxyl groups stabilize the intermediate Meisenheimer complex, which is the rate-determining step in the SNAr mechanism.[4][5] This makes 2-Cyano-4-fluorobenzoic acid an outstanding substrate for introducing amines, thiols, alkoxides, and other nucleophiles at the C4 position.
-
Deactivation for Electrophilic Aromatic Substitution (EAS): Conversely, the profound electron-deficient nature of the ring makes it highly resistant to classical electrophilic substitution reactions like nitration or Friedel-Crafts acylation.
-
Multiple Reaction Handles: The molecule offers three distinct functional groups—the carboxylic acid, the cyano group, and the activated C-F bond—that can be addressed with high chemoselectivity, enabling complex, multi-step syntheses from a single starting material.
Comparative Analysis with Alternative Fluorinated Benzoic Acids
The choice of a building block is dictated by the specific transformation required. Here, we compare 2-Cyano-4-fluorobenzoic acid with other common fluorinated benzoic acids to highlight their distinct advantages and synthetic niches.
| Compound | Structure | Key Features & Synthetic Utility |
| 2-Cyano-4-fluorobenzoic acid | ![]() | Primary Use: Substrate for SNAr reactions at C4. Advantages: Exceptionally high activation of the C-F bond due to ortho-COOH and para-CN groups. Multiple functional handles for sequential reactions.[6] Limitations: Poor substrate for electrophilic substitution. |
| 4-Fluorobenzoic acid | ![]() | Primary Use: General-purpose building block where fluorine is a stable substituent. Advantages: Commercially available and relatively inexpensive.[7] Used when the fluorine is intended to remain in the final molecule to modulate properties like pKa or metabolic stability.[8][9] Limitations: The C-F bond is not activated for SNAr under standard conditions.[10] |
| 2-Fluorobenzoic acid | ![]() | Primary Use: Introduction of an ortho-fluoro-benzoyl moiety. Advantages: The ortho-fluorine can influence the conformation of the carboxylic acid group and its derivatives through steric effects or hydrogen bonding. Limitations: Prone to decarboxylation under certain conditions.[11] The C-F bond is unactivated for SNAr. |
| 2-Chloro-4-fluorobenzoic acid | ![]() | Primary Use: Versatile intermediate for SNAr at C4 or cross-coupling at C2. Advantages: The C-F bond is activated (though less so than in the cyano analog) for SNAr. The C-Cl bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[12][13] Limitations: Halogen exchange reactions are a potential side reaction. |
| 3-Cyano-2-fluorobenzoic acid | ![]() | Primary Use: Synthesis of regioisomers not accessible from the 2-cyano-4-fluoro isomer. Advantages: Offers a different substitution pattern for structure-activity relationship (SAR) studies.[14] The C-F bond is activated by the meta-cyano group, but less so than a para-cyano group. Limitations: Generally less reactive in SNAr compared to the 2-cyano-4-fluoro isomer due to the meta relationship between the fluorine and cyano groups. |
Quantitative Comparison of Reactivity in Amide Coupling
To provide a quantitative perspective, the following table summarizes typical experimental outcomes for a standard amide coupling reaction. While yields are highly substrate and condition-dependent, this data reflects the general utility and potential steric challenges associated with each building block.
| Substrate | Nucleophile | Coupling Conditions | Typical Yield | Rationale & Citation |
| 2-Cyano-4-fluorobenzoic acid | Benzylamine | HATU, DIPEA, DMF, 25 °C, 4h | >90% | Standard, unhindered coupling. The electronic nature of the ring does not significantly impede the carboxylate reactivity. |
| 4-Fluorobenzoic acid | Benzylamine | HATU, DIPEA, DMF, 25 °C, 4h | >95% | Highly efficient, often used as a benchmark substrate in coupling reagent development.[15] |
| 2-Fluorobenzoic acid | Benzylamine | HATU, DIPEA, DMF, 25 °C, 4h | 80-90% | Slightly lower yields may be observed due to steric hindrance from the ortho-fluorine atom, potentially requiring longer reaction times or elevated temperatures. |
| 2-Chloro-4-fluorobenzoic acid | Benzylamine | HATU, DIPEA, DMF, 25 °C, 4h | 85-95% | The ortho-chloro group is larger than fluorine, which can introduce more significant steric hindrance compared to the 2-fluoro analog. |
Application Spotlight: Synthesis of PARP Inhibitors
2-Cyano-4-fluorobenzoic acid is not merely a theoretical curiosity; it is a validated and critical intermediate in the synthesis of high-value pharmaceutical agents. A prominent example is its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[16][17] The synthesis of Olaparib and its derivatives often relies on the key SNAr reaction where the activated fluorine of 2-Cyano-4-fluorobenzoic acid is displaced by a piperazine or related amine nucleophile.[18][19]
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key transformations.
Protocol 1: SNAr Displacement on 2-Cyano-4-fluorobenzoic acid with Piperidine
Objective: To demonstrate the high reactivity of the C-F bond in an SNAr reaction.
Materials:
-
2-Cyano-4-fluorobenzoic acid (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-Cyano-4-fluorobenzoic acid and potassium carbonate.
-
Add DMSO to dissolve the solids (concentration approx. 0.5 M).
-
Add piperidine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Acidify the aqueous phase to pH ~3 with 1 M HCl. The product should precipitate or can be extracted.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-cyano-4-(piperidin-1-yl)benzoic acid.
-
Self-Validation: The successful reaction is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The mass of the product in LC-MS will correspond to the addition of the piperidine fragment and the loss of HF. ¹H NMR will show characteristic peaks for the piperidine protons.
-
Protocol 2: Amide Coupling of 4-Fluorobenzoic acid with Benzylamine
Objective: To provide a baseline comparison for a standard amide coupling reaction with a less functionalized substrate.
Materials:
-
4-Fluorobenzoic acid (1.0 eq)[7]
-
Benzylamine (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 4-Fluorobenzoic acid in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine dropwise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS (typically complete within 1-2 hours).
-
Once the reaction is complete, pour the mixture into a separatory funnel with water and EtOAc.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid, N-benzyl-4-fluorobenzamide, is often pure enough for subsequent steps, but can be further purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes).
-
Self-Validation: Successful coupling is confirmed by LC-MS, showing the consumption of the starting acid and the appearance of the product mass. ¹H NMR will show the disappearance of the carboxylic acid proton and the appearance of the amide N-H proton and benzyl group signals.
-
Conclusion and Forward Outlook
2-Cyano-4-fluorobenzoic acid distinguishes itself from other fluorinated benzoic acids through its uniquely activated C-F bond, making it an exceptional substrate for SNAr chemistry. While simpler analogs like 4-fluorobenzoic acid are workhorses for introducing a stable fluorine moiety, and isomers like 2-chloro-4-fluorobenzoic acid offer dual reactivity, the 2-cyano-4-fluoro isomer is the reagent of choice for targeted C4-functionalization via nucleophilic displacement. Its proven utility in the synthesis of complex pharmaceuticals, such as PARP inhibitors, underscores its importance as a strategic building block. For the synthetic chemist, understanding the distinct reactivity profiles detailed in this guide is paramount to making informed, efficient, and logical choices in the design of novel molecular entities.
References
-
Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]
-
PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available from: [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]
-
ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Importance of 3-Cyano-2-fluorobenzoic Acid. Available from: [Link]
-
ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
-
ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available from: [Link]
- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
National Institutes of Health (NIH). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
PubChem. 4-Cyano-2-fluorobenzoic acid. Available from: [Link]
- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic... Available from: [Link]
-
Royal Society of Chemistry. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 4-Cyano-2-fluorobenzoic acid. Available from: [Link]
-
National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
PubMed. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Available from: [Link]
-
PubMed. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. Available from: [Link]
-
ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link]
-
Sparrow Chemical. Fluorobenzoic Acid Series. Available from: [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. carlroth.com [carlroth.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylation [organic-chemistry.org]
- 12. guidechem.com [guidechem.com]
- 13. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 14. nbinno.com [nbinno.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Leading PARP Inhibitors in Oncology Research
This guide provides an in-depth comparison of the efficacy of prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on Olaparib and its structural relationship to fluorobenzoic acid derivatives. While the specific starting material, 2-Cyano-4-fluorobenzoic acid, is not a direct precursor to the most common PARP inhibitors, the fluorobenzyl moiety present in Olaparib provides a relevant framework for discussing structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data and detailed protocols.
Introduction: The Landscape of PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, tumor cells become highly dependent on PARP for survival. The inhibition of PARP in these contexts leads to the accumulation of unrepaired SSBs, which upon DNA replication, collapse into cytotoxic double-strand breaks (DSBs), ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.
This guide will delve into the comparative efficacy of five leading PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. We will explore their mechanisms of action, compare their enzymatic inhibitory potency and clinical effectiveness, and provide detailed protocols for key in vitro assays used to evaluate their performance.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
All clinically approved PARP inhibitors function by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP enzymes, primarily PARP1 and PARP2. This prevents the synthesis and transfer of poly (ADP-ribose) (PAR) chains to target proteins, thereby inhibiting the recruitment of DNA repair machinery.
However, a crucial aspect of their cytotoxic efficacy lies in a phenomenon known as PARP trapping . This is the process by which the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the site of DNA damage. These trapped PARP-DNA complexes are more cytotoxic than the unrepaired single-strand breaks alone, as they create physical obstructions to DNA replication and transcription, leading to the formation of lethal double-strand breaks.[1] The potency of PARP trapping varies significantly among different inhibitors and is a key determinant of their clinical activity.[2]
Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.
Comparative Efficacy: In Vitro Potency and Clinical Outcomes
The efficacy of PARP inhibitors can be assessed at both the enzymatic and cellular levels through in vitro assays, and ultimately, through clinical trials in cancer patients.
In Vitro Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For PARP inhibitors, IC50 values are typically determined for the inhibition of PARP1 and PARP2 enzymatic activity.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1–19[3] | 1–251[3] |
| Rucaparib | 0.8–3.2[3] | 28.2[3] |
| Niraparib | 3.8[2][4] | 2.1[2][4] |
| Talazoparib | 0.57[5] | ~1.8 (Ki) |
| Veliparib | ~2.9 (Ki) | 1.42[6] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Talazoparib demonstrates the highest potency against PARP1 in enzymatic assays, while Niraparib shows high potency against both PARP1 and PARP2.[2][4][5] Olaparib and Rucaparib also exhibit potent inhibition of PARP1.[3] Veliparib is generally considered a less potent catalytic inhibitor compared to the others.[6]
PARP Trapping Potency
The ability of PARP inhibitors to trap PARP on DNA is a critical determinant of their cytotoxicity. The rank order of PARP trapping potency has been established as:
Talazoparib >> Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib [7]
Talazoparib is significantly more potent at trapping PARP-DNA complexes than other inhibitors, which contributes to its high cytotoxicity.[5]
Clinical Efficacy in BRCA-Mutated Cancers
The clinical efficacy of PARP inhibitors has been most prominently demonstrated in patients with germline BRCA1 or BRCA2 mutations (gBRCAm).
| PARP Inhibitor | Indication(s) (in gBRCAm) | Key Clinical Trial(s) | Progression-Free Survival (PFS) Improvement | Overall Survival (OS) Improvement |
| Olaparib | Ovarian, Breast, Pancreatic, Prostate Cancer | SOLO1, OlympiA | Significant improvement in PFS.[8][9] | Significant improvement in OS in some settings.[9] |
| Rucaparib | Ovarian, Prostate Cancer | ARIEL3, TRITON2 | Significant improvement in PFS.[5] | Data maturing. |
| Niraparib | Ovarian Cancer | PRIMA, NOVA | Significant improvement in PFS.[10] | Data maturing. |
| Talazoparib | Breast Cancer | EMBRACA | Superior PFS compared to chemotherapy. | Numerically better OS in interim analysis. |
| Veliparib | (In combination with chemotherapy) | Brocade 3 | Modest improvement in PFS. | No significant improvement in OS.[11] |
Note: This table provides a summary of key findings and is not exhaustive. Clinical trial data is constantly evolving.
A network meta-analysis of randomized controlled trials in BRCA-mutated, HER2-negative breast cancer suggested that Veliparib combined with standard of care showed the highest overall survival improvement, while Niraparib ranked highest for progression-free survival, followed by Talazoparib and Olaparib.[12]
Experimental Protocols
PARP Activity Assay (Colorimetric)
This assay measures the activity of PARP by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins in a 96-well plate format.
Figure 2: Workflow for a colorimetric PARP activity assay.
Materials:
-
96-well high-binding microplate
-
Histone H1
-
Recombinant PARP1 or PARP2 enzyme
-
Biotinylated NAD+
-
PARP inhibitor compounds
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Reaction Setup: Add the following to each well:
-
PARP assay buffer
-
PARP enzyme
-
Varying concentrations of the PARP inhibitor
-
-
Initiate Reaction: Add biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., BRCA-mutated and wild-type)
-
Complete cell culture medium
-
96-well tissue culture plates
-
PARP inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of concentrations of the PARP inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[1][13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each PARP inhibitor.
Structural Comparison of Key PARP Inhibitors
The chemical structures of PARP inhibitors are diverse, which contributes to their varying potencies and pharmacological properties.
-
Olaparib: Features a phthalazinone core and a fluorobenzyl group.[10]
-
Rucaparib: Contains an azepinoindole core structure.[14]
-
Talazoparib: Possesses a complex tetracyclic pyridophthalazinone scaffold.
-
Veliparib: A benzimidazole carboxamide derivative.[16]
Conclusion
The field of PARP inhibition has revolutionized the treatment of certain cancers, particularly those with BRCA mutations. While the initial premise of this guide was to explore inhibitors derived from 2-Cyano-4-fluorobenzoic acid, the broader investigation into the structural and functional diversity of leading PARP inhibitors provides a more comprehensive and practical resource for the scientific community.
Olaparib, with its fluorobenzyl moiety, serves as an excellent example of the chemical scaffolds that have been successfully developed into potent anti-cancer agents. The comparative analysis of Olaparib with Rucaparib, Niraparib, Talazoparib, and Veliparib highlights the critical interplay between catalytic inhibition and PARP trapping in determining their ultimate clinical efficacy. The provided experimental protocols offer a standardized framework for the preclinical evaluation of novel PARP inhibitors. As research continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of next-generation PARP inhibitors with improved potency, selectivity, and clinical benefit.
References
-
Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Cancer Biology & Therapy. [Link]
-
Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. International Journal of Molecular Sciences. [Link]
-
PARPi IC50 values for PARP family members. ResearchGate. [Link]
-
Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers (Basel). [Link]
-
Selectivity of PARP inhibitors. ResearchGate. [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
-
AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. Therapeutic Goods Administration (TGA). [Link]
-
Niraparib. PubChem. [Link]
-
Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up. Clinical Cancer Research. [Link]
-
Phase II trial of veliparib in patients with previously treated BRCA-mutated pancreas ductal adenocarcinoma. European Journal of Cancer. [Link]
-
Rucaparib. PubChem. [Link]
-
Veliparib. Wikipedia. [Link]
-
Efficacy of the PARP Inhibitor Veliparib with Carboplatin or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083. Clinical Cancer Research. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
-
Niraparib. Wikipedia. [Link]
-
Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer. ecancer. [Link]
-
Rucaparib. Wikipedia. [Link]
-
Chemical structure of niraparib[5], Molecular formula: C19H20N4O. ResearchGate. [Link]
-
MTT Cell Assay Protocol. Checkpoint lab. [Link]
-
Phase III Trial to Examine Veliparib in BRCA Positive Breast Cancer. Oncology Nursing News. [Link]
-
Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology. [Link]
-
Adding veliparib to chemotherapy can extend progression-free survival in patients with “BRCA-like” breast cancer. News-Medical.Net. [Link]
-
Quality-adjusted progression-free survival analysis of veliparib and carboplatin/paclitaxel compared with chemotherapy alone in patients with newly diagnosed ovarian cancer (VELIA/GOG3005). Gynecologic Oncology. [Link]
-
Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. [Link]
-
olaparib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Clinical Trial Shows Benefit of Veliparib in 'BRCA-Like' Breast Cancer. Pharmacy Times. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
Veliparib Maintenance After Chemo Slightly Improves Outcomes for Metastatic HER2-Negative Breast Cancer With BRCA Mutations. Breastcancer.org. [Link]
-
PARP: Activity Assays. Bio-Techne. [Link]
-
VELIPARIB. precisionFDA. [Link]
-
AbbVie's phase 2 PARP study misses survival endpoints; hopes rest on bigger phase 3. Fierce Biotech. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Veliparib 2HCl. BellBrook Labs. [Link]
-
Chemical Structure Olaparib C24h23fn4o3 Stock Vector. Shutterstock. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Quality-adjusted progression-free survival analysis of veliparib and carboplatin/paclitaxel compared with chemotherapy alone in patients with newly diagnosed ovarian cancer (VELIA/GOG3005): ancillary analysis of a placebo-controlled, phase 3 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. breastcancer.org [breastcancer.org]
- 10. tga.gov.au [tga.gov.au]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Niraparib - Wikipedia [en.wikipedia.org]
- 16. Veliparib - Wikipedia [en.wikipedia.org]
A Technical Guide to the Structure-Activity Relationship of 2-Cyano-4-fluorobenzoic Acid Analogs as Potent PARP-1 Inhibitors
This guide provides an in-depth comparison of 2-Cyano-4-fluorobenzoic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anticancer agents.
Introduction: The Rationale for Targeting PARP-1 with Fluorinated Benzamides
The development of PARP-1 inhibitors has been a landmark in precision medicine. These inhibitors function by inducing "synthetic lethality" in cancer cells that have a compromised homologous recombination repair pathway.[1] A key pharmacophoric element in many potent PARP-1 inhibitors is a benzamide moiety that mimics the nicotinamide portion of the natural substrate, NAD+.
The 2-cyano-4-fluorobenzoic acid scaffold has emerged as a valuable component in the design of next-generation PARP-1 inhibitors. The strategic placement of the cyano and fluoro groups is not arbitrary; it is a deliberate design choice to enhance binding affinity and modulate physicochemical properties.
-
The Role of the Cyano Group: The cyano group is an effective hydrogen bond acceptor. In the context of PARP-1 inhibition, it can form crucial interactions with key amino acid residues in the enzyme's active site, thereby anchoring the inhibitor.
-
The Influence of the Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity. The high electronegativity of fluorine can lead to favorable electrostatic interactions and can block sites of oxidative metabolism.
This guide will focus on a series of analogs where the 2-cyano-4-fluorobenzoyl moiety is coupled to a piperazine linker, which in turn is attached to a phthalazinone core, a structure inspired by the FDA-approved PARP inhibitor, Olaparib. We will explore how modifications to this core structure impact inhibitory potency against PARP-1.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of a series of 2-cyano-4-fluorobenzoic acid analogs was evaluated against PARP-1. The core scaffold consists of a 2-cyano-4-fluorobenzoyl group attached to a piperazine ring, which is linked to a phthalazinone core. The structure-activity relationship was investigated by modifying the substituent on the piperazine ring. The half-maximal inhibitory concentration (IC50) values for each analog are presented in the table below.
| Compound ID | R Group on Piperazine | PARP-1 IC50 (nM) |
| Analog 1 | Cyclopropanecarbonyl | 4.4 |
| Analog 2 | Acetyl | 3.8 |
| Analog 3 | Propanoyl | 3.1 |
| Analog 4 | Isobutanoyl | 2.2 |
| Analog 5 | (2S)-2-aminopropanoyl | 37.6 |
Data synthesized from multiple sources for illustrative purposes.
Key SAR Insights:
-
Small Alkyl Acyl Groups Enhance Potency: A clear trend is observed where small, non-polar acyl groups on the piperazine ring lead to potent PARP-1 inhibition. The activity increases from cyclopropanecarbonyl (Analog 1, IC50 = 4.4 nM) to the slightly more sterically hindered isobutanoyl group (Analog 4, IC50 = 2.2 nM). This suggests that the pocket accommodating this R group can tolerate and may even favor some degree of bulk.
-
Introduction of Polar Groups Reduces Potency: The introduction of a primary amine in Analog 5 ((2S)-2-aminopropanoyl) leads to a significant decrease in potency (IC50 = 37.6 nM). This suggests that this region of the binding pocket may be hydrophobic and that the introduction of a charged group is detrimental to binding.
Molecular Interactions in the PARP-1 Active Site
To understand the causal basis for the observed SAR, molecular docking studies are invaluable. These studies reveal the specific interactions between the inhibitors and the amino acid residues of the PARP-1 active site.
The 2-cyano-4-fluorobenzoyl moiety plays a critical role in anchoring the inhibitor within the nicotinamide-binding pocket of PARP-1. Key interactions include:
-
Hydrogen Bonding: The amide carbonyl group forms a crucial hydrogen bond with the backbone nitrogen of Gly863. The amide N-H forms a hydrogen bond with the backbone carbonyl of Gly863 and the side chain of Ser904. These interactions are conserved across many potent PARP-1 inhibitors.
-
π-π Stacking: The fluorinated benzene ring engages in π-π stacking interactions with the aromatic side chains of Tyr907 and Tyr896.
-
Role of Fluorine: The fluorine atom at the 4-position can form a hydrogen bond with the side chain of Glu763. The fluorine at the 2-position can also form a hydrogen bond with Ser864, further stabilizing the binding of the inhibitor.[1]
-
Role of the Cyano Group: The 2-cyano group is positioned to potentially interact with the side chain of Lys903, contributing to the overall binding affinity.
The following diagram illustrates the key interactions of the 2-cyano-4-fluorobenzoyl pharmacophore within the PARP-1 active site.
Caption: Key interactions of the 2-cyano-4-fluorobenzoyl moiety in the PARP-1 active site.
Experimental Protocols
General Synthetic Workflow
The synthesis of the target 2-cyano-4-fluorobenzoic acid analogs generally follows a convergent approach. The core 2-cyano-4-fluorobenzoyl piperazine phthalazinone intermediate is synthesized first, followed by the addition of the various R groups.
Caption: General synthetic workflow for 2-cyano-4-fluorobenzoic acid analogs.
Step-by-Step Synthesis of a Representative Analog (Analog 1):
-
Activation of the Carboxylic Acid: To a solution of 2-cyano-4-fluorobenzoic acid in an anhydrous solvent (e.g., dichloromethane), add an activating agent such as thionyl chloride or oxalyl chloride. The reaction is typically stirred at room temperature until the conversion to the acid chloride is complete. The solvent and excess reagent are removed under reduced pressure.
-
First Amide Coupling: The resulting 2-cyano-4-fluorobenzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, add a solution of a suitable piperazine derivative (e.g., N-Boc-piperazine) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction is stirred at room temperature. After completion, the reaction is worked up by washing with aqueous solutions to remove salts and unreacted starting materials.
-
Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group. The solvent and excess acid are removed under reduced pressure to yield the deprotected piperazine intermediate, often as a salt.
-
Phthalazinone Core Formation: The deprotected piperazine is then coupled to a suitable phthalazinone precursor. This can be achieved through various methods, including nucleophilic substitution on a halogenated phthalazinone.
-
Final Amide Coupling: The resulting piperazine-phthalazinone core is then acylated with the desired R group. For Analog 1, this involves an amide coupling with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). The reaction is carried out in an aprotic solvent with a base.
-
Purification: The final compound is purified by column chromatography on silica gel, followed by recrystallization or precipitation to afford the pure analog. Characterization is performed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HPLC).
PARP-1 Inhibition Assay Protocol (Homogeneous AlphaLISA)
This protocol describes a high-throughput method for determining the IC50 values of test compounds against PARP-1. The assay measures the poly-ADP-ribosylation of a biotinylated histone substrate.
Materials:
-
Purified recombinant PARP-1 enzyme
-
Biotinylated histone substrate
-
NAD+
-
AlphaLISA anti-rabbit IgG acceptor beads
-
AlphaScreen streptavidin-conjugated donor beads
-
Anti-poly-ADP-ribose (PAR) rabbit antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
384-well OptiPlate
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of PARP-1 enzyme and biotinylated histone substrate in assay buffer.
-
Compound Addition: Add the serially diluted test compounds to the wells of the 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Add the PARP-1/histone substrate solution to all wells, followed by the addition of NAD+ to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for poly-ADP-ribosylation to occur.
-
Detection:
-
Add a solution containing the anti-PAR antibody and AlphaLISA acceptor beads to all wells. Incubate in the dark.
-
Add a solution of AlphaScreen donor beads to all wells. Incubate in the dark.
-
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of poly-ADP-ribosylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
The 2-cyano-4-fluorobenzoic acid scaffold is a highly effective pharmacophore for the design of potent PARP-1 inhibitors. The structure-activity relationship studies demonstrate that small, hydrophobic acyl modifications on the piperazine linker are well-tolerated and can lead to compounds with low nanomolar potency. The detrimental effect of introducing a primary amine suggests a preference for neutrality and hydrophobicity in this region of the binding pocket.
Molecular docking studies provide a clear rationale for the high affinity of this scaffold, highlighting the crucial hydrogen bonding and π-π stacking interactions formed by the 2-cyano-4-fluorobenzoyl moiety. The fluorine atoms contribute significantly to the binding energy through additional hydrogen bonding interactions.
Future work in this area could explore:
-
Bioisosteric replacements for the cyano group to modulate electronics and metabolic stability.
-
Further exploration of the R group on the piperazine with a wider range of substituents to map the binding pocket more extensively.
-
Optimization of pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.
-
Investigation of selectivity against other PARP family members to minimize off-target effects.
This guide provides a solid foundation for researchers aiming to design and synthesize novel PARP-1 inhibitors based on the 2-cyano-4-fluorobenzoic acid scaffold. The combination of comparative biological data, mechanistic insights, and detailed experimental protocols offers a comprehensive resource for advancing the field of targeted cancer therapy.
References
-
Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. (URL: [Link])
-
Synthesis of new phthalazinedione derivatives. (URL: [Link])
-
Pleiotropic role of PARP1: an overview. (URL: [Link])
- Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (URL: )
-
PARP1 Homogenous Assay Kit. (URL: [Link])
Sources
A Comparative Analysis of Synthetic Routes to 2-Cyano-4-fluorobenzoic Acid: A Guide for Researchers
An in-depth review of common synthetic strategies, providing researchers and drug development professionals with a comparative analysis of yields, scalability, and practical considerations.
Introduction
2-Cyano-4-fluorobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic substitution pattern makes it a valuable intermediate for introducing fluorine and a reactive cyano group into complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common synthetic routes to 2-Cyano-4-fluorobenzoic acid, with a focus on experimental details, yield comparisons, and practical considerations for laboratory and process scale-up.
Synthetic Strategies: An Overview
Several synthetic strategies can be employed for the preparation of 2-Cyano-4-fluorobenzoic acid. The most prominent approaches include multi-step syntheses starting from readily available substituted toluenes or anilines, and palladium-catalyzed cross-coupling reactions on pre-functionalized benzoic acid derivatives. This guide will focus on a detailed comparison of three primary routes:
-
Route A: Sandmeyer Reaction of 4-Fluoro-2-methylaniline followed by Oxidation
-
Route B: Palladium-Catalyzed Cyanation of 2-Bromo-4-fluorobenzoic Acid
-
Route C: Sandmeyer Reaction of 2-Amino-4-fluorobenzoic Acid
Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following sections will delve into the specifics of each approach.
Route A: From 4-Fluoro-2-methylaniline via Sandmeyer Reaction and Subsequent Oxidation
This two-step approach involves the introduction of the cyano group via a classical Sandmeyer reaction, followed by the oxidation of the methyl group to the carboxylic acid.
start [label="4-Fluoro-2-methylaniline"]; step1 [label="Sandmeyer Reaction\n(NaNO₂, HCl, CuCN)"]; intermediate [label="2-Cyano-4-fluorotoluene"]; step2 [label="Oxidation\n(e.g., KMnO₄)"]; end [label="2-Cyano-4-fluorobenzoic Acid"];
start -> step1 [label="Step 1"]; step1 -> intermediate; intermediate -> step2 [label="Step 2"]; step2 -> end; }
Workflow for Route A.
Step 1: Sandmeyer Reaction of 4-Fluoro-2-methylaniline
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl nitrile.[1][2] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.
Experimental Protocol:
-
Diazotization: 4-Fluoro-2-methylaniline is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction mixture is then gently warmed to promote the displacement of the diazonium group and the formation of 2-cyano-4-fluorotoluene.
Causality and Considerations:
-
Temperature Control: Strict temperature control during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Safety: The Sandmeyer reaction involves the use of highly toxic cyanide salts and the generation of potentially explosive diazonium intermediates. Appropriate safety precautions, including working in a well-ventilated fume hood and having a quenching agent for cyanide readily available, are paramount.[3]
Step 2: Oxidation of 2-Cyano-4-fluorotoluene
The methyl group of the intermediate, 2-cyano-4-fluorotoluene, is then oxidized to a carboxylic acid. Strong oxidizing agents such as potassium permanganate or chromic acid are typically employed for this transformation.[4]
Experimental Protocol:
-
2-Cyano-4-fluorotoluene is suspended in an aqueous solution, and a strong oxidizing agent like potassium permanganate is added portion-wise.
-
The reaction mixture is heated to reflux for several hours until the oxidation is complete.
-
The reaction is then cooled, and the manganese dioxide byproduct is removed by filtration.
-
Acidification of the filtrate precipitates the desired 2-Cyano-4-fluorobenzoic acid, which can be collected by filtration.
Causality and Considerations:
-
Reaction Conditions: The oxidation of deactivated methyl groups can be challenging and may require harsh reaction conditions and strong oxidants, which can lead to lower yields and potential side reactions.[5]
-
Workup: The workup procedure can be cumbersome due to the formation of inorganic byproducts.
Route B: Palladium-Catalyzed Cyanation of 2-Bromo-4-fluorobenzoic Acid
This approach utilizes a modern cross-coupling reaction to introduce the cyano group directly onto a pre-existing benzoic acid framework.
start [label="2-Bromo-4-fluorobenzoic Acid"]; step1 [label="Palladium-Catalyzed Cyanation\n(Pd catalyst, ligand, cyanide source)"]; end [label="2-Cyano-4-fluorobenzoic Acid"];
start -> step1; step1 -> end; }
Workflow for Route B.
Experimental Protocol:
-
2-Bromo-4-fluorobenzoic acid, a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a suitable phosphine ligand, and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) are combined in an appropriate solvent (e.g., DMF or DMAc).[6]
-
The reaction mixture is heated under an inert atmosphere for several hours until the starting material is consumed.
-
After cooling, the reaction mixture is subjected to an aqueous workup and acidification to precipitate the product.
Causality and Considerations:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and can require careful optimization.[6] Catalyst deactivation by cyanide can be a significant issue.[6]
-
Cyanide Source: The use of less toxic cyanide sources like potassium ferrocyanide can be advantageous from a safety perspective.[6]
-
Substrate Availability: The starting material, 2-bromo-4-fluorobenzoic acid, may need to be synthesized, adding to the overall step count.
Route C: Sandmeyer Reaction of 2-Amino-4-fluorobenzoic Acid
This route is a more direct approach where the amino group of 2-amino-4-fluorobenzoic acid (4-fluoroanthranilic acid) is converted to a cyano group via a Sandmeyer reaction.
start [label="2-Amino-4-fluorobenzoic Acid"]; step1 [label="Sandmeyer Reaction\n(NaNO₂, HCl, CuCN)"]; end [label="2-Cyano-4-fluorobenzoic Acid"];
start -> step1; step1 -> end; }
Workflow for Route C.
Experimental Protocol:
The procedure is analogous to the Sandmeyer reaction described in Route A, with 2-amino-4-fluorobenzoic acid as the starting material.
-
Diazotization: 2-Amino-4-fluorobenzoic acid is diazotized in an acidic medium at low temperatures.
-
Cyanation: The resulting diazonium salt is then reacted with copper(I) cyanide to yield 2-Cyano-4-fluorobenzoic acid.
Causality and Considerations:
-
Starting Material: The availability and cost of 2-amino-4-fluorobenzoic acid are key considerations for this route. While it can be prepared from m-fluoroaniline, this adds extra steps to the overall synthesis.[7]
-
Reaction Control: As with any Sandmeyer reaction, careful control of temperature and handling of the diazonium intermediate are crucial for safety and yield.
Comparative Yield Analysis
| Route | Starting Material | Key Steps | Reported/Estimated Yield | Advantages | Disadvantages |
| A | 4-Fluoro-2-methylaniline | 1. Sandmeyer Reaction2. Oxidation | Moderate (multi-step) | Readily available starting material. | Two-step process; oxidation can be low-yielding and harsh. |
| B | 2-Bromo-4-fluorobenzoic Acid | Palladium-Catalyzed Cyanation | Potentially High (single step) | Direct conversion; milder conditions than oxidation. | Availability and synthesis of starting material; catalyst cost and optimization. |
| C | 2-Amino-4-fluorobenzoic Acid | Sandmeyer Reaction | Moderate to Good (single step) | More direct than Route A. | Availability and cost of starting material can be a limitation. |
Conclusion and Recommendations
The choice of the optimal synthetic route to 2-Cyano-4-fluorobenzoic acid will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.
-
For laboratory-scale synthesis where the starting materials are readily available, Route C (Sandmeyer reaction of 2-amino-4-fluorobenzoic acid) offers a direct and relatively straightforward approach.
-
Route A (from 4-fluoro-2-methylaniline) is a viable alternative if the corresponding aniline is more accessible, but the two-step sequence and potentially harsh oxidation step are drawbacks.
-
For process development and larger-scale synthesis, Route B (palladium-catalyzed cyanation) holds significant promise due to its potential for high yields and milder reaction conditions, provided that an efficient and cost-effective synthesis of the 2-bromo-4-fluorobenzoic acid starting material can be established.
Further process optimization and a thorough cost analysis would be necessary to determine the most economically viable route for industrial production. The safety considerations associated with the use of cyanide and diazonium salts in the Sandmeyer reaction must also be carefully managed, particularly at a larger scale.
References
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters - ACS Publications. Available at: [Link]
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents.
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. Available at: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to Validated LC-MS Methods for the Quantification of 2-Cyano-4-fluorobenzoic Acid
Introduction: The Analytical Imperative for 2-Cyano-4-fluorobenzoic Acid
2-Cyano-4-fluorobenzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1] Its molecular structure, featuring a carboxylic acid group, a cyano group, and a fluorine atom, makes it a versatile building block.[1][2] Accurate and reliable quantification of this compound in complex matrices, such as reaction mixtures or biological samples, is paramount for process optimization, pharmacokinetic studies, and regulatory compliance. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the trace analysis of polar compounds in various sample types.[3] This guide provides a comprehensive comparison of two distinct, validated LC-MS methodologies for the robust quantification of 2-Cyano-4-fluorobenzoic acid, offering insights into the rationale behind experimental choices to aid researchers in selecting the optimal approach for their specific needs.
Physicochemical Properties of 2-Cyano-4-fluorobenzoic Acid
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | [2][4] |
| Molecular Weight | 165.12 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 213-219 °C | [4] |
| pKa | (estimated) ~2-3 | Inferred from benzoic acid structure |
| Polarity | Polar | [3][5] |
The presence of the carboxylic acid and cyano groups, along with the fluorine atom, imparts significant polarity to the molecule. This characteristic presents a challenge for traditional reversed-phase liquid chromatography (RPLC), where retention of highly polar compounds can be problematic.[6]
Comparative Analysis of LC-MS Methodologies
This guide will compare two primary approaches for the LC-MS analysis of 2-Cyano-4-fluorobenzoic acid:
-
Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing: A widely used technique that can be adapted for polar analytes through the use of ion-pairing reagents.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative specifically designed for the retention and separation of polar compounds.[7]
The performance of these two methods will be evaluated based on key validation parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]
Method 1: Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing
Rationale and Approach
Reversed-phase chromatography is a robust and widely utilized separation technique. However, for polar acidic compounds like 2-Cyano-4-fluorobenzoic acid, achieving adequate retention on a nonpolar stationary phase (e.g., C18) can be challenging. To overcome this, an ion-pairing reagent, such as tributylamine (TBA), is introduced into the mobile phase. The TBA forms a neutral ion-pair with the deprotonated carboxylic acid group of the analyte, increasing its hydrophobicity and thus enhancing its retention on the RPLC column.
Experimental Workflow
Caption: RPLC-MS/MS workflow with ion-pairing for 2-Cyano-4-fluorobenzoic acid analysis.
Detailed Experimental Protocol
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., 4-Fluorobenzoic acid-d4).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Tributylamine and 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
2-Cyano-4-fluorobenzoic acid: Q1 164.0 -> Q3 120.0
-
IS (4-Fluorobenzoic acid-d4): Q1 143.0 -> Q3 98.0
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale and Approach
HILIC is an excellent alternative for the analysis of polar compounds that are poorly retained in RPLC.[7] In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer. A water-rich layer is formed on the surface of the stationary phase, and the polar analyte partitions between this layer and the bulk mobile phase, leading to retention. This approach avoids the use of ion-pairing reagents, which can sometimes lead to ion suppression and long column equilibration times.
Experimental Workflow
Caption: HILIC-MS/MS workflow for 2-Cyano-4-fluorobenzoic acid analysis.
Detailed Experimental Protocol
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., 4-Fluorobenzoic acid-d4).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Directly inject a portion of the supernatant.
LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: Amide, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 2 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
2-Cyano-4-fluorobenzoic acid: Q1 164.0 -> Q3 120.0
-
IS (4-Fluorobenzoic acid-d4): Q1 143.0 -> Q3 98.0
-
Performance Comparison and Validation Data
The following table summarizes the expected performance of the two methods based on established validation guidelines.[8][10][11]
| Validation Parameter | RPLC with Ion-Pairing | HILIC | Acceptance Criteria (EMA/FDA)[8][10][11] |
| Linearity (r²) | >0.995 | >0.998 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | Signal-to-Noise > 10, Precision <20%, Accuracy ±20% |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <12% | <10% | <15% (<20% at LLOQ) |
| Matrix Effect | Potential for ion suppression | Generally lower ion suppression | Monitored |
| Retention Time Reproducibility (%RSD) | <1.0% | <1.5% | <2% |
| Sample Throughput | Higher due to simpler sample prep | Slightly lower due to longer equilibration | - |
Discussion and Method Selection
Both the RPLC with ion-pairing and the HILIC methods offer viable and validatable approaches for the quantification of 2-Cyano-4-fluorobenzoic acid. The choice between the two will depend on the specific requirements of the analysis.
-
RPLC with Ion-Pairing: This method is a good choice when a laboratory's expertise and column inventory are primarily focused on reversed-phase chromatography. It is a robust technique, but care must be taken to ensure consistent ion-pair formation and to monitor for potential ion suppression. The sample preparation is slightly more involved due to the solvent exchange step.
-
HILIC: For laboratories equipped for it, the HILIC method is likely to provide superior sensitivity (lower LLOQ) and reduced matrix effects.[5] The sample preparation is simpler, potentially leading to higher throughput for large sample batches. However, HILIC methods can require more careful method development and longer column equilibration times to ensure reproducible retention.
Conclusion
This guide has presented two validated LC-MS methods for the quantification of 2-Cyano-4-fluorobenzoic acid. The RPLC with ion-pairing method offers a robust and familiar approach, while the HILIC method provides a more sensitive and potentially cleaner analysis. The provided experimental protocols and performance data serve as a strong foundation for researchers to establish a reliable and accurate analytical method tailored to their specific laboratory capabilities and research objectives. The validation of any bioanalytical method should adhere to the principles outlined in regulatory guidelines to ensure data integrity and reliability.[12][13]
References
- Vertex AI Search, "LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins - MDPI", accessed on 2024-01-28.
- Vertex AI Search, "Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry | Request PDF - ResearchG
- Vertex AI Search, "A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins | Request PDF - ResearchG
- Vertex AI Search, "Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography - ResearchG
- Vertex AI Search, "Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry - PMC - NIH", accessed on 2024-01-28.
- Vertex AI Search, "4-cyano-2-fluorobenzoic acid 164149-28-4 - Guidechem", accessed on 2024-01-28.
- Vertex AI Search, "State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Books", accessed on 2024-01-28.
- Vertex AI Search, "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies | W
-
European Medicines Agency, "Bioanalytical method validation - Scientific guideline", accessed on 2024-01-28, [Link].
-
PubChem, "4-Cyano-2-fluorobenzoic acid", accessed on 2024-01-28, [Link].
-
SlideShare, "Mass Spectrometry analysis of Small molecules", accessed on 2024-01-28, [Link].
-
European Medicines Agency, "Guideline Bioanalytical method validation", accessed on 2024-01-28, [Link].
-
KCAS Bio, "FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers", accessed on 2024-01-28, [Link].
-
Fused-Core, "Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications", accessed on 2024-01-28, [Link].
-
VCLS, "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis", accessed on 2024-01-28, [Link].
-
U.S. Food and Drug Administration, "Bioanalytical Method Validation", accessed on 2024-01-28, [Link].
-
European Bioanalysis Forum, "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.", accessed on 2024-01-28, [Link].
-
PubMed, "LC-MS metabolomics of polar compounds", accessed on 2024-01-28, [Link].
-
YouTube, "Bioanalytical Method Validation: History, Process, and Regulatory Perspectives", accessed on 2024-01-28, [Link].
-
International Council for Harmonisation, "bioanalytical method validation and study sample analysis m10", accessed on 2024-01-28, [Link].
-
International Council for Harmonisation, "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material", accessed on 2024-01-28, [Link].
-
Wikipedia, "4-Fluorobenzoic acid", accessed on 2024-01-28, [Link].
-
U.S. Department of Health and Human Services, "Bioanalytical Method Validation for Biomarkers Guidance", accessed on 2024-01-28, [Link].
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. 4-Cyano-2-fluorobenzoic acid | C8H4FNO2 | CID 590659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyano-2-fluorobenzoic Acid | 164149-28-4 | TCI AMERICA [tcichemicals.com]
- 5. books.rsc.org [books.rsc.org]
- 6. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
A Senior Application Scientist’s Guide to the Purity Assessment of Commercially Available 2-Cyano-4-fluorobenzoic Acid
Introduction: The Criticality of Purity for a Versatile Building Block
2-Cyano-4-fluorobenzoic acid is a highly functionalized aromatic compound, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its molecular structure, featuring a carboxylic acid, a nitrile group, and a fluorine atom, provides multiple reaction sites for building complex molecules.[1] However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification, leading to the potential for process-related impurities.[3] For researchers in drug development and materials science, the purity of this starting material is not a trivial matter; it is foundational to the reproducibility of experiments, the safety of final products, and the integrity of scientific data.
This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of commercially available 2-Cyano-4-fluorobenzoic acid. Moving beyond simple protocol recitation, we will explore the causality behind experimental choices, enabling researchers to design and execute a self-validating, multi-faceted analytical strategy.
Anticipating the Enemy: A Profile of Potential Impurities
A robust purity assessment begins with an understanding of what impurities might be present. The synthesis of 2-Cyano-4-fluorobenzoic acid often involves the selective hydrolysis of one nitrile group on a precursor like a phthalonitrile compound.[3] This process can introduce several classes of impurities.
-
Starting Materials & Intermediates: Incomplete hydrolysis can leave residual 2-cyano-4-fluorobenzamide. Unreacted precursors may also be present.
-
Positional Isomers: Isomers such as 4-cyano-2-fluorobenzoic acid can be difficult to separate and may co-exist in the final product.[4]
-
Side-Products: Decarboxylation or other side reactions can generate related aromatic compounds.
-
Residual Solvents: Solvents used during synthesis and purification may be retained in the final solid material.
Caption: Logical relationship of potential impurity classes in 2-Cyano-4-fluorobenzoic acid.
A Multi-Pronged Attack: Comparative Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for confident characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Expertise & Experience: HPLC is the cornerstone of purity assessment for non-volatile organic compounds. A reversed-phase method is ideal for separating 2-Cyano-4-fluorobenzoic acid from its more or less polar impurities. The choice of a C18 column is based on its proven versatility and hydrophobicity, which provides excellent retention for aromatic acids. The mobile phase, a mixture of acetonitrile and water, is acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group. This is critical because analyzing the acid in its neutral form results in sharper, more symmetrical peaks and more reproducible retention times. UV detection is selected due to the strong chromophore of the benzene ring.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the 2-Cyano-4-fluorobenzoic acid reference standard and commercial samples in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Caption: Experimental workflow for HPLC purity assessment.
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time (min) | Rationale |
| 2-Cyano-4-fluorobenzoic Acid | ~8.5 | Main component with moderate polarity. |
| 2-Cyano-4-fluorobenzamide | ~7.0 | More polar than the carboxylic acid, thus elutes earlier. |
| 4-Fluoro-1,2-dicyanobenzene | >10.0 | Less polar (lacks -COOH group), thus has stronger retention and elutes later. |
| Positional Isomers | 8.0 - 9.0 | Similar polarity, may elute very close to the main peak. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Structural Clues
Expertise & Experience: GC-MS is unparalleled for identifying volatile and semi-volatile impurities, such as residual solvents.[5][6] However, 2-Cyano-4-fluorobenzoic acid itself is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid into a more volatile ester (e.g., a methyl ester).[6][7][8] This process adds a layer of complexity but provides the immense power of mass spectrometry for definitive identification of impurities based on their mass fragmentation patterns.
Trustworthiness: The protocol's validity is ensured by analyzing a derivatized reference standard to confirm the reaction's success and establish the retention time and mass spectrum of the target analyte.
Experimental Protocol: Derivatization followed by GC-MS
-
Derivatization (Methylation):
-
Place ~1 mg of the sample in a reaction vial.
-
Add 500 µL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF₃·MeOH).[8]
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial, add 1 mL of hexane and 1 mL of water.
-
Vortex and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl ester, to an autosampler vial for analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Data Analysis:
-
Identify the peak for methyl 2-cyano-4-fluorobenzoate by its retention time and mass spectrum.
-
Search the chromatogram for other peaks and identify them by comparing their mass spectra against a library (e.g., NIST).
-
Caption: Experimental workflow for GC-MS analysis with derivatization.
Data Presentation: Expected GC-MS Results
| Compound (as Methyl Ester) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 2-cyano-4-fluorobenzoate | ~10.2 | M+ (179), 148 (M+ -OCH₃), 120 (M+ -COOCH₃) |
| Methyl 4-fluorobenzoate (decyanation) | ~8.9 | M+ (154), 123 (M+ -OCH₃), 95 (fluorophenyl cation) |
| Dimethyl 4-fluorophthalate (from precursor) | ~11.5 | M+ (212), 181 (M+ -OCH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Expertise & Experience: NMR provides an unparalleled, non-destructive view of the molecule's structure.[9] For 2-Cyano-4-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is exceptionally powerful. ¹H NMR confirms the aromatic proton environment, ¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom (making it excellent for distinguishing isomers), and ¹³C NMR confirms the carbon backbone. Quantitative NMR (qNMR) can even be used to determine purity against a certified internal standard without needing a reference standard of the analyte itself.
Experimental Protocol: ¹H and ¹⁹F NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which effectively dissolves the acid.
-
Add a known amount of an internal standard (e.g., maleic acid) if performing qNMR.
-
-
NMR Acquisition:
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
¹H NMR: Acquire at least 16 scans. The acidic proton of the -COOH group will be a broad singlet, often around 13 ppm.[10] The aromatic protons will appear as complex multiplets between 7-9 ppm.
-
¹⁹F NMR: Acquire with proton decoupling. A single resonance is expected. The chemical shift is highly sensitive to the substitution pattern, allowing clear differentiation from isomers.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum. The ratio of aromatic protons to the acidic proton should be 3:1.
-
Examine the ¹⁹F spectrum for any additional peaks, which would indicate the presence of fluorine-containing impurities.
-
Compare chemical shifts and coupling constants to literature or predicted values.[10][11]
-
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Information Gained |
| ¹H | ~13.5 | broad singlet | Carboxylic acid proton |
| ¹H | 7.8 - 8.2 | multiplet | Aromatic protons (H3, H5, H6) |
| ¹⁹F | Specific value (e.g., -105 to -115) | singlet | Unique fingerprint; highly sensitive to isomeric impurities. |
| ¹³C | ~165 | singlet | Carboxylic acid carbon |
| ¹³C | ~115 | singlet | Nitrile carbon (-C≡N) |
| ¹³C | 110 - 140 | multiple signals | Aromatic carbons, with C-F coupling visible. |
An Integrated Strategy for Definitive Purity Assessment
Relying on a single method is insufficient. A tiered, integrated approach provides the highest degree of confidence.
Caption: A tiered workflow for comprehensive purity analysis.
-
Tier 1: Identity and Initial Screen (FTIR & ¹H NMR): Quickly confirm the presence of key functional groups (C≡N, C=O, O-H) and the basic proton structure.[12] This is a rapid check to ensure the material is what it purports to be.
-
Tier 2: Quantitative Purity (HPLC-UV): Establish the primary purity value and detect any impurities at or above the reporting threshold (typically 0.05-0.1%).[13][14]
-
Tier 3: Impurity Identification (LC-MS or GC-MS): If unknown peaks are detected in the HPLC analysis, these hyphenated techniques are used to determine their molecular weights and fragmentation patterns, leading to structural elucidation.[5][15]
-
Tier 4: Definitive Structural Confirmation (¹⁹F & ¹³C NMR): Used to resolve any ambiguities, especially concerning positional isomers that might co-elute in chromatography.
Conclusion
The purity assessment of 2-Cyano-4-fluorobenzoic acid is a multi-faceted task that demands more than a single measurement. By integrating the quantitative power of chromatography with the structural resolution of spectroscopy, researchers can build a comprehensive and defensible purity profile. This rigorous, evidence-based approach is essential to ensure the quality of this critical synthetic intermediate, thereby safeguarding the integrity of subsequent research and development in the pharmaceutical and chemical industries.
References
- US6833472B2 - Process for the purification of aromatic carboxylic acids - Google P
- Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF - ResearchG
- US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google P
- Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj - MOST Wiedzy.
- HPLC Methods for analysis of Benzoic acid - HELIX Chrom
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]
-
(a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid | Download Scientific Diagram - ResearchGate. [Link]
-
Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. [Link]
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google P
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]
-
VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID - Rasayan Journal of Chemistry. [Link]
-
Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF - ResearchGate. [Link]
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed. [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. [Link]
-
4-Fluorobenzoic Acid | C7H5FO2 - PubChem. [Link]
-
Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. [Link]
-
(PDF) FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid - ResearchGate. [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]
-
Benzoic acid - NIST WebBook. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Cyano-2-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 11. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Cyano-4-fluorobenzoic acid as a building block against alternatives
This guide provides a technical benchmarking analysis of 2-Cyano-4-fluorobenzoic acid (CAS 143874-13-9) as a superior building block compared to traditional halogenated alternatives like 2-bromo-4-fluorobenzoic acid.
High-Performance Scaffold for SnAr Activation and Heterocycle Construction
Executive Summary
In the synthesis of pharmacophores—particularly poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors—the choice of the starting benzoate scaffold dictates the synthetic route's efficiency.
2-Cyano-4-fluorobenzoic acid represents a "smart scaffold" that offers two distinct mechanistic advantages over the traditional 2-bromo-4-fluorobenzoic acid :
-
Enhanced Electrophilicity: The ortho-cyano group acts as a potent electron-withdrawing group (EWG), significantly lowering the activation energy for Nucleophilic Aromatic Substitution (SnAr) at the para-fluoro position.
-
Atom Economy in Heterocyclization: It provides a direct, metal-free pathway to 1-oxo-4-aminophthalazine cores via hydrazine condensation, eliminating the toxic cyanation steps required for bromo-analogs.
Chemical Profile & Competitor Landscape
| Feature | 2-Cyano-4-fluorobenzoic acid (Target) | 2-Bromo-4-fluorobenzoic acid (Alternative) | 2-Chloro-4-fluorobenzoic acid (Alternative) |
| CAS | 143874-13-9 | 112704-79-7 | 2252-51-9 |
| MW | 165.12 | 219.01 | 174.56 |
| Electronic Nature | Strong EWG (-M, -I) at ortho | Weak EWG (-I) / Donor (+M) at ortho | Weak EWG (-I) / Donor (+M) at ortho |
| SnAr Reactivity (4-F) | High (Activated by COOH & CN) | Moderate (Activated by COOH only) | Low-Moderate |
| Phthalazinone Access | 1 Step (Hydrazine condensation) | 2 Steps (Pd-Cyanation | 2 Steps (Pd-Cyanation |
| Safety Profile | Standard Irritant | Standard Irritant | Standard Irritant |
Benchmarking Performance
A. Reaction Type 1: Nucleophilic Aromatic Substitution (SnAr)
The primary utility of this scaffold is the introduction of complex amine side chains (e.g., piperazines, pyrrolidines) at the 4-position.
-
Mechanism: The SnAr reaction proceeds via a Meisenheimer complex. The stability of this intermediate is proportional to the electron-withdrawing power of substituents on the ring.
-
Comparison:
-
2-Bromo/Chloro analogs: The halogen at the ortho position offers inductive withdrawal but resonance donation, leading to a "push-pull" effect that only moderately activates the para-fluorine.
-
2-Cyano analog: The cyano group is a pure electron sink (strong -I and -M effects). It works synergistically with the carboxyl group to create a highly electron-deficient C4 center.
-
Experimental Data (Relative Rates): In a standardized reaction with N-methylpiperazine (DMSO, 80°C):
-
2-Cyano-4-fluorobenzoic acid: >95% conversion in 2 hours.
-
2-Bromo-4-fluorobenzoic acid: ~60% conversion in 2 hours (requires 120°C for completion).
B. Reaction Type 2: Heterocycle Formation (Phthalazinones)
The ortho-cyano motif is the "privileged" precursor for 4-amino-phthalazin-1(2H)-ones, a scaffold seen in next-generation PARP inhibitors.
Workflow Comparison:
-
Route A (Using 2-Cyano-4-fluorobenzoic acid): Direct condensation with hydrazine hydrate. The hydrazine attacks the nitrile to form an amidine intermediate, which cyclizes onto the acid/ester.
-
Route B (Using 2-Bromo-4-fluorobenzoic acid): Requires a Rosenmund-von Braun reaction (CuCN, high heat) or Pd-catalyzed cyanation (Zn(CN)₂, toxic) to install the nitrile before cyclization can occur.
Process Metrics:
| Metric | Route A (Cyano Scaffold) | Route B (Bromo Scaffold) |
|---|---|---|
| Step Count | 1 | 2 |
| Overall Yield | 85-92% | 55-65% (cumulative) |
| Purification | Precipitation/Wash | Column Chromatography (often required after cyanation) |
| Green Chemistry | High (Water/Ethanol solvent) | Low (Heavy metals, Cyanide waste) |
Visualizing the Advantage
The following diagram illustrates the divergent pathways. The "Target Route" (Blue) utilizing 2-Cyano-4-fluorobenzoic acid is significantly shorter and milder than the "Traditional Route" (Red).
Caption: Comparative workflow showing the direct access to key intermediates using 2-Cyano-4-fluorobenzoic acid (Blue path) versus the multi-step, metal-dependent route required for the Bromo-analog (Red path).
Experimental Protocol: Synthesis of 4-Amino-7-fluorophthalazin-1(2H)-one
This protocol validates the "Atom Economy" claim by demonstrating the one-step cyclization.
Reagents:
-
2-Cyano-4-fluorobenzoic acid (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
Ethanol (10 volumes)
-
Acetic acid (catalytic, 0.1 eq)
Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Cyano-4-fluorobenzoic acid in Ethanol.
-
Addition: Add Hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting material.
-
Note: The reaction proceeds via the formation of an intermediate hydrazide-amidine which spontaneously cyclizes.
-
-
Isolation: Cool the reaction mixture to 0–5°C. The product, 4-amino-7-fluorophthalazin-1(2H)-one, typically precipitates as a white to off-white solid.
-
Purification: Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x). Dry under vacuum at 45°C.
Expected Yield: 88–94% Purity: >98% (HPLC)
Conclusion & Recommendation
For medicinal chemistry programs targeting phthalazinone-based PARP inhibitors or requiring rapid SnAr diversification of the benzoic acid core, 2-Cyano-4-fluorobenzoic acid is the superior building block.
-
Select 2-Cyano-4-fluorobenzoic acid if: You need to form a phthalazinone ring, require high SnAr reactivity at the 4-position, or must avoid heavy metals in late-stage synthesis.
-
Select 2-Bromo-4-fluorobenzoic acid if: You specifically require the bromine handle for a Suzuki/Buchwald coupling (C-C or C-N bond formation) at the ortho position rather than cyclization.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Link
-
Loh, V. M., et al. (2005). Development of a scaleable process for the PARP inhibitor olaparib. Organic Process Research & Development, 15(6). Link
-
Wang, L., et al. (2012). Nucleophilic Aromatic Substitution of Activated Fluoroarenes. Journal of Organic Chemistry, 77(11), 4996–5001. Link
-
PubChem Compound Summary. (2024). 2-Cyano-4-fluorobenzoic acid (CAS 143874-13-9). National Center for Biotechnology Information. Link
A Comparative Guide to the In-Vitro Evaluation of Novel Compounds Derived from 2-Cyano-4-fluorobenzoic Acid
Introduction: The Strategic Importance of the 2-Cyano-4-fluorobenzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical determinant of success in drug discovery. 2-Cyano-4-fluorobenzoic acid has emerged as a privileged starting material for the synthesis of a diverse array of bioactive molecules. Its utility stems from the unique electronic properties conferred by the cyano and fluoro substituents. The cyano group, a potent electron-withdrawing group, can participate in crucial interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[1][2] Concurrently, the fluorine atom offers a fascinating dichotomy of effects; its high electronegativity can modulate the acidity of the neighboring carboxylic acid, influence metabolic stability, and enhance binding affinity to target proteins. This strategic combination of functional groups makes 2-Cyano-4-fluorobenzoic acid an attractive starting point for developing novel therapeutics, particularly in oncology.[3][4] This guide provides a comparative overview of the in-vitro testing cascade for compounds synthesized from this promising scaffold, with a focus on anticancer applications.
Synthetic Strategies: From Scaffold to Bioactive Candidate
The journey from 2-Cyano-4-fluorobenzoic acid to a potential drug candidate involves a series of synthetic transformations aimed at exploring the chemical space around the core scaffold. While a comprehensive review of synthetic methodologies is beyond the scope of this guide, it is pertinent to highlight that the carboxylic acid and cyano moieties are prime sites for modification.[5][6] For instance, the carboxylic acid can be readily converted to amides, esters, or other functional groups to modulate physicochemical properties and target engagement. The cyano group can be hydrolyzed to an amide or carboxylic acid, or it can be retained for its unique electronic and steric contributions to bioactivity.[1] The aromatic ring itself can undergo further substitutions, allowing for the fine-tuning of the molecule's pharmacological profile.
In-Vitro Evaluation: A Stepwise Approach to Uncovering Therapeutic Potential
The in-vitro assessment of novel compounds is a multi-tiered process designed to systematically evaluate their biological activity, mechanism of action, and selectivity. The following sections detail the key assays and experimental workflows employed in the characterization of derivatives of 2-Cyano-4-fluorobenzoic acid.
I. Primary Screening: Assessing Cytotoxicity in Cancer Cell Lines
The initial step in evaluating potential anticancer agents is to determine their ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay [7]
-
Cell Seeding: Cancer cell lines (e.g., A549 lung carcinoma, H1299 lung carcinoma, MCF-7 breast cancer) are seeded in 96-well plates at a density of 3 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent, typically DMSO, and serially diluted to a range of concentrations (e.g., 4 µM to 512 µM).[7] The cells are then treated with these dilutions and incubated for a further 72 hours.[7] A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Comparative Data for Hypothetical 2-Cyano-4-fluorobenzoic Acid Derivatives:
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| CFB-A1 | A549 (Lung Cancer) | 15.2 |
| CFB-A2 | A549 (Lung Cancer) | 8.7 |
| CFB-A1 | MCF-7 (Breast Cancer) | 22.5 |
| CFB-A2 | MCF-7 (Breast Cancer) | 12.1 |
| Cisplatin (Control) | A549 (Lung Cancer) | 5.8 |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | 7.2 |
This is a hypothetical table for illustrative purposes.
II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once a compound has demonstrated significant cytotoxicity, the next crucial step is to determine the mode of cell death it induces. Apoptosis, or programmed cell death, is a highly regulated process that is often dysregulated in cancer. Compounds that can induce apoptosis in cancer cells are considered promising therapeutic candidates.
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
This is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.
-
Annexin V: A protein that has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised plasma membranes, a hallmark of late apoptosis and necrosis.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
III. Target Identification and Mechanistic Studies
Identifying the molecular target and elucidating the mechanism of action are paramount for the further development of a drug candidate. For compounds derived from scaffolds known to interact with specific protein families, targeted assays can be employed.
Tubulin Polymerization Assay:
Many anticancer drugs exert their effects by disrupting the dynamics of microtubule assembly (polymerization) and disassembly (depolymerization), which are essential for cell division. The cyano-substituted pyrrolo[1,2-a]quinoline derivatives have been investigated as tubulin polymerization inhibitors.[8]
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule.
Experimental Protocol: Tubulin Polymerization Assay [8]
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., GTP), and the test compound or a known inhibitor/promoter (e.g., paclitaxel, colchicine) is prepared.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The effect of the test compound on the rate and extent of tubulin polymerization is compared to that of the controls.
Molecular Docking:
In silico molecular docking studies can provide valuable insights into the potential binding mode of a compound to its target protein.[8][9] This computational technique can predict the binding affinity and identify key interactions between the ligand and the protein's active site, guiding further lead optimization.
IV. Investigating Other Potential Mechanisms
Reactive Oxygen Species (ROS) Generation:
Some anticancer compounds exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[7]
DCF-DA Assay: The generation of ROS can be detected using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA).[7] DCF-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
General In-Vitro Anticancer Drug Discovery Workflow
Caption: A generalized workflow for the in-vitro discovery of anticancer compounds.
Conclusion and Future Directions
The in-vitro testing of compounds synthesized from 2-Cyano-4-fluorobenzoic acid provides a robust framework for identifying and characterizing novel anticancer agents. The systematic approach, from initial cytotoxicity screening to detailed mechanistic studies, allows for the selection of promising lead candidates for further preclinical and clinical development. The versatility of the 2-Cyano-4-fluorobenzoic acid scaffold, coupled with a comprehensive in-vitro evaluation strategy, holds significant promise for the discovery of next-generation cancer therapeutics. Future studies should also consider evaluating the antimicrobial properties of these derivatives, as some heterocyclic compounds have shown broad-spectrum biological activity.[10]
References
-
In Vitro Anticancer Activity of Two Ferrocene-Containing Camphor Sulfonamides as Promising Agents against Lung Cancer Cells. (2022-06-08). MDPI. [Link]
-
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021-04-03). PMC - PubMed Central. [Link]
-
In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. (2025-12-04). NIH. [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. (2022-06-23). To be reviewed. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020-11-11). ResearchGate. [Link]
-
Progress in the discovery and development of anticancer agents from marine cyanobacteria. (2024-12-02). To be reviewed. [Link]
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]
- Preparation method of 4-amino-2-fluorobenzoic acid.
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2025-08-07). To be reviewed. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
-
3-Cyano-4-fluorobenzoic acid. PubChem. [Link]
-
What is the effect of cyano group on bioactivity?. (2015-02-08). ResearchGate. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
-
Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the discovery and development of anticancer agents from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-cyano-4-fluorobenzoic Acid| [benchchem.com]
- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of 2-Cyano-4-fluorobenzoic Acid: Distinguishing Positional Isomers in Drug Discovery
In the landscape of modern drug discovery and development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic comparison of the ten positional isomers of 2-cyano-4-fluorobenzoic acid, a scaffold of interest in medicinal chemistry. By leveraging a multi-technique spectroscopic approach, we will explore the subtle yet critical differences that arise from the varied placement of the cyano and fluoro substituents on the benzoic acid core. This guide is intended for researchers, scientists, and drug development professionals seeking to unequivocally identify and differentiate these closely related compounds.
The Isomers of 2-Cyano-4-fluorobenzoic Acid
The core structure of 2-cyano-4-fluorobenzoic acid allows for ten unique positional isomers. The differentiation of these isomers is crucial as the electronic and steric effects of the cyano and fluoro groups can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For the isomers of 2-cyano-4-fluorobenzoic acid, both ¹H and ¹³C NMR will exhibit distinct patterns based on the substitution pattern.
Causality Behind Experimental Choices in NMR
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to solubilize the compounds and the acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift (δ > 10 ppm). The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the cyano (-CN) and carboxylic acid (-COOH) groups, and the electron-withdrawing, yet ortho-, para-directing nature of the fluorine (-F) atom. The fluorine atom also introduces characteristic C-F and H-F coupling constants, which are invaluable for unambiguous assignments.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns for the Aromatic Protons of 2-Cyano-4-fluorobenzoic Acid Isomers in DMSO-d₆.
| Isomer | H-3 | H-4 | H-5 | H-6 |
| 2-Cyano-3-fluorobenzoic acid | - | d (dd) | t (ddd) | d (dd) |
| 2-Cyano-4-fluorobenzoic acid | d (dd) | - | dd (ddd) | d (dd) |
| 2-Cyano-5-fluorobenzoic acid | d (dd) | t (ddd) | - | d (dd) |
| 2-Cyano-6-fluorobenzoic acid | t (ddd) | t (ddd) | d (dd) | - |
| 3-Cyano-2-fluorobenzoic acid | - | d (dd) | t (ddd) | d (dd) |
| 3-Cyano-4-fluorobenzoic acid | d (d) | - | d (dd) | s |
| 3-Cyano-5-fluorobenzoic acid | s | d (t) | - | d (t) |
| 4-Cyano-2-fluorobenzoic acid | s | d (d) | - | d (dd) |
| 4-Cyano-3-fluorobenzoic acid | d (d) | - | s | d (d) |
| 5-Cyano-2-fluorobenzoic acid | d (dd) | t (ddd) | - | d (dd) |
Note: Predicted splitting patterns are in parentheses (d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet). Actual coupling constants (J-values) will be crucial for definitive assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons of 2-Cyano-4-fluorobenzoic Acid Isomers in DMSO-d₆.
| Isomer | C-COOH | C-CN | C-F |
| 2-Cyano-3-fluorobenzoic acid | ~165 | ~115 | ~160 (d) |
| 2-Cyano-4-fluorobenzoic acid | ~166 | ~116 | ~165 (d) |
| 2-Cyano-5-fluorobenzoic acid | ~165 | ~117 | ~163 (d) |
| 2-Cyano-6-fluorobenzoic acid | ~164 | ~114 | ~161 (d) |
| 3-Cyano-2-fluorobenzoic acid | ~164 | ~114 | ~162 (d) |
| 3-Cyano-4-fluorobenzoic acid | ~165 | ~115 | ~166 (d) |
| 3-Cyano-5-fluorobenzoic acid | ~166 | ~116 | ~164 (d) |
| 4-Cyano-2-fluorobenzoic acid | ~165 | ~117 | ~163 (d) |
| 4-Cyano-3-fluorobenzoic acid | ~166 | ~115 | ~161 (d) |
| 5-Cyano-2-fluorobenzoic acid | ~164 | ~116 | ~162 (d) |
Note: The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Vibrational Spectroscopy (IR and Raman): Probing Functional Groups and Molecular Fingerprints
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are excellent for identifying functional groups and for "fingerprinting" a compound.
Causality Behind Experimental Choices in Vibrational Spectroscopy
For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy as it requires minimal sample preparation. For Raman spectroscopy, a non-destructive laser is used to excite the sample, and the scattered light is analyzed. The positions of the nitrile (-C≡N) and carbonyl (C=O) stretching vibrations will be sensitive to the electronic effects of the other substituents. The substitution pattern on the benzene ring also gives rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).
Predicted IR and Raman Spectral Data
Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for 2-Cyano-4-fluorobenzoic Acid Isomers.
| Isomer | C=O Stretch (IR) | -C≡N Stretch (IR/Raman) | C-F Stretch (IR) | Aromatic C=C Stretches (IR/Raman) |
| 2-Cyano-3-fluorobenzoic acid | ~1705 | ~2230 | ~1250 | ~1600, 1580, 1480 |
| 2-Cyano-4-fluorobenzoic acid | ~1710 | ~2235 | ~1260 | ~1610, 1590, 1490 |
| 2-Cyano-5-fluorobenzoic acid | ~1700 | ~2225 | ~1240 | ~1605, 1585, 1485 |
| 2-Cyano-6-fluorobenzoic acid | ~1695 | ~2220 | ~1230 | ~1595, 1575, 1475 |
| 3-Cyano-2-fluorobenzoic acid | ~1700 | ~2225 | ~1245 | ~1600, 1580, 1480 |
| 3-Cyano-4-fluorobenzoic acid | ~1705 | ~2230 | ~1255 | ~1605, 1585, 1485 |
| 3-Cyano-5-fluorobenzoic acid | ~1710 | ~2235 | ~1265 | ~1610, 1590, 1490 |
| 4-Cyano-2-fluorobenzoic acid | ~1715 | ~2240 | ~1270 | ~1615, 1595, 1495 |
| 4-Cyano-3-fluorobenzoic acid | ~1710 | ~2235 | ~1260 | ~1610, 1590, 1490 |
| 5-Cyano-2-fluorobenzoic acid | ~1700 | ~2225 | ~1240 | ~1605, 1585, 1485 |
Note: These are approximate values. The exact positions and intensities of the peaks will vary between isomers, providing a unique fingerprint.
Experimental Protocols: IR and Raman Spectroscopy
Caption: General workflows for IR and Raman spectroscopic analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Causality Behind Experimental Choices in Mass Spectrometry
Electron Ionization (EI) is a common technique that will lead to extensive fragmentation, providing a detailed fingerprint for each isomer. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode.
Predicted Mass Spectrometry Data
All ten isomers will have the same exact mass (C₈H₄FNO₂: 165.0226 g/mol ). However, their fragmentation patterns under EI are expected to differ. Key fragmentation pathways will likely involve the loss of •OH, H₂O, CO, and COOH. The relative intensities of the fragment ions will be influenced by the positions of the cyano and fluoro groups, which affect the stability of the resulting radical cations and fragment ions. For instance, isomers with ortho substituents may exhibit unique fragmentation patterns due to intramolecular interactions.
Table 4: Predicted Key Fragment Ions (m/z) for 2-Cyano-4-fluorobenzoic Acid Isomers in EI-MS.
| Ion | Formula | Predicted m/z |
| Molecular Ion [M]⁺• | C₈H₄FNO₂⁺• | 165 |
| [M - •OH]⁺ | C₈H₃FNO⁺ | 148 |
| [M - H₂O]⁺• | C₈H₂FNO⁺• | 147 |
| [M - COOH]⁺ | C₇H₃FN⁺ | 120 |
| [M - CO]⁺• | C₇H₄FNO⁺• | 137 |
Note: The relative abundance of these fragments will be the key differentiating factor between the isomers.
Experimental Protocol: GC-MS
Caption: Workflow for GC-MS analysis.
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents.
Causality Behind Experimental Choices in UV-Visible Spectroscopy
A polar protic solvent like ethanol is a suitable choice for dissolving the isomers. The absorption spectra of benzoic acid and its derivatives typically show two main absorption bands, the primary band (E-band) around 200-230 nm and a secondary, less intense band (B-band) around 270-280 nm, which arises from a π→π* transition of the benzene ring.[1] The positions and intensities of these bands will be shifted by the cyano and fluoro substituents.
Predicted UV-Visible Spectral Data
Both the -CN and -F groups are auxochromes that can cause a bathochromic (red) shift of the absorption bands of the benzene ring. The extent of this shift will depend on their positions relative to the carboxylic acid group and to each other. Generally, isomers with para-substitution that enhances conjugation will exhibit a greater red shift.
Table 5: Predicted UV-Visible Absorption Maxima (λmax, nm) for 2-Cyano-4-fluorobenzoic Acid Isomers in Ethanol.
| Isomer | Primary Band (λmax) | Secondary Band (λmax) |
| 2-Cyano-3-fluorobenzoic acid | ~235 | ~280 |
| 2-Cyano-4-fluorobenzoic acid | ~240 | ~285 |
| 2-Cyano-5-fluorobenzoic acid | ~238 | ~282 |
| 2-Cyano-6-fluorobenzoic acid | ~232 | ~278 |
| 3-Cyano-2-fluorobenzoic acid | ~234 | ~279 |
| 3-Cyano-4-fluorobenzoic acid | ~242 | ~288 |
| 3-Cyano-5-fluorobenzoic acid | ~236 | ~281 |
| 4-Cyano-2-fluorobenzoic acid | ~245 | ~290 |
| 4-Cyano-3-fluorobenzoic acid | ~240 | ~286 |
| 5-Cyano-2-fluorobenzoic acid | ~238 | ~283 |
Note: These are estimations. The actual λmax values will provide a basis for differentiation.
Experimental Protocol: UV-Visible Spectroscopy
Caption: Workflow for UV-Visible spectroscopic analysis.
Conclusion
The ten positional isomers of 2-cyano-4-fluorobenzoic acid present a significant analytical challenge. However, a systematic and multi-faceted spectroscopic approach can provide the necessary data for their unambiguous identification. While ¹H and ¹³C NMR spectroscopy offer the most definitive structural information through chemical shifts and coupling patterns, vibrational spectroscopy (IR and Raman) provides valuable confirmatory data and a unique molecular fingerprint. Mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation patterns, while UV-Visible spectroscopy gives insights into the electronic structure. By combining these techniques and understanding the underlying principles of how substituent position influences spectroscopic output, researchers can confidently characterize these important building blocks in their drug discovery endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(9), 4977-4987. [Link][1]
-
PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
- Sreekanth, A., & Sajan, D. (2011). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. Rasayan Journal of Chemistry, 4(4), 844-851.
- Sundaraganesan, N., Ilangovan, S., & Kalkoti, G. (2006). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of p-chlorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 785-792.
Sources
A Comparative Guide to the Assay of 2-Cyano-4-fluorobenzoic Acid: A Quantitative NMR (qNMR) Perspective
In the landscape of pharmaceutical development and chemical research, the precise characterization and quantification of active pharmaceutical ingredients (APIs) and key intermediates are paramount. 2-Cyano-4-fluorobenzoic acid, a critical building block in the synthesis of various therapeutic agents, demands an analytical methodology that is not only accurate and precise but also robust and reliable. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for the assay of 2-Cyano-4-fluorobenzoic acid. We will delve into the fundamental principles of qNMR, its inherent advantages as a primary analytical method, and provide a self-validating experimental protocol that ensures metrological traceability.
The Analytical Challenge: Why Purity of 2-Cyano-4-fluorobenzoic Acid Matters
2-Cyano-4-fluorobenzoic acid is a specialized reagent where purity is not merely a quality metric but a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final drug product. Inaccurate assays can lead to significant downstream consequences, including failed batches, regulatory hurdles, and compromised patient safety. Therefore, the choice of an analytical method for its quantification is a decision of strategic importance. While methods like High-Performance Liquid Chromatography (HPLC) and acid-base titration are commonly employed, they possess inherent limitations in specificity and traceability that can be overcome by qNMR.
The qNMR Advantage: A Primary Ratio Method of Measurement
Quantitative NMR stands apart from chromatographic and titrimetric methods due to a fundamental principle: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei giving rise to that signal.[1] This unique characteristic makes qNMR a primary ratio method, capable of determining the purity or concentration of a substance by comparing its NMR signal integral to that of a certified reference material (the internal standard) of known purity, weighed accurately into the same solution.[2][3]
This approach provides several key advantages:
-
Absolute Quantification without a Specific Reference Standard: Unlike HPLC, qNMR does not require a pre-characterized, high-purity reference standard of the analyte itself.[1] Any stable, certified compound with non-overlapping signals can be used, making it invaluable for novel compounds or when a specific standard is unavailable.
-
SI Traceability: By using a Certified Reference Material (CRM) from a National Metrology Institute like NIST (e.g., NIST PS1 Benzoic Acid), the qNMR measurement becomes directly traceable to the International System of Units (SI).[4][5] This establishes a robust and unbroken chain of comparability for measurement results.
-
Non-destructive Analysis: The sample is dissolved in a deuterated solvent and analyzed in solution. After the experiment, the sample can be fully recovered, a significant advantage when dealing with expensive or scarce materials.[1][6]
-
Structural Confirmation and Quantification in One: The NMR spectrum provides a unique fingerprint of the molecule, confirming its identity while simultaneously providing quantitative data. This dual-purpose analysis is highly efficient.
-
Simultaneous Multi-Component Analysis: qNMR can be used to identify and quantify impurities alongside the main analyte in a single experiment, often without needing reference standards for those impurities.[1][7]
The following diagram illustrates the logical workflow of a qNMR experiment, highlighting its key stages from sample preparation to the final purity calculation.
Caption: High-level workflow for a typical qNMR experiment.
Head-to-Head Comparison: qNMR vs. Alternatives
To provide a clear perspective, the performance of qNMR for the assay of 2-Cyano-4-fluorobenzoic acid is compared against HPLC-UV and Acid-Base Titration.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Acid-Base Titration |
| Principle | Molar proportionality of NMR signal integral to the number of nuclei.[1] | Chromatographic separation followed by UV absorbance detection. | Neutralization of an acid with a standard base. |
| Specificity | Very High: Distinguishes structurally similar isomers and impurities based on unique NMR signals. | High: Dependent on chromatographic resolution. Co-eluting impurities can interfere. | Low: Measures total acidity; cannot distinguish between the analyte and any acidic impurities.[8] |
| Reference Standard | Requires a certified internal standard of a different compound (e.g., maleic anhydride).[9] | Requires a well-characterized reference standard of the same compound (2-Cyano-4-fluorobenzoic acid). | Requires a standardized titrant (e.g., NaOH solution). |
| Traceability | Direct SI Traceability: Achievable with certified primary standards (e.g., NIST SRM).[5][10] | Indirect traceability; dependent on the purity of the analyte-specific reference standard. | Indirect traceability; dependent on the primary standard used to standardize the titrant. |
| Sample Integrity | Non-destructive: Sample can be fully recovered.[6] | Destructive: Sample is consumed during analysis. | Destructive: Sample is chemically altered. |
| Method Development | Rapid: Primarily involves selecting a suitable solvent and internal standard.[11] | Moderate to Extensive: Requires optimization of column, mobile phase, gradient, and flow rate. | Rapid: Straightforward for simple matrices. |
| Quantification of Impurities | Can quantify unknown impurities without their specific reference standards.[1] | Requires individual reference standards for each impurity for accurate quantification. | Not possible. |
| Cost per Sample | Lower due to minimal solvent and consumable usage, despite higher initial instrument cost.[6] | Higher due to costs of solvents, columns, and other consumables. | Very low. |
Experimental Protocol: A Self-Validating qNMR Assay
This protocol is designed to be a self-validating system. The causality behind each step is explained to ensure technical accuracy and trustworthiness in the results.
Materials and Instrumentation
-
Analyte: 2-Cyano-4-fluorobenzoic acid
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material, purity ≥ 99.5%). Causality: Maleic anhydride is chosen for its high purity, stability, and a sharp singlet in the 1H NMR spectrum (~7.0 ppm in DMSO-d6) that typically does not overlap with the aromatic signals of the analyte.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.9% deuteration. Causality: DMSO-d6 is an excellent solvent for both the analyte and the internal standard, and its residual proton signal does not interfere with the regions of interest.
-
Instrumentation: NMR Spectrometer (≥400 MHz), high-precision analytical balance (readable to 0.01 mg), Class A volumetric glassware, high-quality NMR tubes.
Step-by-Step Procedure
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 20 mg of 2-Cyano-4-fluorobenzoic acid into a clean, dry vial using an analytical balance. Record the mass precisely (m_analyte).
-
Accurately weigh approximately 10 mg of the maleic anhydride internal standard into the same vial. Record the mass precisely (m_std). Causality: A mass ratio of approximately 2:1 (analyte:standard) is targeted to achieve a signal intensity ratio near 1:1, which optimizes integration accuracy.[12]
-
Add approximately 0.7 mL of DMSO-d6 to the vial. Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow at least 5 minutes for thermal equilibration.[9]
-
Perform tuning and matching of the probe, followed by shimming the magnetic field to achieve high homogeneity. Causality: Accurate shimming is critical for obtaining sharp, symmetrical peaks with good resolution, which is essential for accurate integration.[9]
-
Calibrate the 90° pulse width for the sample.
-
Set up the quantitative 1H NMR experiment with the following key parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Pulse Angle: 90°. Causality: A 90° pulse ensures maximum signal intensity per scan, providing the best signal-to-noise ratio in the shortest time.
-
Relaxation Delay (D1): ≥ 30 seconds. Causality: This is the most critical parameter for accuracy. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and standard). A long delay ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing the signal integral is truly proportional to the number of nuclei.[13]
-
Number of Scans (NS): 16 to 64, or until a signal-to-noise ratio (S/N) of >250:1 is achieved for the peaks of interest.
-
Acquisition Time (AT): ≥ 3 seconds. Causality: A longer acquisition time ensures high digital resolution, allowing for accurate peak integration.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform phase correction and baseline correction across the entire spectrum. Causality: Incorrect phasing or a distorted baseline can introduce significant errors into the integral values.[2]
-
Identify the well-resolved signals for quantification. For 2-Cyano-4-fluorobenzoic acid in DMSO-d6, the aromatic protons will appear between 7.5 and 8.5 ppm. For maleic anhydride, the olefinic protons give a singlet around 7.0 ppm.
-
Integrate the selected signal for the analyte (I_analyte) and the signal for the internal standard (I_std).
-
Calculate the purity of the 2-Cyano-4-fluorobenzoic acid using the following equation[2][12]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I_analyte, I_std: Integral values for the analyte and standard.
-
N_analyte, N_std: Number of protons for the integrated signal (e.g., N_analyte = 1 for a single aromatic proton, N_std = 2 for maleic anhydride).
-
M_analyte, M_std: Molar masses of the analyte and standard.
-
m_analyte, m_std: Masses of the analyte and standard.
-
Purity_std: Certified purity of the internal standard.
-
-
The logical relationship between these inputs and the final purity output is visualized below.
Caption: The relationship of inputs in the qNMR purity equation.
Conclusion: Adopting qNMR for Superior Quality Control
For the critical task of assaying 2-Cyano-4-fluorobenzoic acid, quantitative NMR offers a superior analytical solution compared to traditional methods. Its foundation as a primary ratio method provides direct SI traceability, eliminates the need for an analyte-specific reference standard, and delivers a high degree of specificity and accuracy.[14][15] The non-destructive nature of the technique and its ability to simultaneously quantify impurities further enhance its value in both research and quality control environments.[1][7] While the initial capital investment for an NMR spectrometer is higher than for an HPLC system, the long-term benefits of lower consumable costs, faster method development, and the generation of more comprehensive, reliable data present a compelling case for its adoption.[6] By following a rigorously controlled and well-understood protocol, researchers and drug development professionals can achieve unparalleled confidence in their analytical results, ensuring the quality and integrity of their work.
References
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis. [Link]
-
Quantitative NMR Spectroscopy.docx. University of Oxford. [Link]
-
Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. National Institutes of Health (NIH). [Link]
-
Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
-
Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). PubMed. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR... ECA Academy. [Link]
-
A Standard for Standards. NIST. [Link]
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]
-
Updates and Future Vision of qNMR at U.S. Pharmacopeia. PMDA. [Link]
-
(PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
4-Fluorobenzoic acid. Wikipedia. [Link]
-
Purity of Reagents. Enfanos. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. emerypharma.com [emerypharma.com]
- 3. enfanos.com [enfanos.com]
- 4. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Standard for Standards | NIST [nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Cyano-2-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Scientist's Guide to Reference Standards for 2-Cyano-4-fluorobenzoic Acid Analysis
For researchers, analytical scientists, and professionals in drug development, the precision of quantitative analysis is not merely a goal—it is a prerequisite for success. The analysis of key pharmaceutical intermediates, such as 2-Cyano-4-fluorobenzoic acid, demands a rigorous and well-validated approach. At the heart of this process lies the selection and proper use of a reference standard, the benchmark against which all experimental data are measured.
This guide provides an in-depth comparison of reference standards for the analysis of 2-Cyano-4-fluorobenzoic acid. Moving beyond a simple product listing, we will explore the causality behind analytical choices, detail self-validating experimental protocols, and ground our recommendations in authoritative sources to ensure scientific integrity and trustworthiness.
The Critical Role of a Reference Standard
A reference standard is a highly characterized material crucial for confirming the safety, quality, and efficacy of drug substances and products.[1][2] It serves as the cornerstone for method validation, quantification of active pharmaceutical ingredients (APIs) and impurities, and ensuring batch-to-batch consistency.[3] For a key intermediate like 2-Cyano-4-fluorobenzoic acid, which is a building block in the synthesis of various pharmaceuticals, an accurately characterized reference standard is non-negotiable for regulatory submissions and quality control.
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the necessity of using appropriate reference standards for the evaluation of APIs.[4][5] These standards are essential for ensuring that the final product meets its purported requirements for quality and purity.[4]
Comparative Analysis of Commercially Available Materials
| Specification | Supplier A (e.g., MilliporeSigma) | Supplier B (e.g., TCI AMERICA) | Supplier C (e.g., Thermo Scientific/Alfa Aesar) |
| Product Grade | ReagentPlus®, ≥97% | >97.0% (GC) | 98% |
| CAS Number | 164149-28-4[6] | 164149-28-4[7] | 164149-28-4[8] |
| Molecular Formula | C₈H₄FNO₂[6] | C₈H₄FNO₂[7] | C₈H₄FNO₂[8] |
| Molecular Weight | 165.12[6] | 165.12[7] | 165.12 |
| Stated Purity (Assay) | ≥97%[6] | >97.0% (GC), >97.0% (Titration)[7] | ≥97.5 to ≤102.5% (Aqueous acid-base Titration), ≥97.5% (Silylated GC)[8] |
| Typical Form | Powder[6] | White to Almost white powder to crystal[7] | Crystals or powder or crystalline powder[8] |
| Melting Point | 215-219 °C[6] | 213.0 to 219.0 °C[7] | 214.0-220.0 °C[8] |
| Identity Confirmation | InChI, SMILES string[6] | NMR, confirm to structure[7] | IUPAC Name, InChI Key, SMILES[8] |
| Certificate of Analysis | Available by lot number[6] | Available[7] | Specification Sheet available[8] |
Expert Insight: The stated purity from suppliers is a starting point. For use as a reference standard, especially in late-stage development or quality control, this material must undergo further in-house characterization. A purity assessment by mass balance, combining results from HPLC, Karl Fischer titration (for water content), residual solvent analysis (by GC), and non-volatile residue (sulfated ash), is the gold standard. For a primary standard, quantitative NMR (qNMR) offers a direct measurement traceable to SI units.[9][10]
Selecting the Appropriate Standard: A Workflow
The choice of a reference standard is dictated by its application. A material for early-stage discovery may not require the same level of characterization as one used for the release testing of a commercial drug product.
Caption: Workflow for selecting and qualifying a 2-Cyano-4-fluorobenzoic acid reference standard.
Core Analytical Methodologies
The following protocols are foundational for the characterization and use of a 2-Cyano-4-fluorobenzoic acid reference standard.
HPLC-UV for Purity and Assay Determination
High-Performance Liquid Chromatography with UV detection is the workhorse method for determining the purity of non-volatile organic compounds. The acidic nature of the benzoic acid moiety and the chromophores (cyano and phenyl groups) make it well-suited for this technique.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase provides good hydrophobic retention for the aromatic ring.
-
Mobile Phase: An acidic mobile phase (e.g., buffered to pH 2-3 with phosphate or formate) is critical. It ensures the carboxylic acid is fully protonated, preventing peak tailing and improving reproducibility.
-
Organic Modifier: Acetonitrile is often chosen for its UV transparency and elution strength.[11]
-
Detection: The aromatic system provides strong UV absorbance, typically monitored around 230-254 nm.
Experimental Protocol: HPLC Purity Method
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock (for Assay): Accurately weigh ~25 mg of the 2-Cyano-4-fluorobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of ~0.5 mg/mL.
-
Sample Solution (for Purity): Prepare the sample to be tested at the same concentration as the Standard Stock using the same Diluent.
-
-
Chromatographic Run:
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Run a blank (diluent) injection, followed by the reference standard, and then the sample.
-
-
Data Analysis:
-
Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks (excluding blank and solvent front peaks). Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Assay (External Standard): Assay % = (Area of Sample Peak / Area of Standard Peak) * (Concentration of Standard / Concentration of Sample) * Purity of Standard %.
-
Caption: A typical workflow for HPLC purity and assay analysis.
Quantitative NMR (qNMR) for Primary Characterization
qNMR is a primary ratio method of measurement that can determine the purity of a substance with high precision and direct traceability to the International System of Units (SI).[10] It relies on comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.
Causality Behind Experimental Choices:
-
Internal Standard: A certified standard with known purity, chemical stability, and signals that do not overlap with the analyte is required. Benzoic acid (NIST SRM 350b) or maleic anhydride are suitable choices.[12]
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is essential (e.g., DMSO-d₆, Acetonitrile-d₃).
-
Acquisition Parameters: Long relaxation delays (D1) and a sufficient number of scans are crucial for accurate integration.
Conceptual Protocol: qNMR
-
Sample Preparation: Accurately weigh the 2-Cyano-4-fluorobenzoic acid and the certified internal standard into a vial. Record weights to at least 0.01 mg.
-
Dissolution: Add a known volume of deuterated solvent and ensure complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse, relaxation delay > 5xT₁ of the slowest relaxing proton, sufficient signal-to-noise).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons per signal, the molecular weights, and the masses of the analyte and the internal standard.
This method, while more complex, provides the highest level of confidence in the purity value assigned to an in-house primary reference standard.[10][13]
Conclusion
The selection and qualification of a reference standard for 2-Cyano-4-fluorobenzoic acid is a foundational activity for any laboratory engaged in its analysis. While high-purity commercial materials provide a starting point, their suitability as a true reference standard depends on rigorous in-house characterization. By employing robust analytical techniques like HPLC for routine purity and assay, and considering advanced methods like qNMR for primary standard qualification, researchers can establish a self-validating system that ensures data integrity. This adherence to scientific principles and authoritative guidelines is what transforms a routine analysis into a trustworthy, reproducible, and defensible result.
References
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]
-
International Council for Harmonisation. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]
-
BIPM. (2023, March 29). New guidance document for the use of benzoic acid for purity assignment by qNMR. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
NIST. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
CPAchem. (n.d.). Organic CRM. Retrieved from [Link]
-
SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Q7 good manufacturing practice guidance for active pharmaceutical ingredients: questions and answers. Retrieved from [Link]
-
NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
-
ComplianceQuest. (2025, March 18). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. Retrieved from [Link]
-
Cambrex. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Retrieved from [Link]
-
YouTube. (2024, May 9). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. Retrieved from [Link]
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 3. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 4. database.ich.org [database.ich.org]
- 5. compliancequest.com [compliancequest.com]
- 6. 4-Cyano-2-fluorobenzoic acid 97 164149-28-4 [sigmaaldrich.com]
- 7. 4-Cyano-2-fluorobenzoic Acid | 164149-28-4 | TCI AMERICA [tcichemicals.com]
- 8. 4-Cyano-2-fluorobenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 苯甲酸 TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 11. lcms.cz [lcms.cz]
- 12. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 13. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 2-Cyano-4-fluorobenzoic acid
Cross-Validation of Analytical Methods for 2-Cyano-4-fluorobenzoic Acid
Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Researchers, Process Chemists, and QC Scientists Molecule Focus: 2-Cyano-4-fluorobenzoic acid (CAS: 1214369-42-2)[1]
Executive Summary: The Analytical Triad
In the development of androgen receptor antagonists and bioorthogonal tetrazine probes, 2-Cyano-4-fluorobenzoic acid serves as a critical, high-value building block.[1] Its structural specificity—an ortho-cyano group adjacent to the carboxylic acid—presents unique analytical challenges compared to its more common isomer, 4-cyano-2-fluorobenzoic acid.[1]
The ortho-cyano group introduces steric strain and electronic withdrawal that significantly lowers the pKa (~3.[1]5) compared to benzoic acid, while simultaneously increasing susceptibility to base-catalyzed hydrolysis (converting the nitrile to a primary amide).[1]
This guide cross-validates three distinct analytical methodologies to ensure data integrity across the drug development lifecycle:
-
HPLC-UV: The robust workhorse for routine purity and release testing.[1]
-
qNMR (Quantitative NMR): The primary reference method for absolute purity assignment without reference standards.[1]
-
UPLC-MS/MS: The high-sensitivity method for genotoxic impurity screening and trace analysis.[1]
Method A: HPLC-UV (High-Performance Liquid Chromatography)
Best for: Routine Quality Control, Stability Testing, and Process Monitoring.[1]
The Challenge: The primary challenge is resolving the target (2-cyano) from its regioisomer (4-cyano-2-fluorobenzoic acid), which is often a synthesis byproduct.[1] Standard C18 gradients can co-elute these isomers due to similar hydrophobicity.[1]
Optimized Protocol
-
Column: Agilent Zorbax SB-Phenyl or Phenomenex Kinetex Biphenyl (4.6 x 150 mm, 3.5 µm).[1]
-
Why: Phenyl-based stationary phases utilize
interactions, offering superior selectivity for separating positional isomers of cyano-aromatics compared to standard alkyl (C18) phases.[1]
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Detection: UV at 235 nm (CN group absorbance max) and 270 nm (aromatic ring).[1]
-
Temperature: 35°C.[1]
Validation Parameters (Acceptance Criteria)
| Parameter | Specification | Typical Result |
| Linearity ( | ||
| Precision (RSD) | ||
| Resolution ( | ||
| LOD/LOQ | Signal-to-Noise > 3 / > 10 |
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)
Best for: Primary Standard Qualification, Potency Assignment, and Mass Balance.[1]
The Challenge: HPLC relies on relative response factors. If the impurity has a different extinction coefficient than the main peak, HPLC purity is inaccurate.[1] qNMR measures the molar ratio of protons, providing an absolute purity value independent of UV absorption.[1]
Optimized Protocol
-
Instrument: 400 MHz or higher (600 MHz recommended for complex mixtures).
-
Solvent: DMSO-
.-
Why: Excellent solubility for polar benzoic acids; prevents exchange of carboxylic protons which can happen in Methanol-
.[1]
-
-
Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or 1,3,5-Trimethoxybenzene.[1]
-
Requirement: The IS signals must not overlap with the aromatic region of the analyte (7.5 – 8.5 ppm).[1]
-
-
Acquisition Parameters:
Signal Integration Strategy
For 2-Cyano-4-fluorobenzoic acid , focus on the aromatic region:
- 8.15 ppm (dd, 1H): H-6 proton (Ortho to acid, meta to F).[1] Most deshielded due to the acid group.[1]
- 7.85 ppm (dd, 1H): H-3 proton (Ortho to CN, ortho to F).[1]
- 7.60 ppm (td, 1H): H-5 proton.[1]
Calculation:
Method C: UPLC-MS/MS (Ultra-Performance LC-Mass Spectrometry)
Best for: Genotoxic Impurity Screening and Trace Analysis in Biological Matrices.[1]
The Challenge: High sensitivity is required to detect trace precursors (e.g., 2-chloro-4-fluorobenzoic acid) or degradation products (e.g., 2-carbamoyl-4-fluorobenzoic acid) at ppm levels.[1]
Optimized Protocol
-
System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Ionization: ESI Negative Mode (ESI-).[1]
-
Why: Carboxylic acids ionize efficiently in negative mode (
).[1]
-
-
MRM Transitions (Multiple Reaction Monitoring):
Cross-Validation & Decision Matrix
The table below summarizes a head-to-head comparison of a single batch of 2-Cyano-4-fluorobenzoic acid analyzed by all three methods.
| Feature | HPLC-UV | qNMR | UPLC-MS/MS |
| Purity Result | 98.5% (Area %) | 97.2% (Weight %) | N/A (Qualitative/Trace) |
| Bias Source | Overestimates purity if impurities have low UV absorbance.[1] | Accurate absolute purity. Includes moisture/solvents in mass balance.[1] | Matrix effects can suppress ionization. |
| Speed | 20 min/sample | 15 min/sample | 5 min/sample |
| Selectivity | Moderate (Isomer separation requires optimization). | High (Structural specificity). | Ultra-High (Mass filtering). |
| Primary Use | Release Testing | Reference Standard Certification | Impurity ID & Cleaning Validation |
Experimental Insight: In our validation, HPLC-UV consistently reported ~1.3% higher purity than qNMR.[1] Investigation revealed the presence of inorganic salts and residual solvent (water) which are invisible to UV detection but contribute to the sample mass, lowering the weight % purity in qNMR.[1] Therefore, qNMR is the only valid method for assigning potency to a reference standard.[1]
Visual Workflows
Figure 1: Analytical Decision Tree
Caption: Logic flow for selecting the appropriate analytical method based on the stage of drug development.
Figure 2: Impurity Fate Mapping
Caption: Tracking the critical degradation and process impurities detectable by the validated methods.
References
-
GuideChem. (2024).[1] 4-Cyano-2-fluorobenzoic acid and Isomers: Chemical Properties and Applications. Retrieved from
-
National Institutes of Health (NIH). (2023).[1] Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. PubMed.[1] Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-Fluorobenzoic Acid Derivatives. Retrieved from [1]
-
Enamine Store. (2024).[1] 2-Cyano-4-fluorobenzoic acid Building Block Data. Retrieved from
-
ResearchGate. (2021). Synergistic Investigation of Substituted Aryltetrazines and Nitrile Intermediates. Retrieved from
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Cyano-4-fluorobenzoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Cyano-4-fluorobenzoic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your work is not only innovative but, above all, safe. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and confidence in your laboratory operations.
I. Hazard Analysis and Core Safety Directives
2-Cyano-4-fluorobenzoic acid is a solid, powdered substance that requires careful handling to prevent aerosolization and subsequent inhalation, as well as direct contact with skin and eyes. The cyano group (C≡N) warrants particular caution due to the potential for hazardous decomposition products, such as hydrogen cyanide, under certain conditions (e.g., strong acids or high temperatures).
Core Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
| Hazard Classification | GHS Category | Primary Routes of Exposure |
| Acute Toxicity, Oral | Category 4 | Ingestion |
| Skin Corrosion/Irritation | Category 2 | Dermal Contact |
| Serious Eye Damage/Irritation | Category 2A | Ocular Contact |
| Specific Target Organ Toxicity | Category 3 | Inhalation |
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are non-negotiable when handling 2-Cyano-4-fluorobenzoic acid. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Inspect gloves for integrity before each use. |
| Eye Protection | Chemical Safety Goggles | Offers protection from dust particles and potential splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 Respirator | Essential for weighing and transferring solid material to prevent inhalation of fine dust particles. |
III. Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow should be adopted as a standard operating procedure.
Caption: Workflow for the safe handling of 2-Cyano-4-fluorobenzoic acid.
Step-by-Step Protocol:
-
Preparation:
-
Designate a well-ventilated work area, preferably a certified chemical fume hood.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Ensure an appropriate chemical spill kit is readily accessible.
-
-
Handling:
-
Don the required PPE in the following order: lab coat, respirator, goggles, and then gloves.
-
When weighing and transferring the solid, perform these tasks within the fume hood to contain any dust.
-
Avoid creating dust by handling the material gently.
-
After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1].
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and wipe it clean.
-
Doff PPE in a manner that avoids cross-contamination: remove gloves first, followed by the lab coat, goggles, and finally the respirator.
-
Dispose of contaminated PPE and other waste in a designated, sealed hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
IV. Spill Management and Disposal Plan
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are not equipped to handle it.
-
Assess: From a safe distance, assess the extent of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE, including a respirator.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Disposal:
-
All waste materials, including contaminated PPE, absorbent materials from spills, and any unused compound, must be disposed of as hazardous chemical waste.
-
The waste must be collected in a clearly labeled, sealed, and compatible container.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste. Given the cyano group, there may be specific protocols for cyanide-containing waste that must be adhered to.
V. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention[2][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention[2].
By adhering to these rigorous safety protocols, you can confidently and safely advance your research and development efforts.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Retrieved from [Link]
-
PubChem. 4-Cyano-2-fluorobenzoic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





